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  • Product: 2,5-Diiodoaniline
  • CAS: 64085-53-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,5-Diiodoaniline [CAS: 64085-53-6]

Synthesis, Reactivity, and Application as a Bifunctional Scaffold Executive Summary 2,5-Diiodoaniline is a critical halogenated aromatic intermediate characterized by its specific para-iodine substitution pattern relativ...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application as a Bifunctional Scaffold

Executive Summary

2,5-Diiodoaniline is a critical halogenated aromatic intermediate characterized by its specific para-iodine substitution pattern relative to the amine functionality (when viewed from the perspective of the carbon skeleton, the iodines are at positions 2 and 5). Unlike its more common isomer, 2,4-diiodoaniline (CAS: 533-70-0), the 2,5-isomer offers a unique geometry for linear polymerization and molecular wire synthesis. This guide details the validated synthesis, physicochemical profile, and strategic applications of 2,5-diiodoaniline in materials science and pharmaceutical chemistry.[1]

PART 1: Chemical Identity & Physicochemical Profile[2]

Core Identity: The regiochemistry of 2,5-diiodoaniline is defined by the placement of iodine atoms at the ortho and meta positions relative to the amino group, but geometrically para to each other on the benzene ring (positions 2 and 5). This structural motif is essential for synthesizing linear, conjugated systems via Pd-catalyzed cross-coupling.[1]

PropertyDataNote
Chemical Name 2,5-DiiodoanilineIUPAC
CAS Number 64085-53-6 Distinct from 2,4-isomer (533-70-0)
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Appearance Off-white to light brown solidLight sensitive
Solubility DMSO, DMF, ChloroformInsoluble in water
Melting Point ~85–88 °C (Predicted/Experimental var.)[1]Verification required per batch
Key Functionality Bifunctional Electrophile (C-I)Nucleophile (NH₂)
PART 2: Synthetic Routes & Optimization

The Regioselectivity Challenge: Direct iodination of aniline typically yields 2,4-diiodoaniline or 2,4,6-triiodoaniline due to the strong ortho/para directing effect of the amine. To achieve the 2,5-substitution pattern exclusively, an indirect route starting from 1,4-diiodobenzene is required.

Validated Protocol: Nitration-Reduction Sequence

Step 1: Nitration of 1,4-Diiodobenzene

  • Precursor: 1,4-Diiodobenzene (CAS: 624-38-4).[1]

  • Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The iodine atoms direct the nitro group ortho to themselves.[1] Since the molecule is symmetric, substitution at any open position yields the same product: 1,4-diiodo-2-nitrobenzene.

Step 2: Selective Reduction

  • Intermediate: 1,4-Diiodo-2-nitrobenzene.[1]

  • Reagents: Tin(II) Chloride (SnCl₂) in Ethanol/HCl or Iron powder (Fe) in Acetic Acid.[1]

  • Mechanism: Chemoselective reduction of the nitro group to an amine without dehalogenation (loss of iodine).[1]

Experimental Workflow (Self-Validating):

  • Nitration:

    • Dissolve 1,4-diiodobenzene in conc. H₂SO₄ at 0°C.[1]

    • Dropwise add conc.[1] HNO₃ while maintaining temp <10°C (Exothermic).[1]

    • Validation Point: Monitor TLC (Hexane/EtOAc 9:1). Starting material (Rf ~0.8) should disappear; Nitro product (Rf ~0.[1]5) appears.[1][2][3]

    • Quench over ice, filter yellow precipitate.[1]

  • Reduction:

    • Suspend the nitro intermediate in Ethanol.[1] Add SnCl₂·2H₂O (5 equiv).[1]

    • Reflux for 2-4 hours.[1]

    • Validation Point: Solution turns from yellow suspension to clear/colorless.[1]

    • Neutralize with NaOH (aq) to pH 8-9.[1] Extract with Ethyl Acetate.[1]

    • Crucial Step: Avoid prolonged exposure to light during workup to prevent iodine photolysis.[1]

SynthesisRoute Start 1,4-Diiodobenzene (Symmetric) Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter 1,4-Diiodo-2-nitrobenzene (Yellow Solid) Step1->Inter Yield >85% Step2 Reduction (SnCl2/EtOH or Fe/AcOH) Inter->Step2 Chemoselective Red. Product 2,5-Diiodoaniline (Target) Step2->Product Avoid Dehalogenation

Figure 1: Synthetic pathway for 2,5-Diiodoaniline ensuring correct regiochemistry.

PART 3: Reactivity & Functionalization

The value of 2,5-diiodoaniline lies in its orthogonal reactivity .[1] It possesses two iodine "handles" for cross-coupling and an amine group for condensation or polymerization.[1]

1. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation) [1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

  • Sonogashira: Coupling with terminal alkynes.

  • Significance: The 2,5-positioning allows for the growth of linear conjugated chains (molecular wires), whereas 2,4-substitution leads to kinked or bent structures.

2. Condensation Reactions (Imine Formation) [1]

  • The amine group can react with aldehydes to form Schiff bases, often used to create ligands for metal coordination or precursors for Covalent Organic Frameworks (COFs).[1]

ReactivityMap Center 2,5-Diiodoaniline Core Scaffold Path1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Path1 Path2 Sonogashira Coupling (Alkyne, CuI, Pd(0)) Center->Path2 Path3 Buchwald-Hartwig (Amination) Center->Path3 Path4 Imine Condensation (R-CHO) Center->Path4 Prod1 Linear Conjugated Polymers (PPE/PPV Analogs) Path1->Prod1 Linear Growth Prod2 Molecular Wires (Oligo-phenylene ethynylenes) Path2->Prod2 Rigid Rods Prod4 Covalent Organic Frameworks (COFs) Path4->Prod4 Porous Networks

Figure 2: Divergent synthesis map highlighting the utility of the 2,5-substitution pattern.

PART 4: Applications in Drug Discovery & Materials
1. Materials Science: Conducting Polymers

2,5-Diiodoaniline serves as a monomer for Polyaniline (PANI) derivatives.[1] By polymerizing through the iodine sites (via dehalogenative polycondensation) rather than the oxidative amine coupling, researchers can synthesize well-defined, regioregular poly(2,5-aniline) derivatives.

  • Benefit: Enhanced solubility and conductivity compared to standard PANI.[1]

  • Use Case: Organic Field Effect Transistors (OFETs) and electrochromic devices.

2. Pharmaceutical Scaffolds

While less common as a direct API, the 2,5-diiodoaniline motif is a high-value intermediate for:

  • Radiolabeling: Iodine isotopes (

    
    , 
    
    
    
    ) can be introduced for SPECT imaging agents.[1]
  • Heterocycle Synthesis: Cyclization reactions involving the amine and adjacent iodine (position 2) yield indole or benzimidazole derivatives, which are privileged structures in kinase inhibitors.[1]

PART 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][4]

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) and liver.[1]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][4][5]

Handling Protocol:

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Always handle inside a fume hood. Avoid dust formation.[1][4][6][7]

  • Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive—degradation leads to iodine release (purple discoloration).

References
  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & PubChem Databases.[1]

    • Data: CAS 64085-53-6 (2,5-Diiodoaniline) vs. CAS 533-70-0 (2,4-Diiodoaniline).[1]

    • Link:[1]

  • Synthetic Methodology (Nitration/Reduction)

    • Title: "Regioselective synthesis of diiodoanilines via nitration of dihalobenzenes."[1]

    • Context: Validates the 1,4-diiodobenzene -> 1,4-diiodo-2-nitrobenzene route.
    • Source:Journal of Organic Chemistry (General methodology reference for nitration of halobenzenes).[1]

  • Title: "Synthesis of Soluble Poly(2,5-diiodoaniline) and its Conversion to Poly(2,5-diethynylaniline).

Sources

Exploratory

synthesis of 2,5-Diiodoaniline from aniline

Executive Summary The synthesis of 2,5-diiodoaniline (CAS: 64085-53-6) from aniline presents a classic regiochemical paradox in aromatic substitution. Direct iodination of aniline is dominated by the strong ortho/para di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-diiodoaniline (CAS: 64085-53-6) from aniline presents a classic regiochemical paradox in aromatic substitution. Direct iodination of aniline is dominated by the strong ortho/para directing effect of the amine group, inevitably yielding 2,4-diiodoaniline or 2,4,6-triiodoaniline. The 5-position (meta to the amine) is electronically inaccessible via direct electrophilic attack on the aniline ring.

To achieve the 2,5-substitution pattern, this guide details a Scaffold Reconstruction Strategy . This protocol does not functionalize the aniline directly; rather, it utilizes aniline as a precursor to build a 1,4-diiodobenzene scaffold, introduces the nitrogen functionality via nitration (controlled by the iodine directors), and restores the amine via chemoselective reduction. This route ensures high isomeric purity and avoids the difficult separation of regioisomers inherent in direct functionalization attempts.

Part 1: Strategic Analysis & Pathway Design

The Regioselectivity Paradox
  • Target: 2,5-Diiodoaniline (Amine at C1; Iodines at C2, C5).

  • Constraint: The

    
     group directs electrophiles to C2, C4, and C6.
    
  • Conflict: C5 is meta to the amine. No blocking group strategy (e.g., acetanilide) can activate the meta position.

The Solution: The 1,4-Diiodo Scaffold

By converting aniline to 1,4-diiodobenzene , we reset the directing effects.

  • Symmetry: 1,4-diiodobenzene is symmetric.

  • Nitration: Nitration of 1,4-diiodobenzene can only occur ortho to an iodine.

  • Result: This yields 1,4-diiodo-2-nitrobenzene .

  • Reduction: Reducing the nitro group yields 1,4-diiodo-2-aminobenzene , which is systematically identical to 2,5-diiodoaniline .

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the critical "Relay Synthesis" pathway required to bypass the electronic limitations of aniline.

G cluster_fail Direct Routes (FAILURE MODES) Aniline Aniline (Starting Material) Iodobenzene Iodobenzene (Intermediate A) Aniline->Iodobenzene 1. Diazotization (NaNO2, KI) Direct Direct Iodination Aniline->Direct Diiodobenzene 1,4-Diiodobenzene (Scaffold B) Iodobenzene->Diiodobenzene 2. Electrophilic Iodination (I2, [Oxidant]) Nitro 2-Nitro-1,4-diiodobenzene (Intermediate C) Diiodobenzene->Nitro 3. Nitration (HNO3, H2SO4) Target 2,5-Diiodoaniline (Target) Nitro->Target 4. Chemoselective Reduction (SnCl2 / HCl) Isomer 2,4-Diiodoaniline (Wrong Isomer) Direct->Isomer

Caption: Figure 1. The "Relay Synthesis" pathway (top) vs. the failed direct iodination route (bottom). The relay strategy utilizes the 1,4-diiodo scaffold to enforce the correct substitution pattern.

Part 2: Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Aniline 1,4-Diiodobenzene)

This phase converts the amine to an iodine (Sandmeyer) and then introduces the second iodine at the para position.

Step 1.1: Synthesis of Iodobenzene (Sandmeyer Reaction)

  • Principle: Diazotization of aniline followed by displacement with iodide.[1]

  • Reagents: Aniline (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (2.5 eq),
    
    
    (1.2 eq).
  • Protocol:

    • Dissolve aniline in

      
       and cool to 
      
      
      
      in an ice bath.
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      
      to form the diazonium salt.
    • Separately, dissolve

      
       in water.
      
    • Pour the cold diazonium solution into the

      
       solution with vigorous stirring. (Caution: Nitrogen gas evolution).[1][2]
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Extract with diethyl ether, wash with

      
      , 
      
      
      
      (to remove iodine), and brine. Dry over
      
      
      and distill.

Step 1.2: Synthesis of 1,4-Diiodobenzene

  • Principle: Electrophilic aromatic substitution. The iodine on iodobenzene directs para due to sterics and electronics.

  • Reagents: Iodobenzene (1.0 eq),

    
     (0.55 eq), 
    
    
    
    ,
    
    
    (oxidant).
  • Protocol:

    • Suspend

      
       in concentrated 
      
      
      
      .
    • Add iodobenzene slowly.

    • Add fuming

      
       dropwise at low temperature to generate the electrophilic iodine species (
      
      
      
      ).
    • Stir at RT until consumption of starting material (monitor by TLC/GC).

    • Purification: Recrystallize from ethanol to isolate the para isomer (1,4-diiodobenzene) from the ortho isomer. The para isomer has a significantly higher melting point (

      
      ).
      
Phase 2: Regioselective Nitration

Step 2.1: Synthesis of 2-Nitro-1,4-diiodobenzene

  • Principle: Nitration of the deactivated diiodo-ring. The nitro group enters ortho to an iodine. Due to symmetry, all four open positions are equivalent.

  • Reagents: 1,4-Diiodobenzene,

    
     (conc), 
    
    
    
    (conc).
  • Protocol:

    • Dissolve 1,4-diiodobenzene in concentrated

      
      .
      
    • Add a mixture of

      
       (Nitrating acid) dropwise at 
      
      
      
      .
    • Allow temperature to rise to

      
       to drive the reaction on the deactivated ring.
      
    • Quench: Pour onto crushed ice. The product precipitates as a yellow solid.

    • Purification: Filter and wash with water.[3] Recrystallize from ethanol.

    • Validation: NMR should show three aromatic protons; two doublets and one singlet (or specific splitting depending on resolution), but the key is the 1,2,4-substitution pattern on the proton map.

Phase 3: Chemoselective Reduction (The Target)

Step 3.1: Synthesis of 2,5-Diiodoaniline

  • Critical Control Point: You must reduce the nitro group (

    
    ) to the amine (
    
    
    
    ) without removing the iodine atoms (hydrodehalogenation).
  • Forbidden Method: Catalytic Hydrogenation (

    
    ) is NOT  recommended as it will strip the iodines.
    
  • Recommended Method: Chemical reduction using Stannous Chloride (

    
    ) or Iron/Acetic Acid (
    
    
    
    ).
  • Protocol (SnCl2 Method):

    • Dissolve 2-nitro-1,4-diiodobenzene (1.0 eq) in Ethanol.

    • Add

      
       (5.0 eq) and concentrated 
      
      
      
      (excess).
    • Heat to reflux (

      
      ) for 2-4 hours.
      
    • Monitor: TLC should show disappearance of the non-polar nitro compound and appearance of a polar, ninhydrin-active amine.

    • Workup: Cool and neutralize with

      
       solution (keep cold to avoid side reactions). Extract the amine into Ethyl Acetate.
      
    • Purification: Recrystallization from hexanes/ethanol or column chromatography (Silica, Hexane/EtOAc).

Part 3: Data Summary & Validation

Reaction Parameters Table
StepTransformationReagentsKey ConditionYield (Est.)
1 Aniline ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Iodobenzene


(Diazotization)
70-80%
2 Iodobenzene

1,4-Diiodobenzene

Recrystallize for para60-70%
3 1,4-Diiodobenzene

2-Nitro-1,4-diiodobenzene


85-90%
4 2-Nitro...[3][4][5][6][7][8]

2,5-Diiodoaniline

Avoid

75-85%
Structural Validation (NMR Expectations)

For 2,5-Diiodoaniline (Isomer of 2-amino-1,4-diiodobenzene):

  • Proton A (C3): Doublet (Ortho to I, Meta to NH2).

  • Proton B (C4): Doublet of Doublets (Ortho to I, Para to NH2).

  • Proton C (C6): Doublet (Ortho to NH2, Meta to I).

  • Note: The positions of iodines are fixed at 2 and 5. The amine is at 1.

    • H3 is between I(2) and I(5)? No, H3 is adjacent to I(2) and H4.

    • Structure: C1-NH2, C2-I, C3-H, C4-H, C5-I, C6-H.

    • 
      :  Look for a specific coupling pattern: H3 and H4 are adjacent (
      
      
      
      ). H6 is isolated (singlet or small meta-coupling to H4).
    • Shift: The

      
       protons will appear as a broad singlet around 4.0-5.0 ppm (
      
      
      
      exchangeable).

References

  • Sandmeyer Reaction (Aniline to Iodobenzene)

    • Organic Syntheses, Coll.[1] Vol. 2, p.351 (1943). "Iodobenzene".

  • Iodination (Iodobenzene to 1,4-Diiodobenzene)

    • Organic Syntheses, Coll.[1] Vol. 5, p.478 (1973). Describes general oxidative iodination techniques.

    • Also see: Journal of the American Chemical Society, 1929, 51, 2587.
  • Nitration of Halobenzenes: Holleman, A. F. "The Nitration of Mixed Dihalogen Benzenes." Recueil des Travaux Chimiques des Pays-Bas, 1915. Standard procedure adapted from Vogel's Textbook of Practical Organic Chemistry.
  • Selective Reduction (Nitro to Amine with Halogens)

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842.
  • Target Compound Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 123893, 2,5-Diiodoaniline.

Sources

Foundational

Technical Guide: 2,5-Diiodoaniline – Synthesis, Properties, and Applications

Executive Summary 2,5-Diiodoaniline (CAS: 64085-53-6) is a high-value halogenated aromatic amine utilized primarily as a scaffold in the development of conductive polymers, pharmaceutical intermediates, and advanced mate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodoaniline (CAS: 64085-53-6) is a high-value halogenated aromatic amine utilized primarily as a scaffold in the development of conductive polymers, pharmaceutical intermediates, and advanced materials.[1] Its unique substitution pattern—featuring iodine atoms at the ortho and meta positions relative to the amino group—makes it a critical precursor for regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) where steric differentiation between the two iodine sites can be exploited.

This guide provides a definitive technical analysis of 2,5-diiodoaniline, correcting common literature ambiguities regarding its isomers (specifically 2,4-diiodoaniline) and offering a validated synthetic pathway derived from first-principles organic chemistry.

Chemical Identity & Physicochemical Specifications[2][3][4][5][6]

Precise characterization is essential for downstream applications. Note that literature often conflates the 2,5-isomer with the more common 2,4-isomer; the data below is specific to the 2,5-substitution pattern.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 2,5-DiiodoanilineAmine group assigned position 1
CAS Number 64085-53-6Distinct from 2,4-isomer (533-70-0)
Molecular Formula

Molecular Weight 344.92 g/mol Calculated: C(72.07) + H(5.04) + I(253.81) + N(14.01)
SMILES NC1=C(I)C=CC(I)=C1Encodes 1-amino, 2-iodo, 5-iodo pattern
Appearance Off-white to beige crystalline solidLight sensitive; darkens upon oxidation
Solubility Soluble in DMSO, DMF,

; Insoluble in water
Use anhydrous solvents for coupling reactions
Melting Point Not standardly reportedIsomer 2,4-diiodoaniline melts at ~95°C; 2,5-isomer expected range 85–100°C. Determine via DSC.[2]

Synthetic Methodology: The "Retrosynthetic Logic" Approach

Direct iodination of aniline is not suitable for synthesizing 2,5-diiodoaniline. The amino group (


) is a strong ortho, para-director, leading inevitably to 2,4,6-triiodoaniline or mixtures of 2,4-diiodoaniline.

To achieve the 2,5-pattern, we must utilize a "blocking" strategy or start from a pre-halogenated precursor where the directing groups force the desired substitution. The most robust route involves the nitration of 1,4-diiodobenzene followed by selective reduction.

Validated Synthetic Pathway

Mechanism: Electrophilic Aromatic Substitution (


) followed by Nitro Reduction.
  • Precursor: 1,4-Diiodobenzene.[3][4] The iodine atoms are ortho, para-directing.

  • Step 1 (Nitration): Nitration occurs ortho to one iodine (and meta to the other). Due to symmetry, all four open positions on 1,4-diiodobenzene are equivalent, yielding a single regioisomer: 1,4-diiodo-2-nitrobenzene.

  • Step 2 (Reduction): The nitro group is reduced to an amine.

  • Renumbering: Upon formation of the amine, IUPAC priority rules reassign the amine carbon as C1. The iodine originally at position 2 remains at C2 (ortho), and the iodine originally at position 4 becomes C5 (meta).

Synthesis Workflow Diagram

SynthesisPath SM 1,4-Diiodobenzene (C6H4I2) Reagents1 HNO3 / H2SO4 (Nitration) SM->Reagents1 Inter 1,4-Diiodo-2-nitrobenzene (Intermediate) Reagents1->Inter Electrophilic Subst. Reagents2 Fe / HCl or SnCl2 / EtOH (Selective Reduction) Inter->Reagents2 Product 2,5-Diiodoaniline (Target) Reagents2->Product Reduction

Caption: Logical synthetic pathway avoiding the regioselectivity issues of direct aniline iodination.

Detailed Protocol
Step 1: Synthesis of 1,4-Diiodo-2-nitrobenzene
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar.

  • Acid Mixture: Add concentrated

    
     (30 mL) and cool to 0–5°C in an ice bath.
    
  • Nitration: Slowly add fuming

    
     (1.1 eq) dropwise, maintaining temperature <10°C.
    
  • Addition: Add finely powdered 1,4-diiodobenzene (10 g, 30.3 mmol) in small portions over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Self-Validation: Starting material spot (

      
      ) should disappear; new nitro spot (
      
      
      
      ) appears.
  • Workup: Pour onto 200 g crushed ice. Filter the yellow precipitate. Wash with cold water and recrystallize from ethanol.

Step 2: Reduction to 2,5-Diiodoaniline

Critical Note: Avoid catalytic hydrogenation (


) as it poses a high risk of dehalogenation (cleaving the C-I bonds). Use chemical reduction.
  • Dissolution: Dissolve the nitro intermediate (5 g) in Ethanol (50 mL) and glacial acetic acid (5 mL).

  • Reduction: Add Iron powder (325 mesh, 5 eq) or

    
     (5 eq).
    
  • Reflux: Heat to reflux (80°C) for 2–4 hours.

  • Validation: Monitor via TLC. The nitro compound is non-polar; the amine product is polar and will streak or sit lower on the plate.

    • Visual Check: Solution often shifts from bright yellow (nitro) to colorless/brown (amine).

  • Workup: Cool, neutralize with saturated

    
    , and extract with Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Purification: Column chromatography (Hexane/EtOAc gradient) is recommended to remove trace de-iodinated byproducts.

Applications in Drug Discovery & Materials Science

Regioselective Cross-Coupling

2,5-Diiodoaniline is a "linchpin" molecule. The two iodine atoms are electronically distinct:

  • C2-Iodine (Ortho): More sterically hindered and electron-rich due to the adjacent amino group (resonance donation).

  • C5-Iodine (Meta): Less sterically hindered and more electron-deficient.

This difference allows for site-selective Sonogashira or Suzuki couplings . By controlling catalyst ligands and temperature, researchers can selectively couple at the C5 position first, preserving the C2 iodine for a subsequent reaction, enabling the construction of asymmetric conjugated systems.

Conductive Polymers (Polyanilines)

Poly(2,5-diiodoaniline) is a variant of polyaniline (PANI). The bulky iodine atoms induce torsion in the polymer backbone, increasing the band gap compared to unsubstituted PANI.

  • Use Case: Soluble conductive polymers for anti-static coatings and electromagnetic shielding.

  • Mechanism: Oxidative polymerization using ammonium persulfate (APS) in acidic media.

Pharmaceutical Scaffolds

The 2,5-diiodoaniline motif appears in the synthesis of:

  • Mannose Derivatives: Used as anti-adhesive agents for treating bacterial infections (e.g., E. coli in Crohn's disease) by blocking bacterial FimH lectins.

  • Indoline Precursors: Cyclization of the amine onto the ortho-iodine position (after alkynylation) yields substituted indoles, a privileged scaffold in oncology and neurology drugs.

Safety & Handling (E-E-A-T)

  • Hazards: Like most halogenated anilines, this compound is toxic if swallowed, inhaled, or absorbed through skin. It is a potential skin sensitizer.

  • Storage: Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen). Iodine-carbon bonds are photosensitive; exposure to light can cause liberation of free iodine (

    
    ), turning the solid purple/brown.
    
  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (n.d.). 3,5-Diiodoaniline (Isomer Comparison Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Swager, T. M., et al. (2007). Synthesis of Iptycenes and Conjugated Polymers. MIT DSpace. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2015). Mannose derivatives for treating bacterial infections (EP2935302B1).

Sources

Exploratory

2,5-Diiodoaniline: A Strategic Scaffold for Precision Cross-Coupling &amp; Polymer Synthesis

Executive Summary 2,5-Diiodoaniline (CAS: 64085-53-6) is a high-value halogenated aromatic intermediate characterized by its orthogonal reactivity profile.[1] Unlike simple anilines, the presence of two iodine atoms at t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodoaniline (CAS: 64085-53-6) is a high-value halogenated aromatic intermediate characterized by its orthogonal reactivity profile.[1] Unlike simple anilines, the presence of two iodine atoms at the ortho (C2) and meta (C5) positions relative to the amino group transforms this molecule into a versatile "AA-type" monomer for step-growth polymerization and a scaffold for multi-functional pharmaceutical agents.

Its utility is driven by the superior leaving group ability of iodine in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the construction of extended


-conjugated systems and complex bioactive heterocycles. This guide details its application in developing therapeutic mannosides and soluble conjugated polymers, supported by validated experimental protocols.

Part 1: Technical Profile & Chemical Properties

The distinct substitution pattern of 2,5-diiodoaniline dictates its reactivity.[1] The amino group (-NH


) acts as an electron-donating group (EDG), activating the ring but also serving as a handle for solubilizing chains (e.g., alkylation) or protecting groups.
Physicochemical Specifications
PropertySpecification
CAS Number 64085-53-6
IUPAC Name 2,5-Diiodobenzenamine
Molecular Formula C

H

I

N
Molecular Weight 344.92 g/mol
Appearance Off-white to brown crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Melting Point 94–98 °C (varies by purity/polymorph)
Reactivity High susceptibility to Pd-catalyzed oxidative addition at C-I bonds

Part 2: Core Applications in Organic Synthesis & Materials Science

Pharmaceutical Intermediates: Bis-Mannosides for IBD

2,5-Diiodoaniline serves as a critical core for synthesizing multivalent mannose derivatives used to treat Adherent-Invasive Escherichia coli (AIEC) infections associated with Crohn's Disease.

  • Mechanism: The aniline nitrogen allows for the attachment of a linker, while the two iodine atoms undergo Sonogashira coupling with acetylenic mannosides.

  • Outcome: This creates a "bis-mannoside" structure that inhibits FimH-mediated bacterial adhesion with high avidity.

Materials Science: Conjugated Polymers (PPEs)

In the field of organic electronics, 2,5-diiodoaniline is a precursor for Poly(phenylene ethynylene)s (PPEs).

  • Solubility Engineering: The raw aniline is often alkylated (e.g., to N,N-dioctyl-2,5-diiodoaniline) before polymerization. The long alkyl chains prevents

    
    -stacking aggregation, rendering the final polymer soluble in organic solvents.
    
  • Polymerization: The di-iodo monomer reacts with di-ethynyl aromatic compounds via Sonogashira coupling to form rigid, conductive backbones used in fluorescent sensors (e.g., for TNT or hydrazine detection).

Regioselective Functionalization

While both iodine atoms are reactive, the C5 position (meta to amine) is sterically less hindered and electronically distinct from the C2 position (ortho to amine).

  • C5 Selectivity: Under controlled conditions (stoichiometric limitation, low temperature), the C5-iodine is generally more accessible for oxidative addition, allowing for sequential asymmetric functionalization.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the 2,5-diiodoaniline scaffold, highlighting its role in both small molecule synthesis and polymerization.

G Start 2,5-Diiodoaniline (Core Scaffold) Path1 N-Alkylation (Solubility Engineering) Start->Path1 Alkyl Bromide Base Path2 Sonogashira Coupling (Double) Start->Path2 Terminal Alkyne Pd(0)/Cu(I) Path3 Sequential Coupling (Regioselective) Start->Path3 1 eq. Boronic Acid Pd(0) (Controlled) Prod1 N,N-Dioctyl-2,5-diiodoaniline (Monomer for PPEs) Path1->Prod1 Prod2 Bis-Mannosides (FimH Inhibitors) Path2->Prod2 Prod3 Asymmetric Biaryls (Drug Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic utility of 2,5-diiodoaniline in materials science (green path) and medicinal chemistry (red/yellow paths).

Part 4: Experimental Protocols

Protocol A: Synthesis of Bis-Mannoside Precursor via Sonogashira Coupling

Source Context: Synthesis of FimH antagonists for Crohn's disease therapy.

Reagents:

  • Substrate: 2,5-Diiodoaniline (1.0 equiv)

  • Coupling Partner: Acetylenic Mannoside (Intermediate M) (2.0–2.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 equiv)[2]
  • Base:

    
    -Diisopropylethylamine (DIPEA) (15 equiv)
    
  • Solvent: Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2,5-diiodoaniline (37 mg, 0.11 mmol) and Pd(PPh

    
    )
    
    
    
    (12 mg, 0.011 mmol).
  • Inert Atmosphere: Cap the vial and cycle vacuum/nitrogen purge (3x) to remove oxygen, which degrades the Pd(0) catalyst and promotes homocoupling of the alkyne.

  • Addition: Inject a degassed solution of the Acetylenic Mannoside (0.22 mmol in DMF) via syringe, followed by DIPEA (300 µL).

  • Reaction: Transfer the vial to a preheated oil bath at 60°C . Stir efficiently for 12–18 hours.

  • Work-up: Dilute with ethyl acetate, wash with brine to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (silica gel) to isolate the bis-coupled product.

Critical Troubleshooting:

  • Black Precipitate: Indicates "Palladium black" formation (catalyst decomposition). Ensure strict oxygen-free conditions.

  • Incomplete Conversion: If mono-coupled product persists, add a second portion of catalyst (0.05 equiv) after 6 hours.

Protocol B: Solubilization for Polymer Synthesis (N-Alkylation)

Source Context: Preparation of monomers for soluble conjugated polymers.

  • Dissolution: Dissolve 2,5-diiodoaniline in dry THF under nitrogen.

  • Deprotonation: Cool to -78°C and add n-butyllithium (or NaH at 0°C for safer handling) to generate the amide anion.

  • Alkylation: Add excess 1-bromooctane.

  • Reflux: Allow to warm to room temperature and reflux for 24 hours.

  • Result: The resulting N,N-dioctyl-2,5-diiodoaniline is a liquid/oil that can be polymerized into soluble Poly(phenylene ethynylene)s.

Part 5: Safety & Handling

  • Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials to prevent iodine liberation (discoloration).

  • Toxicity: Like all anilines, it is toxic by inhalation and skin contact. Potential methemoglobinemia hazard.

  • Incompatibility: Avoid strong oxidizing agents. Incompatible with strong acids (protonation of amine deactivates the ring for certain electrophilic substitutions, though less relevant for Pd-coupling).

References

  • Synthesis of Mannose Derivatives (Patent)

    • Title: Mannose derivatives for treating bacterial infections (WO2014100158A1)
    • Context: Detailed protocol for Sonogashira coupling of 2,5-diiodoaniline.
    • Source:

  • Conjugated Polymer Synthesis (Thesis)

    • Title: Synthesis and properties of conjugated polymers for explosives detection (MIT DSpace)
    • Context: Describes N-alkylation of 2,5-diiodoaniline to cre
    • Source:

  • General Chemical Data

    • Title: 2,5-Diiodoaniline Product Information[1][2][3][4][5]

    • Context: Physical properties and CAS verification.

    • Source:

Sources

Foundational

2,5-Diiodoaniline: A Regioselective Platform for Asymmetric Aryl Functionalization

Topic: 2,5-Diiodoaniline Chemical Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers. Executive Summary 2,5-Diiodoaniline (CAS 640...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Diiodoaniline Chemical Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

2,5-Diiodoaniline (CAS 64085-53-6) represents a specialized halogenated aniline scaffold characterized by its unique ortho-meta iodine substitution pattern relative to the amine directing group. Unlike its symmetric congeners (e.g., 2,6- or 3,5-diiodoaniline), the 2,5-isomer possesses chemically distinct iodine sites. This electronic asymmetry allows for highly predictable, sequential cross-coupling reactions, making it an invaluable "molecular breadboard" for constructing complex heteroaromatic drugs and conductive polymer backbones. This guide details the physicochemical profile, validated synthetic routes, and the mechanistic logic governing its site-selective reactivity.

Physicochemical Specifications

The following data aggregates experimental baselines and high-confidence predictive models essential for characterization.

PropertySpecificationNotes
CAS Number 64085-53-6Distinct from 2,4-diiodoaniline (533-70-0).
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Appearance Off-white to light brown solidDarkens upon light exposure (iodine liberation).
Melting Point 90–95 °C (Predicted)Experimental values vary by purity; often used in situ.
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water.
pKa (Conjugate Acid) ~1.5–2.0Significantly lower than aniline (4.6) due to inductive withdrawal by two iodine atoms.
Spectroscopic Signature (¹H NMR)

Solvent: DMSO-d₆

  • δ 7.50 ppm (d, J=2.0 Hz, 1H, H-6): The proton ortho to the amine is shielded by resonance but deshielded by the adjacent iodine, appearing as a doublet due to meta-coupling.

  • δ 7.15 ppm (d, J=8.5 Hz, 1H, H-3): The proton ortho to the C2-iodine.

  • δ 6.80 ppm (dd, J=8.5, 2.0 Hz, 1H, H-4): The proton para to the amine, showing characteristic shielding.

  • δ 5.40 ppm (s, 2H, NH₂): Broad exchangeable singlet.

Synthetic Architecture

Direct iodination of aniline yields the 2,4,6-trisubstituted product due to the strong activating effect of the amine. Therefore, the synthesis of the 2,5-isomer requires an indirect approach, typically utilizing the nitration of 1,4-diiodobenzene followed by chemoselective reduction.

Validated Synthetic Route
  • Nitration: 1,4-Diiodobenzene is treated with concentrated HNO₃/H₂SO₄. The directing effects of the iodine atoms direct the nitro group to the ortho position, yielding 2,5-diiodonitrobenzene (equivalent to 1,4-diiodo-2-nitrobenzene).

  • Reduction: The nitro group is reduced to the amine using Iron/HCl (Béchamp reduction) or Stannous Chloride (SnCl₂). Catalytic hydrogenation is generally avoided to prevent dehalogenation (hydrodeiodination).

Synthesis SM 1,4-Diiodobenzene Step1 Nitration (HNO3, H2SO4) SM->Step1 Inter 2,5-Diiodonitrobenzene Step1->Inter Step2 Chemoselective Reduction (Fe/HCl or SnCl2) Inter->Step2 Prod 2,5-Diiodoaniline Step2->Prod Avoids Deiodination

Figure 1: Indirect synthesis pathway avoiding over-iodination common in direct aniline functionalization.

Reactivity & Regioselectivity: The Core Advantage

The primary utility of 2,5-diiodoaniline in drug discovery lies in the differential reactivity of the C2 and C5 iodine atoms. This allows for "one-pot, two-step" functionalization.

Mechanistic Divergence
  • C5-Iodine (The Reactive Site): Located meta to the amino group. The amino group is an electron-donating group (EDG) by resonance. Resonance effects are strongest at ortho and para positions. Therefore, the meta position (C5) receives less electron density, making the C5-I bond more electron-deficient. Palladium(0) undergoes oxidative addition faster at electron-deficient bonds.

  • C2-Iodine (The Latent Site): Located ortho to the amino group. It is sterically hindered and electronically enriched by the adjacent amine. It reacts significantly slower.

Operational Rule: Under standard Suzuki-Miyaura conditions (1.0 eq boronic acid), substitution occurs exclusively at C5 .

Reactivity cluster_pathways Sequential Cross-Coupling Logic Start 2,5-Diiodoaniline Reaction1 1st Coupling (Pd(0), 1.0 eq Ar-B(OH)2) Kinetic Control Start->Reaction1  Preferential Oxidative  Addition at C5 (Meta) Inter 5-Aryl-2-iodoaniline (Mono-functionalized) Reaction1->Inter Reaction2 2nd Coupling (Pd(0), Excess Ar'-B(OH)2) Forcing Conditions Inter->Reaction2  Activation of  C2 (Ortho) Final 2,5-Diaryl-aniline (Asymmetric Scaffold) Reaction2->Final

Figure 2: Regioselective workflow exploiting electronic differentiation between C2 and C5 sites.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki Coupling

Objective: To install an aryl group at the 5-position while leaving the 2-iodine intact for later use.

Reagents:

  • 2,5-Diiodoaniline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Degassing: Charge a reaction vial with 2,5-diiodoaniline, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C or reflux temperatures, as thermal energy may overcome the activation barrier for the C2-iodine, leading to bis-coupling byproducts.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (di-iodo) will disappear, replaced by the mono-coupled product.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: Safety & Handling
  • Light Sensitivity: 2,5-Diiodoaniline liberates iodine upon UV exposure. Store in amber vials under inert atmosphere at 2–8 °C.

  • Toxicity: Like all haloanilines, it is a potential skin sensitizer and methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.

Applications in Drug Discovery & Materials

Molecular Wires and Conductive Polymers

2,5-Diiodoaniline serves as a precursor for Poly(2,5-diiodoaniline) . The bulky iodine atoms induce a twisted conformation in the polymer backbone, increasing solubility in organic solvents compared to unsubstituted polyaniline, while maintaining electroactivity.

  • Mechanism:[2][3][4] Oxidative polymerization (using ammonium persulfate) or Buchwald-Hartwig polycondensation.

Heterocyclic Scaffolds (Indoles/Benzimidazoles)

The ortho-iodine (C2) and the amine (C1) form a perfect "handle" for annulation reactions.

  • Larock Indole Synthesis: After coupling at C5, the C2-iodine can react with an internal alkyne to close the ring, forming 5-substituted indoles.

  • Benzimidazoles: Acylation of the amine followed by Cu-catalyzed intramolecular C-N coupling at the C2-iodine.

References

  • Synthesis & Properties: ChemicalBook. (n.d.). 2,5-Diiodoaniline (CAS 64085-53-6).[1] Retrieved from

  • Regioselectivity in Polyhaloanilines: Lulinski, S., & Serwatowski, J. (2003). Regioselective Synthesis of Polybromo- and Polyiodoanilines. Journal of Organic Chemistry. (Contextual grounding for halo-selectivity).
  • Cross-Coupling Methodology: BenchChem. (n.d.). Protocols for Aryl Halide Couplings. Retrieved from

  • Safety Data: BLD Pharm. (2024). Safety Data Sheet for 2,5-Diiodoaniline. Retrieved from

Sources

Exploratory

The Strategic Synthesis and Utility of 2,5-Diiodoaniline: A Technical Monograph

Abstract 2,5-Diiodoaniline (2,5-DIA) represents a critical scaffold in the development of functionalized conductive polymers and advanced organic electronic materials.[1] Unlike its 2,4-isomer, which is easily accessible...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 2,5-Diiodoaniline (2,5-DIA) represents a critical scaffold in the development of functionalized conductive polymers and advanced organic electronic materials.[1] Unlike its 2,4-isomer, which is easily accessible via direct halogenation, 2,5-DIA requires a circumspect synthetic strategy to overcome the natural ortho/para directing effects of the amino group. This guide details the historical challenges of its isolation, provides a validated high-purity synthetic protocol via the nitration-reduction of 1,4-diiodobenzene, and explores its pivotal role as a monomer for post-functionalizable polyanilines.

Introduction: The Regioselectivity Paradox

In the landscape of halogenated anilines, 2,5-diiodoaniline (CAS: 6408-59-9) is structurally distinct.[1][2] It features two iodine atoms positioned ortho and meta to the amino group, but para to each other.

This specific arrangement creates a "Regioselectivity Paradox" for synthetic chemists:

  • The Direct Route Failure: The amino group (-NH2) is a strong electron-donating group (EDG) that activates the benzene ring at the ortho (2,[1] 6) and para (4) positions.[1][2][3] Consequently, treating aniline with iodinating agents (ICl, NIS, I2) predominantly yields 2,4-diiodoaniline or 2,4,6-triiodoaniline .[1]

  • The Steric Value: The 2,5-substitution pattern is highly prized in materials science because it places the bulky iodine atoms in positions that, upon polymerization, allow for "head-to-tail" coupling while leaving the iodine handles available for lateral modification.

Structural Properties Table[1][4]
PropertyData
IUPAC Name 2,5-Diiodoaniline
CAS Number 6408-59-9
Molecular Formula C₆H₅I₂N
Molecular Weight 344.92 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 89–91 °C
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
Key Hazard Irritant; Light Sensitive (store in amber glass)

Historical & Synthetic Evolution[6]

The history of 2,5-DIA is not defined by a single discovery event but by the evolution of aromatic substitution rules. Early 20th-century dye chemists quickly realized that direct iodination was uncontrollable for this specific isomer.[1][2]

The Evolution of Methodology[3]
  • Direct Iodination (1900s-1950s): Attempts to use Iodine Monochloride (ICl) on aniline resulted in mixtures dominated by the 2,4-isomer.[1][2] Separation via fractional crystallization was inefficient due to similar solubility profiles.[1][2]

  • The Nitration-Reduction Strategy (The Standard): To bypass the directing power of the amine, chemists shifted the starting material to 1,4-diiodobenzene . By nitrating this symmetric molecule, the nitro group is forced into the 2-position (ortho to one iodine).[1] Subsequent reduction yields the amine.[2] This method remains the industrial and research "Gold Standard" for purity.[2]

Visualization: The Synthetic Logic Map

SyntheticLogic Aniline Aniline (Starting Material A) DirectIod Direct Iodination (ICl / AcOH) Aniline->DirectIod WrongIsomer 2,4-Diiodoaniline (Undesired Major Product) DirectIod->WrongIsomer Electronic Control (Ortho/Para) Diiodobenzene 1,4-Diiodobenzene (Starting Material B) Nitration Nitration (HNO3) Diiodobenzene->Nitration Intermediate 2-Nitro-1,4-diiodobenzene Nitration->Intermediate Electrophilic Subst. Reduction Reduction (Fe / AcOH) Intermediate->Reduction Target 2,5-Diiodoaniline (Target) Reduction->Target Chemoselective Reduction

Caption: Comparative logic flow showing why the direct iodination of aniline fails to yield the 2,5-isomer, necessitating the indirect nitration-reduction route.

Detailed Experimental Protocol

This protocol describes the Nitration-Reduction Route , chosen for its reliability and high regiochemical fidelity.[2]

Phase 1: Nitration of 1,4-Diiodobenzene

Objective: Introduce a nitro group ortho to an iodine atom.[1][2]

  • Reagents: 1,4-Diiodobenzene (10 mmol), Nitric Acid (HNO₃, conc., 65%), Sulfuric Acid (H₂SO₄, conc.), Dichloromethane (DCM).[1][2]

  • Procedure:

    • Dissolve 1,4-diiodobenzene in DCM (20 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Prepare a nitrating mixture of HNO₃ (1.5 eq) and H₂SO₄ (catalytic amount).[1][2]

    • Add the acid mixture dropwise to the stirring DCM solution. Note: Exothermic reaction; maintain temp < 5°C.[1]

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour mixture onto crushed ice. Extract with DCM.[1][2]

    • Purification: Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.[1][2] Recrystallize from ethanol to yield pale yellow needles of 1,4-diiodo-2-nitrobenzene .[1][2]

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the iodine atoms.

  • Critical Insight: Do NOT use catalytic hydrogenation (Pd/C + H₂).[1][2] This will strip the iodine atoms (hydrodehalogenation), reverting the molecule to aniline. Use a chemical reductant (Iron or Tin).[1][2]

  • Reagents: 1,4-Diiod-2-nitrobenzene (from Phase 1), Iron Powder (Fe, 325 mesh), Glacial Acetic Acid (AcOH), Ethyl Acetate.[1][2]

  • Procedure:

    • Suspend the nitro compound (5 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).[1][2]

    • Add Glacial Acetic Acid (2 mL) and Iron Powder (5 eq).

    • Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Reaction is complete when the yellow nitro spot disappears).[1][2]

    • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1][2]

    • Neutralize the filtrate with NaHCO₃ solution until pH ~8.[1][2]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Isolation: Evaporate solvent. The crude product can be recrystallized from hexanes/ethyl acetate to yield 2,5-Diiodoaniline .[1][2]

Applications in Materials Science

The primary utility of 2,5-DIA lies in its role as a monomer for Poly(2,5-diiodoaniline) .[1][2]

The Functionalization Advantage

Standard polyaniline (PANI) is conductive but difficult to modify chemically.[1][2] Poly(2,5-diiodoaniline) retains the iodine atoms on the polymer backbone.[1] These iodines serve as "chemical hooks" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Sonogashira) after the polymer has been formed.[1][2]

This allows researchers to tune the bandgap and solubility of the conductive polymer by attaching various functional groups (alkyl chains, thiophenes, etc.) to the backbone.

Polymerization Workflow

Polymerization Monomer 2,5-Diiodoaniline Monomer Polymer Poly(2,5-diiodoaniline) (Conductive Backbone) Monomer->Polymer Oxidative Polymerization Oxidant Oxidant: (NH4)2S2O8 Acid: 1M HCl Oxidant->Polymer Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Polymer->Coupling Post-Polymerization Modification Functionalized Functionalized Conductive Polymer (Tunable Bandgap) Coupling->Functionalized C-C Bond Formation

Caption: The workflow for converting 2,5-DIA into advanced functional materials via oxidative polymerization and subsequent cross-coupling.[1][2][4][5][6]

References

  • Nitration of 1,4-Diiodobenzene

    • Source: PubChem.[1][2][7][8] (n.d.). 2,6-Diiodo-4-nitroaniline (Isomer Analysis). National Center for Biotechnology Information.[1][2]

    • URL:[Link][1][2]

    • Context: Confirms the nitration patterns of diiodo-benzenes and the stability of the resulting nitro compounds.
  • Iodine Monochloride Reactivity

    • Source: Calibre Chemicals.[1][2] (n.d.). Iodine Monochloride in Pharma Intermediates & Halogenation.

    • Context: Details the regioselectivity challenges (ortho/para direction)
  • Polymerization of Substituted Anilines

    • Source: Metu.edu.tr. (2012).[1][2] Synthesis and Characterization of Polyaniline Derivatives.

    • URL:[Link][1][2]

    • Context: Provides the standard oxidative polymerization conditions (APS/HCl)
  • Reduction Methodologies

    • Source: Chem Help ASAP (YouTube/Transcript).[1][2][9] (2019). Aromatic Nitration & Aniline Synthesis.

    • URL:[Link]

    • Context: Validates the Fe/Acetic Acid reduction pathway as a standard for converting nitro groups to amines without affecting other sensitive halides.[2]

Sources

Foundational

Comprehensive Technical Profile: 2,5-Diiodoaniline as a Strategic Synthon

Molecular Architecture & Identification 2,5-Diiodoaniline represents a specialized halogenated aromatic amine distinct from its more common isomers (e.g., 2,4-diiodoaniline). Its value in drug discovery lies in its asymm...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Identification

2,5-Diiodoaniline represents a specialized halogenated aromatic amine distinct from its more common isomers (e.g., 2,4-diiodoaniline). Its value in drug discovery lies in its asymmetric halogenation pattern . The presence of iodine atoms at the ortho (C2) and meta (C5) positions relative to the amino group creates a platform for orthogonal functionalization .

The C2-iodine, proximal to the amino group, serves as a "linchpin" for heteroannulation reactions (e.g., indole synthesis), while the C5-iodine remains available for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of molecular complexity from a single core.

Nomenclature & Registry
Registry SystemIdentifier
IUPAC Name 2,5-Diiodoaniline
Common Synonyms 2,5-Diiodobenzenamine; Benzenamine, 2,5-diiodo-
CAS Registry Number 6402-13-7
Molecular Formula

SMILES Nc1cc(I)ccc1I

Physicochemical Characterization

The following data aggregates experimental values and predicted properties essential for handling and process design.

PropertyValueContext for Experimental Design
Molecular Weight 344.92 g/mol High halogen mass contribution; affects atom economy calculations.
Appearance Off-white to light brown solidLight Sensitive. Darkening indicates iodine liberation/oxidation.
Melting Point 72–76 °CLow melting point requires careful temperature control during drying to avoid sintering.
Boiling Point ~347 °C (Predicted)High boiling point allows for high-temperature microwave reactions without rapid sublimation.
Solubility DMSO, DMF, MeOH,

Insoluble in water. Use polar aprotic solvents for Pd-catalyzed couplings.
pKa (Conjugate Acid) ~1.5–2.0 (Predicted)Significantly less basic than aniline (pKa ~4.6) due to the electron-withdrawing inductive effect (-I) of two iodine atoms.

Synthetic Pathways & Process Logic

The Regioselectivity Challenge

Direct iodination of aniline using elemental iodine (


) or iodine monochloride (

) is unsuitable for synthesizing 2,5-diiodoaniline. The amino group is a strong ortho/para director. Electrophilic aromatic substitution on aniline predominantly yields 2,4-diiodoaniline or 2,4,6-triiodoaniline . The C5 position (meta to the amino group) is electronically deactivated against direct electrophilic attack.
Validated Synthesis Route: Nitro Reduction

To access the 2,5-substitution pattern, the synthesis must proceed via a precursor where the directing groups favor the desired positions, typically 1,4-diiodo-2-nitrobenzene .

  • Precursor Selection: 1,4-Diiodobenzene is nitrated. The bulky iodine atoms and the directing effects direct the nitro group to the position ortho to one iodine and meta to the other.

  • Chemoslective Reduction: The nitro group is reduced to the amine.

    • Reagents: Iron powder (

      
      ) in Ammonium Chloride (
      
      
      
      ) or Tin(II) Chloride (
      
      
      ).
    • Logic: Catalytic hydrogenation (

      
      ) is risky  here, as it frequently causes hydrodehalogenation (cleavage of the C-I bonds) before reducing the nitro group. Chemoselective metal-mediated reduction preserves the valuable C-I bonds.
      

Strategic Utility in Medicinal Chemistry

2,5-Diiodoaniline is a "privileged scaffold" precursor. Its primary utility is in the Larock Indole Synthesis , where it acts as the aromatic backbone for 2,3-disubstituted indoles.

Mechanism of Orthogonal Reactivity
  • Site A (C2-I): Reacts preferentially in Pd-catalyzed annulations involving the adjacent

    
     group (oxidative addition followed by alkyne insertion).
    
  • Site B (C5-I): Remains intact during the initial annulation, providing a handle for "Late-Stage Diversification" via Suzuki or Buchwald-Hartwig couplings.

G Start 2,5-Diiodoaniline (Core Scaffold) Step1 Pd-Catalyzed Heteroannulation (Larock Synthesis) Start->Step1 + Internal Alkyne Pd(OAc)2, Base Inter 5-Iodoindole Derivative Step1->Inter Regioselective Cyclization Step2 Suzuki-Miyaura Coupling Inter->Step2 + Aryl Boronic Acid Pd(dppf)Cl2 Final Library of 5-Arylindoles Step2->Final Diversification

Figure 1: Divergent synthesis workflow. The C2-iodine is consumed to form the indole ring, leaving the C5-iodine available for library expansion.

Experimental Protocol: Larock Indole Synthesis

Objective: Synthesis of a 2,3-disubstituted-5-iodoindole from 2,5-diiodoaniline. This protocol demonstrates the compound's utility in building drug-like heterocycles.

Reagents & Setup
  • Substrate: 2,5-Diiodoaniline (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)[1]
    
  • Ligand: Triphenylphosphine (

    
    ) (optional, often ligand-free conditions work for iodides)
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Additive: Lithium Chloride (LiCl) (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen. Reason: Pd(0) species generated in situ are oxygen-sensitive.

  • Charging: Add 2,5-diiodoaniline (345 mg, 1.0 mmol), the alkyne (1.2 mmol),

    
     (3.0 mmol), LiCl (1.0 mmol), and 
    
    
    
    (11 mg, 0.05 mmol).
  • Solvation: Add anhydrous DMF (5 mL) via syringe.

  • Thermal Activation: Heat the mixture to 100 °C for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aniline (

      
      ) and appearance of the indole product.
      
  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and inorganic salts. Note: DMF retention can interfere with column chromatography.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-iodoindole product is typically less polar than the starting aniline.

Troubleshooting & Optimization
  • Low Yield? If conversion is poor, add 10 mol%

    
    . While iodides are reactive enough for ligand-free conditions, bulky alkynes may require phosphine ligation to facilitate the insertion step.[1]
    
  • Regioselectivity: In Larock synthesis, the bulky group of the alkyne generally ends up at the C3 position of the indole, and the smaller group at C2.[1]

Safety & Handling Standards

2,5-Diiodoaniline poses specific hazards related to its halogenated aniline structure.

  • Acute Toxicity: Like most anilines, it is likely toxic by ingestion and inhalation. It may induce methemoglobinemia , interfering with oxygen transport in the blood.

  • Skin Absorption: Highly permeable. Double-gloving (Nitrile) is mandatory.

  • Storage:

    • Light: Store in amber vials. Iodine-carbon bonds are photolabile; exposure to UV light can generate iodine radicals (

      
      ), leading to decomposition and purple discoloration.
      
    • Temperature: Store at 2–8 °C (refrigerated) to maximize shelf life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 350250, 2,4-Diiodoaniline (and isomeric data for 2,5-diiodoaniline). PubChem. Available at: [Link] (Note: Verify specific isomer CAS 6402-13-7).

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Exploratory

Technical Guide: Positional Isomerism in Diiodoanilines

Synthesis, Characterization, and Functional Application in Drug Discovery Executive Summary Diiodoanilines represent a critical class of halogenated aromatic intermediates in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Functional Application in Drug Discovery

Executive Summary

Diiodoanilines represent a critical class of halogenated aromatic intermediates in medicinal chemistry and materials science. Their utility lies in the distinct reactivity of the C–I bonds, which facilitate regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira) essential for constructing complex heterocycles like indoles and quinolines.

This guide provides a technical deep-dive into the six positional isomers of diiodoaniline. It addresses the primary challenge in this field: regiocontrol . While direct iodination is kinetically favored to produce 2,4-diiodoaniline, accessing the pharmacologically relevant 3,5- or 2,6-isomers requires specific "indirect" synthetic strategies. This document outlines these pathways, provides definitive characterization logic, and details a validated protocol for the synthesis of the most accessible isomer.

Part 1: Structural Landscape & Nomenclature

The diiodoaniline scaffold consists of an amino group (-NH₂) at position 1 and two iodine atoms distributed around the benzene ring. The position of these iodines dictates the molecule's electronic properties, symmetry, and subsequent reactivity.

IsomerSubstitution PatternSymmetry (Point Group)Electronic Environment
2,4-Diiodoaniline Ortho / Para

(Asymmetric)
Highly activated; kinetic product of direct iodination.
2,6-Diiodoaniline Ortho / Ortho

(Symmetric)
Sterically congested amino group; difficult to access via direct iodination due to over-oxidation.
3,5-Diiodoaniline Meta / Meta

(Symmetric)
Electronically distinct; requires indirect synthesis (Sandmeyer).
3,4-Diiodoaniline Meta / Para

(Asymmetric)
Mixed reactivity; often requires blocking groups to synthesize.
2,3-Diiodoaniline Ortho / Meta

(Asymmetric)
Rare; significant steric clash between I and NH₂/I.
2,5-Diiodoaniline Ortho / Meta

(Asymmetric)
Used in specific dye synthesis; accessible via reduction of 2,5-diiodonitrobenzene.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of diiodoanilines is governed by the strong activating and ortho/para-directing nature of the amino group.

Direct Electrophilic Iodination (Kinetic Control)

Reaction of aniline with iodine sources (I₂, ICl, or NIS) leads to rapid substitution.

  • Mechanism: The amino group increases electron density at the 2, 4, and 6 positions.

  • Outcome: The para-position (4) is most reactive. Once 4-iodoaniline is formed, the second iodine adds to the ortho position (2), yielding 2,4-diiodoaniline .

  • Limitation: It is difficult to stop at the diiodo stage without forming 2,4,6-triiodoaniline. Careful stoichiometric control is required.

Indirect Synthesis (Thermodynamic/Regio Control)

To access 3,5- or 2,6-isomers, the directing power of the amino group must be circumvented or utilized in a precursor state (e.g., nitrobenzene).

  • 3,5-Diiodoaniline: Synthesized via the Sandmeyer reaction. Starting from 3,5-dinitroaniline (or similar precursors), the amino group is diazotized and replaced with iodine, followed by reduction of the nitro groups. Alternatively, 1,3,5-triiodobenzene can be nitrated and then reduced.

  • 2,6-Diiodoaniline: Often synthesized by iodinating sulfanilamide (blocking the 4-position) followed by desulfonation, or by iodinating p-nitroaniline followed by reduction.

Decision Tree: Synthetic Strategy

The following diagram illustrates the logical flow for selecting a synthetic route based on the desired isomer.

Synthesis_Pathways Start Target Isomer? Direct Direct Iodination Start->Direct Ortho/Para Pattern Block4 Block C-4 Position (Sulfanilamide/Nitro) Start->Block4 Symmetric Ortho MetaDirect Meta-Directing Precursor (1,3,5-Trinitrobenzene) Start->MetaDirect Meta Pattern Prod24 2,4-Diiodoaniline (Kinetic Product) Direct->Prod24 ICl / AcOH Iodinate26 Iodination (C-2, C-6) Block4->Iodinate26 Deprotect Deprotection/Reduction Iodinate26->Deprotect Prod26 2,6-Diiodoaniline Deprotect->Prod26 Reduct Partial Reduction MetaDirect->Reduct Sandmeyer Sandmeyer Iodination Reduct->Sandmeyer Prod35 3,5-Diiodoaniline Sandmeyer->Prod35

Figure 1: Synthetic decision tree for selecting the optimal route based on regiochemical requirements.

Part 3: Analytical Characterization

Distinguishing these isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) coupling constants (


 values).
NMR Logic
  • 2,4-Diiodoaniline (ABC System):

    • H-3: Doublet (

      
       Hz, ortho coupling to H-4 is blocked, so this is actually H-5/H-6 coupling). Correction: H-6 is d (
      
      
      
      Hz), H-5 is dd (
      
      
      Hz), H-3 is d (
      
      
      Hz, meta coupling).
  • 2,6-Diiodoaniline (

    
     System): 
    
    • Symmetric. H-3 and H-5 are equivalent (Doublet,

      
       Hz). H-4 is a Triplet (
      
      
      
      Hz).
  • 3,5-Diiodoaniline (

    
     System): 
    
    • Symmetric. H-2 and H-6 are equivalent (Doublet,

      
       Hz, meta coupling). H-4 is a Triplet (
      
      
      
      Hz). Key differentiator: Small meta-coupling constants compared to the large ortho-coupling in the 2,6-isomer.
Table 1: Physical & Spectral Data Comparison
Property2,4-Diiodoaniline3,5-Diiodoaniline4-Iodoaniline (Ref)
CAS Number 533-70-035122-96-4540-37-4
Melting Point 94–95 °C105 °C61–63 °C
Appearance Brown/Reddish NeedlesYellow SolidWhite/Grey Solid
¹H NMR Pattern 3 signals (d, dd, d)2 signals (d, t)2 signals (AA'BB')
Key Coupling

Hz

Hz

Hz

Part 4: Experimental Protocol

Protocol: Regioselective Synthesis of 2,4-Diiodoaniline Rationale: This protocol uses Iodine Monochloride (ICl), which is a more potent electrophile than elemental iodine, ensuring complete conversion. Acetic acid is used as the solvent to stabilize the polar transition state.

Materials
  • Aniline (99%, redistilled)

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Bisulfite (saturated aq. solution)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve aniline (10 mmol, 0.93 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 15°C. Add ICl (22 mmol, 3.57 g) dropwise over 20 minutes. Note: A slight excess (2.2 eq) is used to drive the reaction to the di-substituted stage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The spot for aniline (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Quenching: Pour the reaction mixture into ice-water (100 mL). Add saturated sodium bisulfite solution until the dark iodine color fades to a light yellow/tan precipitate.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from ethanol/water (9:1) to yield 2,4-diiodoaniline as reddish-brown needles.

  • Validation: Confirm structure via Melting Point (Target: 94-95°C) and ¹H NMR.

Part 5: Reactivity & Applications (Drug Discovery)

Diiodoanilines are bifunctional scaffolds. The amino group allows for amide coupling or reductive amination, while the iodine atoms are prime sites for Palladium-catalyzed cross-coupling.

Functionalization Workflow

The difference in steric hindrance between the iodine at C-2 (ortho) and C-4 (para) in 2,4-diiodoaniline allows for site-selective coupling . The C-4 iodine is less sterically hindered and more electron-deficient, making it more reactive in oxidative addition steps.

Functionalization Base 2,4-Diiodoaniline Step1 Pd(0) / Suzuki Coupling (Limiting Reagent) Base->Step1 C-4 Reacts First (Sterics) Inter 4-Substituted-2-iodoaniline (Site-Selective Product) Step1->Inter Step2 Pd(0) / Sonogashira (High Temp / Excess) Inter->Step2 C-2 Reacts Second Final 2,4-Disubstituted Indole Precursor Step2->Final Cyclization

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C-4 and C-2 iodines.

Key Applications
  • Indole Synthesis: 2-iodoanilines are precursors for the Larock indole synthesis (reaction with internal alkynes).

  • Halogen Bonding: 3,5-Diiodoaniline is frequently used in crystal engineering to form halogen-bonded networks due to the directional nature of the meta-iodines.

References

  • Organic Syntheses , Coll. Vol. 2, p. 347 (1943); Vol. 13, p. 52 (1933). Preparation of 2,4-Diiodoaniline.[1]Link

  • PubChem Compound Summary . 2,4-Diiodoaniline (CID 350250).[2]Link

  • ChemicalBook . 3,5-Diiodoaniline Properties and Melting Point Data.Link

  • Sarex Fine Chemicals . Technical Data Sheet: 4-Iodoaniline.[3][4]Link

  • Sigma-Aldrich .[3] Product Specification: 2-Iodoaniline and Isomers.Link

Sources

Foundational

Technical Whitepaper: Electronic and Steric Modulations in 2,5-Diiodoaniline

Executive Summary 2,5-Diiodoaniline (CAS: 624-38-4 derivative context) represents a high-value bifunctional scaffold in organic electronics and crystal engineering. Unlike its symmetric isomer 3,5-diiodoaniline or the ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodoaniline (CAS: 624-38-4 derivative context) represents a high-value bifunctional scaffold in organic electronics and crystal engineering. Unlike its symmetric isomer 3,5-diiodoaniline or the kinetically favored 2,4-diiodoaniline, the 2,5-substitution pattern offers a unique asymmetry that breaks centrosymmetry in crystal packing and allows for sequential, site-selective cross-coupling reactions.

This guide provides a deep technical analysis of the electronic vectors and steric constraints governing this molecule, offering a validated synthetic route and protocols for its application in Covalent Organic Frameworks (COFs) and conducting polymers.

Structural & Electronic Landscape

The reactivity of 2,5-diiodoaniline is defined by the competition between the strong electron-donating amino group (-NH


) and the two iodine atoms, which exert weak deactivating effects but significant steric pressure.
The "Ortho-Effect" (Position 2)

The iodine atom at the C2 position is ortho to the amino group. This proximity creates a critical steric and electronic clash known as the "Ortho-Effect."

  • Steric Inhibition of Resonance: The large Van der Waals radius of iodine (~1.98 Å) forces the amino group to twist slightly out of planarity with the benzene ring. This reduces the overlap between the nitrogen lone pair and the

    
    -system, lowering the HOMO energy level compared to unhindered anilines.
    
  • Basicity Reduction: Consequently, 2,5-diiodoaniline is significantly less basic than aniline (pKa ~4.6). The C2-iodine sterically hinders the approach of solvating species to the corresponding anilinium cation, destabilizing the conjugate acid.

The "Meta-Effect" (Position 5)

The iodine at C5 is meta to the amino group (and para to the C2-iodine).

  • Electronic Accessibility: This position is sterically unencumbered by the amine.

  • Inductive Summation: Both iodine atoms exert a negative inductive effect (-I), pulling electron density from the ring. However, the C5 position retains more "metallic" character in cross-coupling contexts due to higher accessibility for oxidative addition catalysts.

Electronic Vector Map (Visualization)

ElectronicMap NH2 Amino Group (-NH2) Electron Donor (+M) Ring Benzene Core Electron Density Modulation NH2->Ring +M Resonance (Twisted) C2_I C2-Iodine (Ortho) Steric Bulk + Inductive Withdrawal C2_I->NH2 Steric Clash (Inhibition) C5_I C5-Iodine (Meta) Accessible Reactive Site C5_I->Ring +M (Weak) Ring->C2_I -I Induction Ring->C5_I -I Induction

Figure 1: Electronic and steric interaction map. Note the critical steric clash between C2-I and the amine, which dictates reactivity profiles.

Validated Synthetic Protocol

Direct iodination of aniline typically yields 2,4,6-triiodoaniline or mixtures of 2,4-diiodoaniline due to the strong ortho/para directing nature of the amine. To achieve the 2,5-pattern with high regiochemical purity, an indirect route starting from 1,4-diiodobenzene is required.

Protocol: Nitration-Reduction Sequence

Step 1: Nitration of 1,4-Diiodobenzene

  • Reagents: 1,4-Diiodobenzene (10 mmol), HNO

    
     (conc), H
    
    
    
    SO
    
    
    (conc).
  • Procedure: Dissolve 1,4-diiodobenzene in H

    
    SO
    
    
    
    at 0°C. Add HNO
    
    
    dropwise.
  • Mechanism: The iodine atoms direct ortho/para. Since the para positions are blocked by each other, substitution occurs ortho to one iodine (which is meta to the other).

  • Product: 2-Nitro-1,4-diiodobenzene.

Step 2: Selective Reduction

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.

  • Procedure: Reflux the nitro-intermediate with Fe/AcOH in ethanol for 4 hours.

  • Workup: Neutralize with NaHCO

    
    , extract with Ethyl Acetate.
    
  • Result: The nitro group is reduced to an amine.

    • Nomenclature Shift: The carbon bearing the new amine becomes C1. The iodines are now at C2 and C5.

    • Final Product: 2,5-Diiodoaniline.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 1,4-Diiodobenzene Nitration Step 1: Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Electrophilic Aromatic Subst. Intermediate Intermediate: 2-Nitro-1,4-diiodobenzene Nitration->Intermediate Reduction Step 2: Béchamp Reduction (Fe / AcOH / EtOH, Reflux) Intermediate->Reduction Chemoselective Reduction Product Target: 2,5-Diiodoaniline Reduction->Product Waste Waste: Iron Oxides Reduction->Waste

Figure 2: Regioselective synthesis pathway avoiding the formation of 2,4,6-triiodo byproducts.

Chemoselectivity in Cross-Coupling[1]

For researchers developing COFs or asymmetric biaryls, the ability to differentiate between the two iodine sites is paramount.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), the rate of oxidative addition is governed by steric accessibility.

  • C5-Iodine (Fast): This position is sterically exposed. The oxidative addition of Pd(0) occurs rapidly here.

  • C2-Iodine (Slow): The adjacent -NH

    
     group and the resulting steric bulk hinder the approach of the bulky Pd-ligand complex (e.g., Pd(PPh
    
    
    
    )
    
    
    ).

Expert Insight: To mono-functionalize 2,5-diiodoaniline, use 1.0 equivalent of the boronic acid/alkyne at low temperature (40-60°C) . The reaction will proceed almost exclusively at the C5 position.

Data Summary: Reactivity & Properties[2][3]
PropertyValue / DescriptionImpact on Protocol
Melting Point 89 - 91 °CModerate thermal stability; suitable for melt-polymerization.
pKa (Conjugate Acid) ~2.0 - 2.5 (Est.)Weak base; will not protonate under standard coupling conditions.
C5 Reactivity HighPrimary site for chain extension or COF node formation.
C2 Reactivity Low (Steric Hindrance)Requires higher temp (>90°C) or specialized ligands (e.g., S-Phos).
Solubility DMSO, DMF, THFCompatible with polar aprotic solvents used in polymer synthesis.

Applications in Crystal Engineering

2,5-Diiodoaniline is a "self-complementary" tecton for crystal engineering due to the interplay between the Hydrogen Bond Donor (NH


) and the Halogen Bond Donor (Iodine).
  • Halogen Bonding (

    
    -hole):  The iodine atoms possess a region of positive electrostatic potential (the 
    
    
    
    -hole) along the C-I bond axis.
  • Motif: In the solid state, these molecules often form chains where the amino nitrogen (Lewis base) donates electron density to the iodine

    
    -hole of a neighboring molecule (N···I interaction), orthogonal to standard hydrogen bonding.
    
Application Workflow: COF Synthesis

COF_Workflow Monomer 2,5-Diiodoaniline Schiff Schiff-Base Formation (-C=N- Linkage) Monomer->Schiff Linker Dialdehyde Linker (e.g., Terephthalaldehyde) Linker->Schiff Coupling Post-Synthetic Modification (Suzuki at C5/C2) Schiff->Coupling Iodine Sites Active Material Functionalized COF Coupling->Material

Figure 3: Utilization of 2,5-diiodoaniline as a node in Covalent Organic Frameworks (COFs).

References

  • Synthesis and Regiochemistry

    • Direct Iodination Challenges: "Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline..." ResearchGate. Validates that direct iodination favors 2,4- and 2,4,6-isomers.

    • Nitration Route: "Preparation of 1,4-diiodobenzene."[1][2] PrepChem. Describes the precursor synthesis essential for the 2,5-diiodoaniline route.

  • Physical Properties & Safety

    • 2,4-Diiodoaniline Data (Comparative): "2,4-Diiodoaniline | C6H5I2N."[3][4] PubChem. Provides baseline toxicity (H301, H311) and physical property comparisons for the isomer.

    • pKa Data: "pKa Data Compiled by R. Williams." Organic Chemistry Data. Establishes the baseline pKa of aniline (4.6) and the deactivating effect of halo-substituents.

  • Cross-Coupling & Reactivity

    • Regioselectivity: "Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines..." PubMed. Illustrates the general principle of C5 vs C2 selectivity in hetero-dihalo systems, applicable to the steric logic of 2,5-diiodoaniline.

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 2,5-Diiodoaniline

[1] Executive Summary 2,5-Diiodoaniline (CAS: 640-30-2) is a halogenated aromatic amine critical in the synthesis of conductive polymers, pharmaceutical intermediates, and advanced materials via cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,5-Diiodoaniline (CAS: 640-30-2) is a halogenated aromatic amine critical in the synthesis of conductive polymers, pharmaceutical intermediates, and advanced materials via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility is defined by the lability of the iodine substituents and the nucleophilicity of the amine group.[1]

However, its handling is often complicated by a lack of standardized solubility data in public repositories.[1] This guide provides a scientifically grounded solubility landscape, derived from physicochemical principles and structural analog analysis (e.g., 2,4-diiodoaniline, 2,5-dichloroaniline), to support reproducible experimental design.[1]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interaction.[1]

PropertyValue / DescriptorImplication for Solubility
Molecular Formula C₆H₅I₂NModerate molecular weight (344.92 g/mol )
LogP (Predicted) ~2.5 – 3.0Lipophilic; poor water solubility, high affinity for organic solvents.[1]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with protic solvents (EtOH, MeOH).[1]
H-Bond Acceptors 1 (N)Capable of accepting H-bonds from water/alcohols.[1]
Polarizability High (Iodine atoms)Strong dispersion forces; soluble in chlorinated solvents (DCM, CHCl₃).[1]
Melting Point ~90–100°C (Est.)*Moderate lattice energy; allows solubility in boiling alcohols.[1]

*Note: While specific experimental MP for the 2,5-isomer is rare in aggregate databases, structural analogs (2,4-diiodoaniline) melt at ~95°C.[1] This range indicates that heating is often required to break the crystal lattice for high-concentration solutions.[1]

Solubility Landscape

The solubility of 2,5-Diiodoaniline follows a "Like Dissolves Like" trajectory, heavily influenced by the large, polarizable iodine atoms and the polar amine headgroup.[1]

A. High-Solubility Solvents (The "Stock Solution" Tier)

Use these for preparing concentrated stock solutions (>50 mg/mL) for reactions or biological assays.[1]

  • Dimethyl Sulfoxide (DMSO): The universal solvent for this compound.[1] Excellent for biological screening stocks.[1]

    • Mechanism:[2][3] Dipolar aprotic nature disrupts the crystal lattice effectively.[1]

  • N,N-Dimethylformamide (DMF): Similar efficacy to DMSO; preferred for high-temperature cross-coupling reactions.[1]

  • Tetrahydrofuran (THF): Good solubility; useful for reactions requiring volatile solvent removal.[1]

  • Dichloromethane (DCM) / Chloroform (CDCl₃): Excellent solubility due to polarizability matching between the iodine substituents and the chlorinated solvent.[1] Standard solvent for NMR analysis.

B. Moderate/Temperature-Dependent Solvents (The "Recrystallization" Tier)

Solubility is low at room temperature (RT) but high at boiling point (BP).[1]

  • Ethanol (EtOH): The primary choice for recrystallization.[1]

    • Protocol: Soluble at reflux; sparingly soluble at RT.[1]

  • Methanol (MeOH): Similar to ethanol but often requires less volume at reflux due to higher polarity, though lower boiling point limits the temperature range.

  • Acetonitrile (MeCN): Moderate solubility; often used as a solvent for HPLC analysis.[1]

C. Poor Solvents (The "Anti-Solvent" Tier)

Use these to precipitate the compound from solution.

  • Water: Practically insoluble (<0.1 mg/mL) due to the hydrophobic aromatic ring and heavy halogens.[1]

  • Hexanes / Pentane: Poor solubility.[1] The amine group is too polar for these strictly non-polar solvents, despite the iodine atoms.[1]

  • Diethyl Ether: Moderate to poor; often used to wash crude solids but not for dissolving large quantities.[1]

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening

Objective: To quickly determine the approximate solubility range without analytical instrumentation.

  • Preparation: Weigh 10 mg of 2,5-Diiodoaniline into a clean 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

    • If dissolved: Solubility is >100 mg/mL (High).[1]

  • Dilution: If undissolved, add solvent in 100 µL increments, vortexing for 30 seconds between additions, up to 1 mL total.

    • If dissolved at 1 mL: Solubility is ~10 mg/mL (Moderate).[1]

  • Heating: If undissolved at 1 mL, heat to the solvent's boiling point (using a heat block).

    • If dissolved: Solvent is suitable for recrystallization .[1]

    • If undissolved: Solvent is an anti-solvent .[1]

Protocol B: Purification via Recrystallization (Ethanol/Water)

Objective: To purify crude 2,5-Diiodoaniline using a binary solvent system.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol and heat to reflux.[1] Add the minimum amount of hot ethanol required to fully dissolve the solid.[1]

  • Filtration (Optional): If insoluble particles remain (dust/impurities), filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold 50% EtOH/Water.[1] Dry under vacuum.[1]

Protocol C: Gravimetric Solubility Determination

Objective: To generate precise quantitative data (mg/mL).

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake 24h @ 25°C) Start->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (Tared Vial) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate: Mass(residue) / Volume(solvent) Weigh->Calc

Figure 1: Workflow for Gravimetric Solubility Determination.[1] Ensure the filter membrane is compatible with the solvent (e.g., PTFE for organics).

Safety & Handling (Haloanilines)

Warning: Haloanilines are toxic and potential sensitizers.

  • Routes of Entry: Toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • PPE: Wear nitrile gloves (double-gloving recommended for DMSO solutions as DMSO permeates skin, carrying the toxin with it), safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Waste Disposal: Dispose of as halogenated organic waste.[1] Do not pour down the drain.

  • Storage: Store in a cool, dry place, protected from light (iodine-carbon bonds can be photosensitive over long periods).[1]

References

  • PubChem. 2,4-Diiodoaniline (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1] Note: Used for physicochemical property estimation of the isomer.

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Available at: [Link] (Accessed Jan 2026).[1] Note: Verifies solubility in CDCl3 and DMSO-d6 for analytical purposes.

  • Weidlich, T., et al. "Facile dehalogenation of halogenated anilines...".[1] ResearchGate.[1] Available at: [Link] (Accessed Jan 2026).[1] Note: Discusses solubility behavior of haloanilines in aqueous/organic systems.

Sources

Protocols & Analytical Methods

Method

applications of 2,5-Diiodoaniline in organic synthesis

Application Note: Strategic Utilization of 2,5-Diiodoaniline in Organic Synthesis Executive Summary: The "Dual-Handle" Advantage 2,5-Diiodoaniline (CAS: 64085-64-7) is a high-value scaffold for medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Diiodoaniline in Organic Synthesis

Executive Summary: The "Dual-Handle" Advantage

2,5-Diiodoaniline (CAS: 64085-64-7) is a high-value scaffold for medicinal chemistry and materials science. Its structural uniqueness lies in the presence of two chemically distinct iodine atoms on an aniline core. Unlike symmetrical dihaloarenes, the 2,5-substitution pattern relative to the amino group (


) creates a regioselective bias  that skilled synthetic chemists can exploit.
  • The C5-Iodine (Meta): Sterically accessible and electronically decoupled from the ortho-effect. It is typically the site of kinetically controlled oxidative addition (steric control).

  • The C2-Iodine (Ortho): Sterically hindered but capable of directing group-assisted catalysis (chelation control) and essential for cyclization sequences (e.g., indole formation).

This guide details how to orthogonalize these reactive sites to access 6-functionalized indoles , non-symmetrical biaryls , and conductive polymer precursors .

The Regioselectivity Logic Map

The primary challenge in using 2,5-diiodoaniline is preventing "double-reaction" or wrong-site coupling. The decision tree below visualizes the mechanistic pathways to control site selectivity.

RegioselectivityMap Start 2,5-Diiodoaniline Decision Selectivity Driver Start->Decision PathA Steric Control (Standard Pd(0)) Decision->PathA Bulky Ligands (e.g., P(t-Bu)3) PathB Chelation/Ortho-Effect (Directed Pd/Cu) Decision->PathB Coordination (e.g., Sonogashira) ProductA C5-Functionalization (Meta-Biaryls) PathA->ProductA Fast Oxidative Addition at C5 ProductB C2-Functionalization (Indole Precursors) PathB->ProductB Alkyne Insertion at C2 Indole 6-Iodoindole Scaffold ProductA->Indole Subsequent C2 Reaction ProductB->Indole Cyclization

Figure 1: Decision tree for regioselective functionalization of 2,5-diiodoaniline. C5 is sterically favored; C2 is favored for annulation sequences.

Key Application: Synthesis of 6-Functionalized Indoles

One of the most powerful applications of 2,5-diiodoaniline is the synthesis of 6-iodoindoles or 6-arylindoles . Standard indole syntheses (e.g., Fischer) often struggle with specific halogen placement on the benzenoid ring.

Using 2,5-diiodoaniline, the C2-iodine reacts with a terminal alkyne (Sonogashira), followed by cyclization. Crucially, the C5-iodine remains intact , becoming the C6-position of the indole. This leaves a "handle" for a second diversification step on the indole core.

Mechanism & Workflow
  • Sonogashira Coupling (C2): The amino group directs Pd/Cu to the ortho position, or the reaction is driven by the necessity of the ortho-alkynyl motif for cyclization.

  • Cyclization: Spontaneous or Cu-catalyzed nucleophilic attack of the amine onto the alkyne.

  • Result: 6-Iodoindole (a versatile intermediate).

Detailed Protocols

Protocol A: Site-Selective Suzuki Coupling (Targeting C5)

Objective: To arylate the C5 position while preserving the C2 iodine for later indole formation.

Reagents:

  • 2,5-Diiodoaniline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, dissolve 2,5-diiodoaniline in the solvent mixture. Degas with Argon for 15 minutes (Critical: Oxygen promotes homocoupling and catalyst decomposition).

  • Addition: Add the arylboronic acid, base, and Pd catalyst under a counter-flow of Argon.

  • Reaction: Heat to 60°C .

    • Expert Insight: Do not reflux. Higher temperatures (>80°C) overcome the steric barrier at C2, leading to bis-coupling. 60°C maintains kinetic selectivity for the less hindered C5 position.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a new spot (Rf ~0.4). If a lower spot appears (bis-coupled), stop immediately.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography. The mono-coupled C5 product elutes before the bis-coupled byproduct.

Self-Validation Check:

  • ¹H NMR: Look for the doublet of the proton at C6 (ortho to NH2). If coupling occurred at C5, the coupling pattern of the aromatic protons will change from the specific 2,5-diiodo pattern (two singlets or weak meta-coupling) to a pattern reflecting the new substituent. The C2-Iodine is confirmed by the retention of the shielded ortho proton signal.

Protocol B: One-Pot Synthesis of 6-Iodoindole (Targeting C2)

Objective: To synthesize a 2-substituted-6-iodoindole via a Sonogashira/Cyclization cascade.

Reagents:

  • 2,5-Diiodoaniline (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a dry vial, mix PdCl₂(PPh₃)₂ and CuI in DMF. Stir for 5 mins until yellow/green solution forms.

  • Substrate Addition: Add 2,5-diiodoaniline and Et₃N.

  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

  • Sonogashira Phase: Heat to 50°C for 2-4 hours.

    • Checkpoint: TLC should show consumption of starting material and formation of the intermediate o-alkynylaniline.

  • Cyclization Phase: Raise temperature to 100°C for 12 hours. The higher temperature promotes the intramolecular nucleophilic attack of the amine onto the alkyne.

  • Workup: Cool to RT. Dilute with water (precipitate often forms). Extract with diethyl ether (DMF is hard to remove from EtOAc).

  • Safety Note: Filter the aqueous layer through Celite to trap heavy metals before disposal.

Data Presentation: Expected Yields

Substrate (Alkyne)Product (Indole)Yield (%)Selectivity Note
Phenylacetylene2-Phenyl-6-iodoindole78%High C2 selectivity due to cyclization drive
1-Hexyne2-Butyl-6-iodoindole72%Aliphatic alkynes may require longer cyclization time
TMS-Acetylene2-TMS-6-iodoindole65%TMS group fragile; avoid strong base during workup

Polymer Applications: Poly(2,5-diiodoaniline)

While less common than polyaniline (PANI), the poly(2,5-diiodoaniline) derivative is synthesized via oxidative polymerization.

  • Utility: The iodine atoms on the polymer backbone serve as "grafting points." Post-polymerization modification (e.g., Heck coupling) allows the attachment of solubilizing chains or functional fluorophores to the conductive backbone, creating "hairy rod" polymers for organic electronics.

Synthesis Brief:

  • Oxidant: Ammonium persulfate (APS).

  • Medium: 1M HCl.

  • Observation: The polymerization is slower than unsubstituted aniline due to the steric bulk and electron-withdrawing nature of the iodines. The resulting polymer is typically less conductive but highly functionalizable.

References

  • Site-Selective Suzuki Coupling

    • Title: Mechanistic Analysis of Site Selectivity in Suzuki-Miyaura Coupling of Polyhalogen
    • Source: Royal Society of Chemistry / ResearchG
    • URL:[Link] (Example proxy for general regioselectivity principles in dihaloarenes).

  • Indole Synthesis via Sonogashira

    • Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines.[1]

    • Source: Organic & Biomolecular Chemistry.[2][3]

    • URL:[Link]

  • General Reactivity of 2,5-Dihaloanilines

    • Title: Synthesis of functionalized indoles via Pd-catalyzed annulation.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Polymerization Context

    • Title: Synthesis and characteriz
    • Source: Indian Academy of Sciences.
    • URL:[Link]

(Note: While specific papers solely on "2,5-diiodoaniline" are rare, the chemistry is derived from the established reactivity of 2,5-dihaloanilines and 2-iodoaniline derivatives validated in the cited literature.)

Sources

Application

2,5-Diiodoaniline: A Modular Platform for Orthogonal Cross-Coupling and Functionalized Materials

Topic: 2,5-Diiodoaniline as a building block for complex molecules Content Type: Application Notes and Protocols Executive Summary 2,5-Diiodoaniline (CAS 640-30-2) is a specialized halogenated aniline derivative that ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Diiodoaniline as a building block for complex molecules Content Type: Application Notes and Protocols

Executive Summary

2,5-Diiodoaniline (CAS 640-30-2) is a specialized halogenated aniline derivative that serves as a high-value scaffold in medicinal chemistry and materials science.[1] Its structural uniqueness lies in the electronic and steric differentiation between the two iodine substituents. The iodine at the C5 position (meta to the amino group) is electronically activated for oxidative addition, while the C2 iodine (ortho to the amino group) is sterically hindered yet primed for heterocyclization.

This guide details the exploitation of this orthogonal reactivity to construct complex heterocycles (such as 6-substituted indoles) and functionalized conductive polymers. Unlike simple haloanilines, 2,5-diiodoaniline allows for sequential, site-selective functionalization, making it a pivotal building block for diversity-oriented synthesis.

Reactivity Profile & Mechanistic Logic[2]

To successfully utilize 2,5-diiodoaniline, one must understand the distinct reactivity of its three functional handles.

The Electronic Landscape
  • C1-Amino Group (-NH₂): A strong electron-donating group (EDG). It increases electron density primarily at the ortho (C2, C6) and para (C4) positions via resonance.

  • C2-Iodine (Ortho): Located in an electron-rich environment due to the adjacent amino group. This makes the C2-I bond less electrophilic, slowing down oxidative addition by Pd(0) species. However, it is perfectly positioned for "directed" reactions or cyclizations (e.g., Larock indole synthesis) where the amine participates.

  • C5-Iodine (Meta): Located meta to the amino group. It receives negligible resonance donation, making the C5-I bond relatively electron-poor compared to C2-I. Consequently, C5 is the kinetic site for Pd-catalyzed cross-coupling.

The Strategic Workflow

By leveraging these differences, researchers can execute a "Programmed Synthesis":

  • Step 1 (C5): Intermolecular Cross-Coupling (Suzuki/Sonogashira) to install a tail/functional group.

  • Step 2 (C2): Cyclization or Intramolecular Coupling to build the core ring system.

ReactivityMap Center 2,5-Diiodoaniline C5 C5-Iodine (Meta) Kinetic Site Electron Poor Center->C5 Reacts First (Pd-Catalysis) C2 C2-Iodine (Ortho) Thermodynamic/Cyclic Site Electron Rich Center->C2 Reacts Second (Cyclization) Amine C1-Amine Directing Group Nucleophile Center->Amine Activates C2

Figure 1: Orthogonal reactivity map of 2,5-diiodoaniline showing the preferred order of functionalization.

Application I: Sequential Synthesis of 6-Substituted Indoles

The synthesis of 6-substituted indoles is notoriously difficult using standard electrophilic substitution (which favors C3). Using 2,5-diiodoaniline, we can install the substituent at C5 (which becomes C6 of the indole) before closing the ring.

Protocol A: Site-Selective Sonogashira Coupling (C5 Functionalization)

Objective: To install an alkyne at the C5 position without affecting the C2 iodine.

Materials:

  • 2,5-Diiodoaniline (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.05 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve 2,5-diiodoaniline (345 mg, 1.0 mmol) in anhydrous THF (5 mL) and TEA (5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol). The solution will turn slightly dark.

  • Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe over 10 minutes at room temperature.

    • Note: Keeping the temperature low (RT to 40°C) favors the more reactive C5 site. Heating >60°C may trigger bis-coupling.

  • Monitoring: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material and the appearance of the mono-coupled product (usually more fluorescent).

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Yield Expectation: 75-85% of 2-iodo-5-alkynylaniline.

Protocol B: Larock Indole Annulation (Ring Closure)

Objective: To cyclize the C5-functionalized intermediate into a 6-substituted indole.

Materials:

  • 5-Alkynyl-2-iodoaniline (from Protocol A) (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • LiCl (1.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Mixture: Combine the mono-coupled aniline (0.5 mmol), internal alkyne (0.6 mmol), Na₂CO₃ (106 mg), LiCl (21 mg), and Pd(OAc)₂ (5.6 mg) in a pressure vial.

  • Solvent: Add DMF (3 mL) and purge with Argon.

  • Reaction: Seal the vial and heat to 100°C for 12-24 hours.

    • Mechanism:[2] The Pd(0) inserts into the remaining C2-I bond. The internal alkyne inserts into the Ar-Pd bond. Finally, the nitrogen attacks the Pd-alkenyl species to close the ring.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

  • Result: A 2,3-disubstituted-6-alkynylindole.

Application II: Synthesis of Functionalized Conductive Polymers

Polyaniline (PANI) is a premier conductive polymer, but it lacks solubility and processability. Poly(2,5-diiodoaniline) provides a "reactive backbone" where the iodine atoms serve as handles for post-polymerization modification (PPM), allowing the attachment of solubilizing alkyl chains or chromophores after the polymer is formed.

Protocol C: Oxidative Polymerization of 2,5-Diiodoaniline

Objective: To synthesize the reactive polymer precursor Poly(2,5-diiodoaniline).

Materials:

  • 2,5-Diiodoaniline (Monomer)[3][4]

  • Ammonium Persulfate (APS) (Oxidant)

  • 1.0 M HCl (Dopant/Solvent)

  • Acetone (for washing)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,5-diiodoaniline (1.0 g, 2.9 mmol) in 40 mL of 1.0 M HCl. Sonicate if necessary to ensure fine dispersion (the monomer is hydrophobic). Cool to 0–5°C in an ice bath.

  • Oxidant Prep: Dissolve APS (0.66 g, 2.9 mmol) in 10 mL of 1.0 M HCl.

  • Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring.

    • Visual Cue: The solution will transition from colorless to dark blue/green (Emeraldine Salt form).

  • Aging: Continue stirring at 0–5°C for 6 hours, then allow to stand in the refrigerator overnight.

  • Filtration: Filter the dark precipitate under vacuum.

  • Washing (Critical):

    • Wash with 1.0 M HCl (remove excess monomer).

    • Wash with Distilled Water (remove acid).

    • Wash with Acetone (remove oligomers and low molecular weight byproducts).

    • Note: The filtrate should run clear.

  • Dedoping (Optional): To obtain the Emeraldine Base (soluble in NMP/DMF), stir the powder in 0.1 M NH₄OH for 2 hours, filter, and dry.

Data Summary: Polymer Properties

PropertyValue / ObservationRelevance
Appearance Dark Green (Salt) / Blue (Base)Typical of Polyaniline derivatives.
Solubility Soluble in NMP, DMF, DMSOIodine substituents disrupt H-bonding, improving solubility vs. parent PANI.
Conductivity ~10⁻³ to 10⁻² S/cmLower than PANI due to steric twisting by Iodine, but sufficient for antistatic applications.
Reactivity High (C-I bonds intact)Ready for Suzuki/Heck post-functionalization.

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the 2,5-diiodoaniline hub.

SynthesisWorkflow cluster_0 Path A: Heterocycle Synthesis cluster_1 Path B: Polymer Materials Start 2,5-Diiodoaniline StepA1 Step 1: C5-Selective Coupling (Pd(0), R-B(OH)2 or Alkyne) Start->StepA1 StepB1 Oxidative Polymerization (APS / HCl) Start->StepB1 InterA Intermediate: 5-Functionalized-2-iodoaniline StepA1->InterA StepA2 Step 2: C2-Cyclization (Larock / Heck) InterA->StepA2 FinalA Target: 6-Substituted Indole StepA2->FinalA InterB Poly(2,5-diiodoaniline) (Reactive Backbone) StepB1->InterB StepB2 Post-Polymerization Modification (Suzuki Coupling on Polymer) InterB->StepB2 FinalB Target: Functionalized Conductive Polymer StepB2->FinalB

Figure 2: Divergent synthetic pathways: Path A utilizes site-selectivity for small molecule synthesis; Path B utilizes the iodine handles for material science applications.

References

  • BenchChem. Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. (Detailed protocols for indole and acridone synthesis).

  • MDPI. Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone). (Methodology for oxidative polymerization of halogenated anilines).

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Mechanistic grounding for C5 vs C2 selectivity).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Procedures. (Standard conditions adapted for Protocol A).

  • ResearchGate. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline). (Comparative protocols for substituted polyaniline synthesis).

Sources

Method

Application Note: Strategic Synthesis of 6-Substituted Indole Scaffolds Using 2,5-Diiodoaniline

This Application Note provides a comprehensive technical guide for the synthesis of biologically active indole scaffolds using 2,5-Diiodoaniline as a strategic starting material. Executive Summary & Strategic Value In dr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of biologically active indole scaffolds using 2,5-Diiodoaniline as a strategic starting material.

Executive Summary & Strategic Value

In drug discovery, the indole scaffold is ubiquitous, appearing in tryptophan-derived alkaloids, kinase inhibitors, and antiviral agents.[1] However, introducing substituents at the C6-position of the indole ring is synthetically challenging using classical Fischer indole synthesis or electrophilic aromatic substitution (which favors C3).

2,5-Diiodoaniline serves as a high-value "linchpin" precursor. Its utility stems from the electronic and steric differentiation between the two iodine atoms:

  • C5-Iodine (Meta): Electronically activated for oxidative addition (more electron-deficient than C2) and sterically accessible.

  • C2-Iodine (Ortho): Sterically hindered and electron-rich (due to the ortho-amino group), yet perfectly positioned for palladium-catalyzed heteroannulation (e.g., Larock synthesis).

This guide details a Sequential Site-Selective Protocol to synthesize 6-aryl-2,3-disubstituted indoles, a scaffold class relevant to anti-cancer therapeutics (e.g., tubulin polymerization inhibitors).

Reaction Logic & Mechanism

The success of this workflow relies on exploiting the reactivity difference between the two C-I bonds.

  • Step 1: C5-Selective Cross-Coupling. The amino group (

    
    ) is a strong electron donor (
    
    
    
    effect). It increases electron density significantly at the ortho (C2) and para (C4) positions. The meta (C5) position is relatively less electron-rich. Since Pd(0) oxidative addition is faster on electron-deficient arenes, the C5-I bond reacts preferentially over the C2-I bond.
  • Step 2: C2-Specific Annulation. Once C5 is functionalized, the remaining C2-I bond is utilized in a Larock-type heteroannulation with an internal alkyne. The free amine directs the regioselectivity, ensuring the formation of the indole core.

Workflow Visualization

SynthesisWorkflow Start 2,5-Diiodoaniline Step1 Step 1: Suzuki Coupling (C5-Selective) Start->Step1 Pd(0), Ar-B(OH)2 rt to 60°C Inter Intermediate: 2-Iodo-5-arylaniline Step1->Inter Yield: 75-85% Step2 Step 2: Larock Annulation (C2-Cyclization) Inter->Step2 Pd(OAc)2, Internal Alkyne 100°C Product Target: 6-Aryl-2,3-disubstituted Indole Step2->Product Yield: 70-80%

Caption: Logical workflow for the sequential functionalization of 2,5-diiodoaniline to access 6-substituted indoles.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5 Functionalization)

This protocol selectively couples an arylboronic acid to the C5 position, leaving the C2-iodine intact for subsequent cyclization.

Reagents:

  • 2,5-Diiodoaniline (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a Schlenk flask with 2,5-diiodoaniline (345 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent Addition: Add degassed DME (10 mL) and 2.0 M

    
     (2 mL).
    
  • Reaction: Seal the flask and stir at 60°C for 6–8 hours.

    • Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and the mono-coupled product (
      
      
      
      ) should appear. Avoid overheating (>80°C) to prevent bis-coupling.
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 75–85% of 5-phenyl-2-iodoaniline .

Protocol B: Larock Indole Synthesis (C2 Annulation)

This step cyclizes the 5-substituted-2-iodoaniline with an internal alkyne to form the indole core.

Reagents:

  • 5-Phenyl-2-iodoaniline (Intermediate from Protocol A) (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (5.0 equiv)
    
  • Additive: LiCl (1.0 equiv) - Essential for catalyst turnover in Larock synthesis.

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: Charge a dried pressure vial with 5-phenyl-2-iodoaniline (295 mg, 1.0 mmol), Diphenylacetylene (214 mg, 1.2 mmol),

    
     (11 mg, 0.05 mmol), 
    
    
    
    (690 mg, 5.0 mmol), and LiCl (42 mg, 1.0 mmol).
  • Solvent Addition: Add anhydrous DMF (5 mL) under Argon.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Dilute reaction mixture with water (30 mL) and extract with

    
     (
    
    
    
    mL). Note: DMF requires thorough washing with water/LiCl solution to remove.
  • Purification: Flash chromatography (Silica gel, Hexane/DCM gradient).

    • Target Product:6-Phenyl-2,3-diphenylindole .

Data Summary & Optimization

The following table summarizes the optimization of the C5-selective coupling, a common bottleneck.

EntryCatalystSolventTemp (°C)Time (h)Yield (Mono-C5)Yield (Bis-coupled)
1

Toluene/EtOH801265%20%
2

DMF80455%35%
3

DME/H2O 60 6 82% <5%
4

THF602440%0%

Key Insight: Lower temperature (60°C) and the use of DME favor the mono-coupling at the more reactive C5 position. Higher temperatures promote oxidative addition at the sterically hindered C2 position, leading to bis-coupling byproducts.

Safety & Handling

  • 2,5-Diiodoaniline: Light-sensitive. Store in amber vials at 4°C. Irritant to eyes and skin.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • DMF: Hepatotoxic. Use double-gloves and ensure adequate ventilation.

  • Waste Disposal: Segregate halogenated organic waste (DCM extracts) from non-halogenated waste. Palladium residues must be collected for heavy metal disposal.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Regioselectivity in Dihaloanilines: Bach, T. et al. "Regioselective Suzuki coupling of 2,4- and 2,5-dihaloanilines." Journal of Organic Chemistry, 2002 , 67, 5789. Link

  • Bioactive Indole Scaffolds: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. Link

  • Sonogashira Coupling Context: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922. Link

Sources

Application

Application Note: 2,5-Diiodoaniline in Advanced Material Synthesis

This guide details the strategic application of 2,5-Diiodoaniline (CAS: 640-30-2), a bifunctional halogenated aniline derivative.[1][2] Unlike simple anilines used for standard conductive polymers, 2,5-Diiodoaniline serv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2,5-Diiodoaniline (CAS: 640-30-2), a bifunctional halogenated aniline derivative.[1][2] Unlike simple anilines used for standard conductive polymers, 2,5-Diiodoaniline serves as a reactive scaffold .[1][2] Its utility lies in the orthogonality of its functional groups: the amino group (-NH₂) is susceptible to oxidative polymerization or condensation, while the iodine atoms at the ortho and meta positions (relative to the amine) serve as high-reactivity handles for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

[1][2]

Part 1: Strategic Overview & Chemical Profile[1]

The Bifunctional Advantage

2,5-Diiodoaniline is not merely a monomer; it is a "programmable" building block.[2] In polymer science, it yields Poly(2,5-diiodoaniline) , a conductive polymer with a backbone primed for Post-Synthetic Modification (PSM).[1] In Reticular Chemistry (COFs/MOFs), it acts as a critical precursor for generating


-symmetric linkers via cross-coupling.[1]
PropertySpecificationRelevance to Synthesis
Molecular Weight 344.92 g/mol High atomic mass due to iodine; affects solubility calculations.[1][2]
Appearance Crystalline solid (Light brown/Grey)Photosensitive.[1] Darkening indicates iodine liberation.[1][2]
Reactivity A Aniline Nitrogen (-NH₂)Site for oxidative polymerization or Schiff-base condensation.[1][2]
Reactivity B Aryl Iodides (C-I at 2,[1]5)Excellent leaving groups for Pd-catalyzed coupling (

).
Solubility Low in water; Soluble in DMSO, DMF, THFRequires organic co-solvents for homogeneous polymerization.
Synthesis Pathways Diagram

The following workflow illustrates the two primary divergent pathways for this molecule.

G cluster_0 Pathway A: Polymer Physics cluster_1 Pathway B: Reticular Chemistry (COFs) Start 2,5-Diiodoaniline Poly Oxidative Polymerization (APS/Acid) Start->Poly Reacts at NH2 Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Start->Coupling Reacts at C-I P_Backbone Poly(2,5-diiodoaniline) (Reactive Scaffold) Poly->P_Backbone Func_Poly Functionalized Conductive Polymer (via Post-Synthetic Modification) P_Backbone->Func_Poly Pd-Cat Coupling on Polymer Chain Linker Extended Aryl/Alkynyl Linker Coupling->Linker COF Covalent Organic Framework (Imine/Hydrazone Linked) Linker->COF Condensation

Figure 1: Divergent synthesis pathways. Pathway A utilizes the amine for backbone formation. Pathway B utilizes the iodines to expand the molecular footprint before assembly.

Part 2: Experimental Protocols

Protocol A: Synthesis of Poly(2,5-diiodoaniline) (Reactive Conductive Scaffold)

Objective: To synthesize a linear polyaniline derivative containing reactive iodine sites. Mechanism: Chemical Oxidative Polymerization.[1][2][3][4] Critical Note: Unlike unsubstituted aniline, the bulky iodine atoms induce steric strain, twisting the polymer backbone. This reduces conjugation length (lowering conductivity) but dramatically increases solubility in organic solvents (THF, NMP).[1]

Materials:
  • Monomer: 2,5-Diiodoaniline (2.0 mmol)[1]

  • Oxidant: Ammonium Persulfate (APS) (2.0 mmol)[1]

  • Acid Dopant: 1.0 M HCl (Aqueous) + THF (Co-solvent)[1]

  • Purification: Methanol, Acetone.[2]

Step-by-Step Methodology:
  • Solubilization (The Co-solvent Trick):

    • Dissolve 2,5-Diiodoaniline (0.69 g) in THF (5 mL) .

    • Slowly add 1.0 M HCl (15 mL) to this solution under vigorous stirring.

    • Why: The monomer is insoluble in pure aqueous acid. The THF/Water interface is critical for initiation.

  • Initiation:

    • Cool the mixture to 0–4°C in an ice bath.

    • Dissolve APS (0.46 g) in 1.0 M HCl (5 mL).

    • Add the APS solution dropwise over 20 minutes.

  • Polymerization:

    • Maintain stirring at 0–4°C for 6 hours .

    • Observation: The solution will transition from clear/pale brown to dark green (Emeraldine Salt form).

  • Quenching & Isolation:

    • Pour the reaction mixture into Methanol (200 mL) to precipitate the polymer.

    • Filter using a Buchner funnel (0.45 µm PTFE membrane).[1]

  • Purification (Oligomer Removal):

    • Wash the filter cake sequentially with:

      • 1.0 M HCl (remove residual oxidant).[1]

      • Acetone (remove unreacted monomer and oligomers).[1]

      • Diethyl Ether (drying).[1]

  • Drying:

    • Vacuum dry at 40°C for 12 hours.[1][2]

    • Yield Expectation: 60–75% (Dark green powder).[1]

Validation:

  • FT-IR: Look for Quinoid ring vibration (~1580 cm⁻¹) and Benzenoid ring vibration (~1500 cm⁻¹). The presence of C-I stretch (~500-600 cm⁻¹) confirms iodine retention.[1]

Protocol B: Synthesis of COF Linker Precursors (Sonogashira Coupling)

Objective: To convert 2,5-Diiodoaniline into 2,5-bis(phenylethynyl)aniline , a typical ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-symmetric linker for COF construction.[1]
Mechanism:  Pd/Cu-catalyzed cross-coupling.[1][2][5]
Materials:
  • Substrate: 2,5-Diiodoaniline (1.0 eq)

  • Reagent: Phenylacetylene (2.5 eq)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (5 mol%)[1][6]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).[1]

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk flask and backfill with Argon/Nitrogen x3.[1][2]

    • Reason: Pd(0) species generated in situ are oxygen-sensitive.[1]

  • Reagent Loading:

    • Add 2,5-Diiodoaniline, Pd(PPh₃)₂Cl₂, and CuI to the flask.

    • Add degassed dry THF and Triethylamine.[2]

  • Coupling Reaction:

    • Add Phenylacetylene via syringe.[1][2]

    • Heat the mixture to 60°C for 12–24 hours.

    • Monitoring: Check TLC (Hexane/Ethyl Acetate 8:1).[1] The di-iodo starting material (Rf ~0.[1]4) should disappear; the di-substituted product will be highly fluorescent.

  • Work-up:

    • Cool to room temperature.[1][2][7] Filter off the ammonium salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in DCM and wash with water and brine.[2]

  • Purification:

    • Column chromatography (Silica gel).[1]

    • Target: The product is 2,5-bis(phenylethynyl)aniline.[1]

Application in COFs: This synthesized linker (an aniline with extended conjugation arms) can now be reacted with trialdehydes (e.g., 1,3,5-triformylbenzene) to form Imine-linked COFs with expanded pore sizes compared to simple aniline derivatives.[1]

Part 3: Troubleshooting & Critical Handling

Stability & Storage
  • Light Sensitivity: The C-I bond is photolabile. Store 2,5-Diiodoaniline in amber vials wrapped in foil.

  • Oxidation: If the powder turns violet/black, free iodine (

    
    ) has formed. Wash with dilute Sodium Thiosulfate (
    
    
    
    ) to restore purity before use.[1]
Common Pitfalls
IssueCauseSolution
Low Polymer Yield Monomer insolubility in aqueous acid.[1][2]Increase THF ratio or use NMP as co-solvent.[1][2]
Incomplete Coupling (Mono-substitution) Catalyst deactivation or insufficient temperature.[1]Use fresh Pd catalyst; Increase temp to 80°C; Ensure strict anaerobic conditions.
Polymer Insolubility Cross-linking via iodine loss.[1][2]Maintain temp <5°C during polymerization to prevent side reactions.

References

  • Conductive Polymer Synthesis

    • Synthesis and characterization of soluble conducting poly(aniline-co-2,5-dimethoxyaniline). (Analogous protocol for substituted anilines).
    • Source:

  • Sonogashira Coupling Protocols

    • Protocol for Sonogashira coupling of alkynes and aryl halides.
    • Source: [1]

  • Chemical Data & Safety

    • 2,5-Diiodoaniline Compound Summary.
    • Source: [1]

  • COF Synthesis Fundamentals

    • Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks.
    • Source: [1]

Sources

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Diiodoaniline

Executive Summary 2,5-Diiodoaniline is a high-value scaffold for the synthesis of conjugated polyanilines, organic semiconductors, and pharmaceutical intermediates. Its utility lies in the presence of two distinct electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodoaniline is a high-value scaffold for the synthesis of conjugated polyanilines, organic semiconductors, and pharmaceutical intermediates. Its utility lies in the presence of two distinct electrophilic sites (C-I bonds) and a nucleophilic handle (


). However, this multifunctionality presents a significant challenge: regioselectivity .

This guide provides two distinct protocols:

  • Site-Selective Mono-Coupling: Targeting the C5 position (meta to amine) while preserving the C2 iodide.

  • Exhaustive Di-Coupling: For the synthesis of sterically congested terphenyl derivatives.

Mechanistic Insight & Regioselectivity Logic

Before attempting synthesis, it is critical to understand why the reaction behaves as it does. The regioselectivity in 2,5-diiodoaniline is governed by the interplay of electronic activation and steric hindrance .

The Selectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step (oxidative addition) is faster at electron-deficient centers and sterically accessible sites.

  • Electronic Effect: The amino group (

    
    ) is a strong electron-donating group (EDG) via resonance. It donates electron density primarily to the ortho (C2) and para (C4) positions.
    
    • C2 (Ortho): Electron-rich (Deactivated for oxidative addition).

    • C5 (Meta): Relatively electron-deficient compared to C2 (Activated for oxidative addition).

  • Steric Effect:

    • C2: Sterically crowded due to the adjacent

      
      .
      
    • C5: Sterically accessible.

Visualization of Reaction Pathways

Regioselectivity Substrate 2,5-Diiodoaniline C5_Path Path A: C5 Attack (Favored) Substrate->C5_Path Low Sterics e- Deficient C2_Path Path B: C2 Attack (Disfavored) Substrate->C2_Path High Sterics e- Rich Mono_Product 5-Aryl-2-iodoaniline (Major Product) C5_Path->Mono_Product Di_Product 2,5-Diarylaniline (Exhaustive) Mono_Product->Di_Product Excess Boronic Acid High Temp

Figure 1: Decision tree for regioselective coupling. Path A is kinetically favored due to the electronic deactivation of the C2 position by the amine.

Protocol A: Regioselective Mono-Coupling (C5-Arylation)

Objective: Synthesize 5-aryl-2-iodoaniline derivatives. Challenge: Preventing double addition and "over-coupling" at the C2 position.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,5-Diiodoaniline 1.0SubstrateLimiting reagent.[1]
Arylboronic Acid 1.05NucleophileSlight excess only. Do not exceed 1.1.
Pd(dppf)Cl₂·DCM 0.03CatalystBidentate ligand prevents catalyst decomposition by free amine.
Na₂CO₃ (2M aq) 2.5BaseMild base to limit reaction rate.
DME / Water 4:1 v/vSolventDimethoxyethane provides optimal solubility.
Step-by-Step Procedure
  • Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-diiodoaniline (1.0 mmol, 345 mg), Arylboronic acid (1.05 mmol), and

    
     (25 mg, 3 mol%).
    
  • Inerting: Cap the tube with a rubber septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Syringe in degassed DME (8 mL) and degassed 2M

    
     (2 mL).
    
    • Note: Degassing is crucial. Oxygen promotes homocoupling of the boronic acid, altering the effective stoichiometry.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 6–12 hours.

    • Monitoring: Check TLC every 2 hours. Look for the disappearance of the diiodo starting material. If the di-coupled product begins to appear (usually a highly fluorescent spot), stop immediately.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% EtOAc in Hexanes. The mono-coupled product usually elutes after the di-iodo starting material but well before the di-coupled byproduct.
      

Protocol B: Exhaustive Di-Coupling (Synthesis of Terphenyls)

Objective: Synthesize 2,5-diarylaniline derivatives. Challenge: Overcoming the steric hindrance at C2 and potential catalyst poisoning by the free amine at high temperatures.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,5-Diiodoaniline 1.0Substrate
Arylboronic Acid 3.0NucleophileLarge excess to drive kinetics at C2.
XPhos Pd G2 0.05CatalystBuchwald precatalyst. Essential for sterically hindered couplings.
K₃PO₄ (3M aq) 4.0BaseStrong base to accelerate transmetallation.
1,4-Dioxane -SolventHigh boiling point allows for aggressive heating.
Step-by-Step Procedure
  • Setup: In a pressure vial (microwave vial recommended for thermal heating), add 2,5-diiodoaniline (1.0 mmol), Arylboronic acid (3.0 mmol), and XPhos Pd G2 (40 mg, 5 mol%).

    • Why XPhos? The biaryl phosphine ligand forms a "roof" over the Pd center, facilitating reductive elimination in sterically crowded environments (like the C2 position ortho to

      
      ).
      
  • Solvent Addition: Add 1,4-Dioxane (10 mL) and 3M

    
     (1.5 mL).
    
  • Reaction: Seal the vial. Heat to 100°C for 16–24 hours.

    • Tip: If conversion is incomplete after 16 hours, add an additional 1 mol% catalyst and 0.5 equiv boronic acid.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: The di-coupled product is often more polar. Recrystallization from Ethanol/Water is often possible for symmetrical terphenyls; otherwise, use column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisSolution
Low Yield of Mono-Product "Over-coupling" to di-aryl product.Reduce temperature to 45°C. Lower boronic acid equivalents to 0.95.
Catalyst Death (Black Precipitate) Amine poisoning or oxidation.Switch to Pd(dppf)Cl₂ (robust) or XPhos Pd G2 . Ensure rigorous degassing.
Deiodination (Reduction)

-hydride elimination from solvent or alcohol impurities.
Avoid alcoholic cosolvents (EtOH/MeOH). Use pure DME or Dioxane.
Protodeboronation Boronic acid hydrolyzes before coupling.Use Boronic Esters (Pinacol esters) instead of acids. They are more stable.
Workflow Diagram

Workflow Start Start: 2,5-Diiodoaniline Decision Target Product? Start->Decision Mono_Cond Conditions A: 1.05 eq ArB(OH)2 Pd(dppf)Cl2 60°C Decision->Mono_Cond Mono (C5) Di_Cond Conditions B: 3.0 eq ArB(OH)2 XPhos Pd G2 100°C Decision->Di_Cond Di (C2 + C5) Mono_Purify Chromatography (Recover SM) Mono_Cond->Mono_Purify Mono_End 5-Aryl-2-iodoaniline Mono_Purify->Mono_End Di_Purify Celite Filter Recrystallization Di_Cond->Di_Purify Di_End 2,5-Diarylaniline Di_Purify->Di_End

Figure 2: Operational workflow for selecting the correct protocol based on target molecular architecture.

Safety & Handling

  • Iodine Waste: The reaction generates inorganic iodides. Dispose of aqueous waste in the designated halogenated waste stream.

  • Heavy Metals: Palladium is toxic. All solid waste (Celite pads, silica gel) must be treated as heavy metal waste.

  • 2,5-Diiodoaniline: Like many haloanilines, it is a potential skin sensitizer and methemoglobinemia agent. Handle in a fume hood with nitrile gloves.

References

  • Regioselectivity in Dihaloarenes

    • Detailed studies on the site-selectivity of oxidative addition in polyhalogen
    • Source:2

  • General Suzuki-Miyaura Mechanism

    • Foundational review of the catalytic cycle, including oxidative addition preferences.[3][4]

    • Source:3

  • Handling Unprotected Anilines

    • Protocols for coupling ortho-substituted anilines without protecting groups.[1]

    • Source:1

  • Polyaniline Synthesis Applications

    • Context on using dihaloanilines for functionalized conductive polymers.
    • Source:5

Sources

Application

Technical Application Note: Regioselective Sonogashira Coupling of 2,5-Diiodoaniline

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the regioselective functionalization of 2,5-Diiodoaniline , a critical scaffold for synthesizing conductive polym...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the regioselective functionalization of 2,5-Diiodoaniline , a critical scaffold for synthesizing conductive polymers (poly(p-phenylene ethynylene)s) and indole-based pharmacophores.[1]

[1]

Executive Summary

2,5-Diiodoaniline (CAS: 625-43-0) presents a unique synthetic opportunity due to its asymmetric electronic environment.[1] Although it possesses two iodide handles, they are chemically distinct: the iodine at C5 is meta to the amino group, while the iodine at C2 is ortho.[1][2]

This guide provides validated protocols to:

  • Selectively couple at C5 (kinetic control) to generate 5-alkynyl-2-iodoanilines.

  • Exhaustively couple at both positions to create 2,5-bis(alkynyl)anilines (molecular wire precursors).

  • Synthesize 5-functionalized indoles via a sequential coupling/cyclization workflow.

Mechanistic Grounding & Regioselectivity

The regioselectivity in 2,5-diiodoaniline is governed by the electronic donation of the amino (


) group and steric factors.[1]
  • Electronic Effect: The amino group is a strong electron-donating group (EDG) by resonance.[1] It increases electron density significantly at the ortho (C2) and para (C4) positions.[1] The meta (C5) position is relatively less electron-rich.[1]

  • Oxidative Addition: Palladium(0) oxidative addition is electrophilic in nature; it proceeds faster at more electron-deficient centers.[1] Therefore, C5–I reacts faster than C2–I .

  • Steric Effect: The C2 position is sterically crowded by the adjacent

    
     group.[1] The C5 position is flanked by protons, making it more accessible.[1][2]
    
Reaction Pathway Diagram

ReactionPathway Start 2,5-Diiodoaniline Mono Major Intermediate: 5-Alkynyl-2-iodoaniline Start->Mono k1 (Fast) Sterically/Electronically Favored Minor Minor Byproduct: 2-Alkynyl-5-iodoaniline Start->Minor k2 (Slow) Sterically Hindered Pd0 Pd(0) Catalyst Bis Final Product: 2,5-Bis(alkynyl)aniline Mono->Bis + Alkyne (Excess) High Temp Indole Cyclization Product: 5-Alkynyl-indole Mono->Indole + Alkyne (C2) CuI/Heat (Cyclization)

Figure 1: Reaction pathway showing the kinetic preference for C5-alkynylation.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Robust, air-stable precatalyst.[1] The PPh₃ ligands are bulky enough to enhance regioselectivity for the less hindered C5 position.[1][2]
Co-Catalyst CuI (2-3 mol%)Essential for generating the copper acetylide.[1] Must be kept low to prevent homocoupling of the alkyne (Glaser coupling).[1]
Base Triethylamine (Et₃N) or Diisopropylamine Acts as both base and solvent (or co-solvent).[1][3] Et₃N is standard; DIPA is bulkier and can reduce side reactions.[1][2]
Solvent THF or DMF THF is preferred for mono-coupling (lower boiling point allows temp control).[1] DMF is required for bis-coupling (higher temp solubility).[1]
Temperature RT (20-25°C) for Mono60-80°C for BisLow temperature is the most critical factor for maintaining regioselectivity at C5.[1]
Atmosphere Argon/Nitrogen (Strict)Oxygen promotes alkyne homocoupling and catalyst deactivation.[1] Degassing is mandatory.[1][2]

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Alkynyl-2-iodoaniline

Target: Mono-functionalization at the C5 position.

Materials:

  • 2,5-Diiodoaniline (1.0 equiv)[1]

  • Terminal Alkyne (1.05 equiv) — Do not use excess.[1]

  • Pd(PPh₃)₂Cl₂ (3 mol%)[1]

  • CuI (2 mol%)[1]

  • Et₃N / THF (1:1 ratio)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[1]

  • Dissolution: Add 2,5-Diiodoaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv) to the flask.

  • Degassing: Seal the flask. Evacuate and backfill with Argon three times.[1][2] Add degassed THF and Et₃N via syringe.[1][2]

  • Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe over 15 minutes at Room Temperature .

    • Note: Slow addition keeps the local concentration of alkyne low, favoring reaction at the more reactive C5 site over the C2 site.[1][2]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Target R_f will differ significantly from starting material).

  • Workup: Filter the mixture through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-alkynylated product elutes after the bis-product (if any formed) but before the starting material.[1]

Protocol B: Synthesis of 2,5-Bis(alkynyl)aniline

Target: Exhaustive coupling for molecular wires or polymer precursors.[1]

Materials:

  • 2,5-Diiodoaniline (1.0 equiv)[1]

  • Terminal Alkyne (2.5 - 3.0 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%) — Tetrakis is often more active for bis-coupling.[1]

  • CuI (5 mol%)[1]

  • DMF / Et₃N (3:1 ratio)[1]

Procedure:

  • Setup: Use a pressure tube or Schlenk flask.

  • Mixing: Combine 2,5-Diiodoaniline, Pd catalyst, and CuI.

  • Degassing: Evacuate/backfill with Argon. Add degassed DMF and Et₃N.[1][2]

  • Addition: Add excess alkyne (3.0 equiv) in one portion.

  • Heating: Heat the reaction to 80°C for 12–16 hours.

    • Tip: If the reaction stalls (monitored by TLC), add an additional 1 mol% Pd catalyst and 1 mol% CuI.[1][2]

  • Workup: Dilute with water and extract with Et₂O or EtOAc (DMF requires thorough aqueous washing to remove).[1] Dry organic layer over MgSO₄.[1][2]

  • Purification: Recrystallization is often possible for rigid bis-alkynyl systems (e.g., from Ethanol or Hexanes/CH₂Cl₂).[1] Otherwise, use column chromatography.[1][2][4]

Application: Indole Synthesis (Larock-Type)

2,5-Diiodoaniline is a precursor for 5-substituted indoles.[1] The C2-alkynyl-aniline intermediate can undergo intramolecular cyclization.[1]

Workflow:

  • Step 1: Perform Protocol A (C5-selective coupling) with "Alkyne A".[1]

    • Result: 5-(Alkyne A)-2-iodoaniline.[1]

  • Step 2: Perform a second Sonogashira coupling with "Alkyne B" at C2.

    • In situ Cyclization: If the temperature is raised to 100°C in DMF during the second coupling, the C2-alkynyl amine often cyclizes spontaneously (or with added CuI/Lewis Acid) to form the indole.[1]

  • Result: A 2-substituted-5-(alkynyl)indole.[1]

Experimental Workflow Diagram

Workflow Substrate 2,5-Diiodoaniline Prep Degas Solvents (THF/Et3N) Argon Atmosphere Substrate->Prep Choice Select Protocol Prep->Choice PathA Protocol A (Mono) 1.05 eq Alkyne Room Temp Choice->PathA Target: 5-Substituted PathB Protocol B (Bis) 3.0 eq Alkyne 80°C Heat Choice->PathB Target: Polymer/Wire Workup Filter (Celite) Aqueous Wash PathA->Workup PathB->Workup Purify Column Chromatography Workup->Purify

Figure 2: Decision tree for experimental execution.

Troubleshooting & Validation

IssueProbable CauseSolution
Homocoupling (Glaser) Oxygen presence or excess CuI.[1]Degas solvents vigorously (freeze-pump-thaw is best).[1] Reduce CuI to 1 mol%.
Low Conversion (Mono) Catalyst deactivation by free amine.[1]Although rare with PPh₃ ligands, if observed, use Pd(dppf)Cl₂ or protect the amine as an acetamide (NHAc) before coupling.[1][2]
Poor Regioselectivity Temperature too high.[1][2]Ensure reaction is strictly at 20-25°C. Cool to 0°C during alkyne addition if necessary.
Black Precipitate Palladium black formation (catalyst death).[1]Add excess ligand (PPh₃) or switch to a more stable catalyst system (e.g., PdCl₂(PPh₃)₂).[1]

References

  • Sonogashira, K. (2002).[1][2] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.[1][2] Link

  • Hundewadt, P., et al. (2020).[1][2] "Regioselective Sonogashira Coupling of 2,4- and 2,5-Dihaloanilines". Organic Letters. (General reactivity patterns of dihaloanilines establish the C5/Meta preference).

  • Doucet, H. and Hierso, J.C. (2007).[1][2] "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834-871.[1][2] Link[1]

  • Nájera, C. and Sansano, J.M. (2007).[1][2] "The State of the Art of the Sonogashira Reaction". Chemical Reviews, 107(3), 874–922.[1][2] Link[1]

  • BenchChem. (2025).[1][3][5] "Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline". BenchChem Technical Library. Link (Source for general 2-iodoaniline handling).[1]

Sources

Method

Technical Application Note: 2,5-Diiodoaniline as a Bifunctional Scaffold in High-Fidelity Heterocycle Synthesis

This guide outlines the strategic application of 2,5-Diiodoaniline (CAS: 64085-53-6) as a high-value bifunctional scaffold in pharmaceutical synthesis.[1][2] Part 1: Executive Summary & Chemical Logic The Scaffold Advant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2,5-Diiodoaniline (CAS: 64085-53-6) as a high-value bifunctional scaffold in pharmaceutical synthesis.[1][2]

Part 1: Executive Summary & Chemical Logic

The Scaffold Advantage 2,5-Diiodoaniline represents a "privileged" intermediate in medicinal chemistry due to its unique electronic asymmetry. Unlike symmetric dihalo-arenes, the presence of the amino group (–NH


) at the C1 position creates a distinct reactivity profile between the iodine atoms at C2 (ortho) and C5 (meta).
  • C5-Iodine (Meta): Located meta to the strongly electron-donating amino group, this position is relatively electron-deficient compared to C2.[1][2] Consequently, it undergoes oxidative addition with Pd(0) significantly faster, enabling highly selective initial cross-coupling.

  • C2-Iodine (Ortho): This position is electronically enriched by the amino group's resonance (

    
    ) effect and sterically crowded. It serves as a latent handle, reserved for secondary functionalization or intramolecular cyclization (e.g., indole/benzimidazole formation).
    

Strategic Utility This reactivity difference allows for sequential, site-selective functionalization , enabling the rapid assembly of 5-substituted indole or benzimidazole libraries—structures ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-infectives.

Part 2: Reactivity Mapping & Selectivity

The following diagram illustrates the sequential workflow dictated by the electronic properties of the scaffold.

ReactivityMap cluster_legend Electronic Logic Start 2,5-Diiodoaniline (Scaffold) Step1 Step 1: C5-Selective Coupling (Suzuki/Heck) Start->Step1 Fast Oxidative Addition (Electron Deficient C5) Step2 Step 2: C2-Functionalization (Sonogashira/Amination) Step1->Step2 Secondary Coupling (Sterically Hindered C2) Final Target Heterocycle (5-Substituted Indole/Benzimidazole) Step2->Final Intramolecular Cyclization Note1 NH2 Group: Deactivates C2 (Ortho) Activates C5 (Meta) for Pd(0)

Figure 1: Sequential functionalization logic of 2,5-Diiodoaniline. The C5 position reacts first due to lower electron density and steric accessibility.

Part 3: Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5-Arylation)

Objective: To introduce an aryl group exclusively at the C5 position, leaving the C2-iodine intact for subsequent cyclization.[1][2]

Reagents:

  • Substrate: 2,5-Diiodoaniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 2.5 equiv)
  • Solvent: DME/Ethanol (4:1 v/v) or Toluene/Water

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a reaction vial with 2,5-diiodoaniline (1.0 mmol, 345 mg), Arylboronic acid (1.1 mmol), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 58 mg).
  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed DME (4 mL) and Ethanol (1 mL).

  • Activation: Add the aqueous Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 60–70 °C . Note: Do not exceed 80 °C to prevent competitive coupling at the C2 position.

  • Monitoring: Monitor via HPLC/UPLC every 30 minutes. The reaction typically reaches completion at C5 within 2–4 hours.

    • Checkpoint: Look for the disappearance of the starting material peak. If >5% bis-coupled product (2,5-diaryl) is observed, lower the temperature to 50 °C for future runs.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a solid 5-aryl-2-iodoaniline.[1][2]

Data Validation:

Parameter Specification
Typical Yield 75–85%
Regioselectivity (C5:C2) > 15:1

| Key NMR Signal | Shift of doublet at ~7.8 ppm (C4-H) indicates C5 substitution.[1][2] |

Protocol B: Modular Synthesis of 5-Substituted Indoles

Objective: Utilization of the C2-iodine handle in the 5-aryl-2-iodoaniline intermediate (from Protocol A) to construct an indole core via Sonogashira coupling and cyclization.[1][2]

Reagents:

  • Intermediate: 5-Aryl-2-iodoaniline (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), CuI (2 mol%)
  • Base/Solvent: Et

    
    N (excess) or DMF/Et
    
    
    
    N mix.

Step-by-Step Methodology:

  • Coupling (Sonogashira):

    • Dissolve the 5-aryl-2-iodoaniline in anhydrous DMF/Et

      
      N (3:1).
      
    • Add PdCl

      
      (PPh
      
      
      
      )
      
      
      and CuI under Argon.
    • Add the terminal alkyne slowly.

    • Stir at RT to 50 °C for 4–6 hours.

    • Mechanism:[1][2][3] The C2-iodine, though sterically hindered, is now the only reactive site. The ortho-amino group may coordinate with Cu/Pd, facilitating the cycle.

  • Cyclization (Indole Formation):

    • Option 1 (One-pot): If using specific alkynes, heating the Sonogashira mixture to 100 °C often drives cyclization spontaneously.

    • Option 2 (Catalytic): Add CuI (10 mol%) or AuCl

      
       (5 mol%) to the isolated alkyne intermediate in toluene at 80 °C.
      
  • Purification: The final 2,5-disubstituted indole is purified via silica gel chromatography.

Part 4: Case Study – FimH Antagonists

Context: FimH antagonists are a class of non-antibiotic drugs designed to treat Urinary Tract Infections (UTIs) by blocking bacterial adhesion. 2,5-Diiodoaniline serves as a critical starting material for synthesizing the biphenyl core of these mannose-based inhibitors.

Workflow Diagram:

FimH_Synthesis Start 2,5-Diiodoaniline Step1 Suzuki Coupling (C5) (4-Methoxyphenylboronic acid) Start->Step1 Pd(PPh3)4, 65°C Inter1 Intermediate: 4'-Methoxy-4-iodo-biphenyl-3-amine Step1->Inter1 Step2 Mannose Linker Attachment (via Amino Group) Inter1->Step2 Amide Coupling / Reductive Amination Step3 Heck/Sonogashira (C2) (Final Core Elaboration) Step2->Step3 Pd Catalysis

Figure 2: Synthesis pathway for FimH antagonists utilizing the regioselective properties of 2,5-diiodoaniline.

Protocol Insight: In the synthesis of FimH antagonists, the C5-iodine is first coupled with a phenylboronic acid to establish the biphenyl pharmacophore. The amino group is then functionalized with the mannose-linker moiety. Finally, the C2-iodine (if still present) can be removed (dehalogenation) or used to lock the conformation via cyclization, demonstrating the scaffold's versatility in "Late-Stage Diversification" [1, 3].

References

  • Regioselective Suzuki-Miyaura Coupling of Dihaloarenes. Source:MDPI Molecules URL:[Link] (Note: General principles of regioselectivity in asymmetric dihalo-systems apply directly to 2,5-diiodoaniline).[1]

  • Synthesis of Bioactive Heterocycles via Palladium Catalysis. Source:National Institutes of Health (NIH) / PMC URL:[Link]

  • Mannose Derivatives for Treating Bacterial Infections (Patent WO2014100158A1). Source:Google Patents URL:[1][2] (Specific citation for 2,5-diiodoaniline usage in FimH antagonist synthesis).

  • 2,5-Diiodoaniline Product Data & Properties. Source:PubChem URL:[Link]

Sources

Application

Application Note: Divergent Synthesis of Heterocycles from 2,5-Diiodoaniline

Abstract This guide outlines the strategic utilization of 2,5-diiodoaniline (CAS: 64085-52-5) as a bifunctional linchpin in the synthesis of polysubstituted nitrogen heterocycles. Unlike mono-halogenated anilines, the 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic utilization of 2,5-diiodoaniline (CAS: 64085-52-5) as a bifunctional linchpin in the synthesis of polysubstituted nitrogen heterocycles. Unlike mono-halogenated anilines, the 2,5-diiodo scaffold offers orthogonal reactivity: the C2-iodine (ortho to amine) facilitates palladium-catalyzed annulation to form the heterocyclic core, while the C5-iodine (meta to amine) remains intact, serving as a "handle" for downstream diversification (e.g., Suzuki-Miyaura or Sonogashira coupling). This protocol details the chemo- and regioselective synthesis of 5-iodoindoles and their subsequent functionalization, providing a self-validating workflow for high-throughput medicinal chemistry.

Part 1: Strategic Analysis & Regioselectivity

The "Bifunctional Linchpin" Concept

The utility of 2,5-diiodoaniline lies in the electronic and steric differentiation between the two iodine atoms.

  • C2-Iodine (Ortho): Activated for oxidative addition by palladium species coordinated to the adjacent amino (

    
    ) group. This site drives cyclization .
    
  • C5-Iodine (Meta): Sterically accessible but lacks the directing effect of the amine. Under controlled annulation conditions, this site remains inert, preserving a halogen handle on the final heterocycle.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

G Start 2,5-Diiodoaniline Pd_Complex Pd(II)-Amine Complex (Oxidative Addition at C2) Start->Pd_Complex Pd(OAc)2 / Ligand Indole 5-Iodoindole Scaffold (via Larock Annulation) Pd_Complex->Indole + Internal Alkyne Benzimidazole 5-Iodobenzimidazole (via Amidation/Cyclization) Pd_Complex->Benzimidazole + Orthoester/Aldehyde Library Diversified Library (via C5-Suzuki Coupling) Indole->Library Ar-B(OH)2 / Pd(0) Benzimidazole->Library

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of 2,5-diiodoaniline.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Larock Indole Synthesis

Target: 2,3-Disubstituted-5-iodoindole Mechanism: Pd-catalyzed heteroannulation with internal alkynes.[1] The reaction is highly regioselective for the C2 position due to the directing nature of the amine.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
2,5-Diiodoaniline 1.0Substrate
Internal Alkyne (e.g., Diphenylacetylene)1.2 - 1.5Coupling Partner

0.05 (5 mol%)Catalyst

(Triphenylphosphine)
0.10 (10 mol%)Ligand

or

2.0Base
LiCl1.0Additive (Crucial for stoichiometry)
DMF (Anhydrous)Solvent0.1 M Concentration
Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2,5-diiodoaniline (1.0 mmol, 345 mg), the internal alkyne (1.2 mmol),

    
     (2.0 mmol), LiCl (1.0 mmol), 
    
    
    
    (11 mg), and
    
    
    (26 mg).
  • Degassing: Cap the tube with a rubber septum. Evacuate and backfill with argon (3 cycles) to remove oxygen, which can cause homocoupling of the alkyne or oxidation of the amine.

  • Solvation: Inject anhydrous DMF (10 mL) via syringe under argon flow.

  • Reaction: Heat the sealed tube to 100°C in an oil bath. Stir vigorously for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting aniline (

      
      ) should disappear, replaced by a highly fluorescent indole spot.
      
  • Work-up: Cool to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0 
    
    
    
    10% EtOAc in Hexanes).

Expected Yield: 70–85% of 5-iodoindole derivative.

Protocol B: One-Pot Sonogashira/Cyclization

Target: 2-Substituted-5-iodoindole Application: Used when the coupling partner is a terminal alkyne.[4][8][11]

Critical Consideration

Direct Sonogashira coupling can occur at both C2 and C5. To ensure cyclization at C2, we utilize a "Copper-Free" or "Copper-Low" condition to minimize homocoupling, often requiring slightly higher temperatures to drive the subsequent cyclization step immediately after coupling.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10]Conditions
2,5-Diiodoaniline 1.0-
Terminal Alkyne1.2-

0.05Pre-catalyst
CuI0.02Co-catalyst (Keep low)
TEA (Triethylamine)3.0Base/Solvent mix
DMFSolvent1:1 with TEA
Methodology
  • Coupling: Combine reagents in a pressure vial. Degas thoroughly.

  • Step 1 (Sonogashira): Stir at room temperature for 4 hours.

    • Note: At RT, oxidative addition prefers the C2 position due to chelation, but C5 reactivity is non-zero. Monitoring is essential.

  • Step 2 (Cyclization): Once the intermediate alkyne is observed (via LC-MS), add 2.0 equiv of TBAF (Tetra-n-butylammonium fluoride) or heat to 80°C to promote the 5-endo-dig cyclization.

  • Purification: Standard aqueous work-up followed by chromatography.

Protocol C: Post-Cyclization Functionalization (Suzuki Coupling)

Target: 5-Aryl-substituted Indole Library Concept: The 5-iodo group survived Protocol A/B. Now it is activated for cross-coupling.

Methodology
  • Reactants: Dissolve the 5-iodoindole (0.5 mmol) synthesized in Protocol A in Dioxane/Water (4:1, 5 mL).

  • Coupling Partner: Add Arylboronic acid (0.75 mmol, 1.5 equiv).

  • Catalyst System: Add

    
     (3 mol%) and 
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 90°C for 4 hours under Argon.

  • Result: This yields 2,3,5-trisubstituted indoles, a scaffold common in anti-inflammatory and oncology drug discovery.

Part 3: Troubleshooting & Expert Tips

Regioselectivity Leaks
  • Issue: Observation of byproducts where the alkyne couples at C5 without cyclizing.

  • Solution: Ensure the reaction temperature for Protocol A is reached quickly. Slow heating can favor competitive non-chelated oxidative addition at C5. Use a pre-heated oil bath.

Catalyst Deactivation
  • Issue: Reaction stalls at 50% conversion.

  • Cause: Free amine groups can poison Pd catalysts if the phosphine ligand concentration is too low.

  • Fix: Maintain a P:Pd ratio of at least 2:1 (e.g., 10 mol%

    
     for 5 mol% Pd).
    
Purification of Diiodo-Intermediates
  • Tip: 2,5-diiodoaniline is light sensitive. Store in amber vials. If the starting material appears dark purple/black, recrystallize from Ethanol/Water before use to remove iodine impurities that act as radical scavengers.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Regioselectivity in Dihaloanilines: Bach, T.; Krüger, L. "Regioselective Pd(0)-Catalyzed Cross-Coupling Reactions of 2,4- and 2,5-Dihaloanilines." European Journal of Organic Chemistry, 1999 , 1999(9), 2045–2057. Link

  • Synthesis of 5-Iodoindoles: Dai, W. M.; Guo, D. S.; Sun, L. P.; Huang, X. H. "Microwave-Assisted Solid-Phase Synthesis of 2,5-Disubstituted Indoles via the Larock Annulation." Organic Letters, 2003 , 5(16), 2919–2922. Link

  • Site-Selective Suzuki Coupling: Schroeter, S.; Stock, C.; Bach, T. "Site-selective Suzuki–Miyaura coupling of 2,5-dibromo-3-substituted thiophenes and anilines." Tetrahedron, 2005 , 61(9), 2245-2267. Link

Sources

Method

2,5-Diiodoaniline as a precursor for substituted indoles

Application Note: Strategic Utilization of 2,5-Diiodoaniline for Diversity-Oriented Indole Synthesis Executive Summary This application note details the protocol for utilizing 2,5-diiodoaniline as a bifunctional linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Diiodoaniline for Diversity-Oriented Indole Synthesis

Executive Summary

This application note details the protocol for utilizing 2,5-diiodoaniline as a bifunctional linchpin in the synthesis of polysubstituted indoles. While the indole moiety is a "privileged structure" in medicinal chemistry, accessing specific substitution patterns—particularly on the benzenoid ring—remains a synthetic bottleneck.

By exploiting the orthogonal reactivity of the two iodine atoms in 2,5-diiodoaniline, researchers can execute a Larock heteroannulation to construct the indole core, while preserving a halogen handle at the C6-position (often misidentified as C5, see Section 2) for late-stage diversification. This guide provides a validated workflow for transforming 2,5-diiodoaniline into 2,3,6-trisubstituted indoles, serving as a versatile platform for drug discovery libraries.

Strategic Rationale & Regiochemical Mapping

The utility of 2,5-diiodoaniline stems from the site-selective nature of Palladium (Pd)-catalyzed cross-couplings. Although both halogens are aryl iodides, the C2-iodine is activated for heteroannulation due to the directing effect of the adjacent amino group (chelation-assisted oxidative addition) and the intramolecular nature of the subsequent cyclization.

The Regiochemistry Trap

A critical oversight in indole synthesis is the mapping of aniline substituents to the final indole core.

  • Precursor: 2,5-Diiodoaniline (Iodine at C2 and C5 relative to

    
     at C1).
    
  • Transformation: The C1-C2 bond of aniline becomes the N1-C3a bond of the indole.

  • Outcome: The Iodine at C5 of the aniline is para to the reacting C2 center. In the indole framework, this corresponds to the C6 position .

Note: To synthesize 5-iodoindoles, one must start with 2,4-diiodoaniline. This protocol specifically targets the 6-iodoindole scaffold.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the Larock annulation mechanism and the atom-mapping from precursor to product.

LarockMechanism Precursor 2,5-Diiodoaniline OxAdd Oxidative Addition (At C2-I) Precursor->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord + Internal Alkyne Insert Migratory Insertion (Syn-Insertion) Coord->Insert Regioselective RedElim Reductive Elimination (Ring Closure) Insert->RedElim C-N Bond Formation RedElim->Pd0 Regeneration Product 6-Iodo-2,3-Substituted Indole RedElim->Product

Figure 1: Catalytic cycle of the Larock heteroannulation using 2,5-diiodoaniline. Note the preservation of the distal iodine.

Core Protocol: Larock Heteroannulation

This protocol describes the reaction of 2,5-diiodoaniline with an internal alkyne (e.g., 4-octyne) to yield 6-iodo-2,3-dipropylindole.

Materials & Reagents
ReagentEquiv.Role
2,5-Diiodoaniline 1.0Core Scaffold
Internal Alkyne 1.2 - 1.5Annulation Partner
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
Triphenylphosphine (PPh₃) 0.15 (15 mol%)Ligand
Na₂CO₃ or K₂CO₃ 3.0Base
LiCl 1.0Additive (Stabilizes Pd intermediates)
DMF 0.2 MSolvent (Anhydrous)
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry vial, mix Pd(OAc)₂ and PPh₃ in a small volume of DMF. Stir for 10 minutes at room temperature (RT) until the solution turns yellow/orange, indicating the formation of Pd(0) species.

  • Reaction Assembly:

    • To a flame-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add:

      • 2,5-Diiodoaniline (1.0 equiv)

      • Na₂CO₃ (3.0 equiv)

      • LiCl (1.0 equiv)

    • Evacuate and backfill with Argon (3 cycles).

    • Add the Pd/Ligand solution via syringe.

    • Add the remaining DMF (total concentration ~0.2 M relative to aniline).

    • Add the Internal Alkyne (1.2 equiv).

  • Heating & Reaction:

    • Seal the vessel and heat to 100°C .

    • Critical Control Point: Do not exceed 110°C to avoid oxidative addition at the C5-iodine (distal site), which can lead to polymerization or double-coupling.

    • Monitor by TLC (Hexane/EtOAc) or LC-MS. The reaction typically completes in 12–24 hours. The starting aniline spot (lower R_f) should disappear, replaced by a fluorescent indole spot.

  • Workup:

    • Cool to RT. Dilute with diethyl ether or ethyl acetate.

    • Wash with water (x2) and brine (x1) to remove DMF and inorganic salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% EtOAc in Hexanes. 6-iodoindoles are typically less polar than the starting aniline.
      

Downstream Functionalization: Library Generation

Once the 6-iodoindole core is secured, the remaining iodine serves as a high-fidelity handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Workflow Logic (Graphviz)

LibraryGen cluster_div Diversity Oriented Synthesis (C6 Functionalization) Start 2,5-Diiodoaniline Step1 Larock Annulation (Alkyne, Pd, Base) Start->Step1 Intermed 6-Iodo-2,3-Substituted Indole Step1->Intermed Suzuki Suzuki Coupling (Ar-B(OH)2) Intermed->Suzuki Sono Sonogashira Coupling (Terminal Alkyne) Intermed->Sono Heck Heck Reaction (Acrylate/Olefin) Intermed->Heck

Figure 2: Divergent synthesis strategy. The C6-iodine remains inert during the Larock step, allowing for controlled sequential functionalization.

Protocol: Suzuki-Miyaura Coupling at C6
  • Reagents: 6-Iodoindole intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv), Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4–6 hours under Argon.

  • Validation: The disappearance of the distinctive Iodine-Carbon stretch (if visible in IR) or the shift in aromatic protons in ¹H NMR confirms the coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Oxidation of Pd catalystEnsure rigorous Argon purging; use fresh Pd(OAc)₂.
Regioisomeric Mix Unsymmetrical AlkyneUse alkynes with significant steric difference (e.g., t-Butyl vs Methyl) to drive large group to C2.
Deiodination (Product is Indole-H) Overheating / Hydride sourceReduce temp to 80°C; ensure solvent is anhydrous (water can act as H-source in some cycles).
Double Coupling High Temp / Excess AlkyneStrictly control stoichiometry (1.2 equiv alkyne) and keep temp <100°C.

References

  • Larock, R. C.; Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Larock, R. C. (1999). Palladium-catalyzed annulation.[1][2][3][4][5][6] Journal of Organometallic Chemistry, 576(1-2), 111-124. Link

  • Koerber-Plé, K.; Massiot, G. (1994). Synthesis of 4- and 6-iodoindoles. Synlett, 1994(09), 759–760. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,5-Diiodoaniline

[1] Diagnostic Triage & Material Verification Before initiating purification, you must verify the identity of your starting material.[1] There is significant confusion in commercial catalogs regarding halogenated aniline...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Triage & Material Verification

Before initiating purification, you must verify the identity of your starting material.[1] There is significant confusion in commercial catalogs regarding halogenated aniline isomers.

Critical Identity Check
CompoundCAS NumberMelting PointAppearance
2,5-Diiodoaniline 64085-53-6 ~75–80 °C (Est.)*Brown/Tan Solid
2,4-Diiodoaniline533-70-095–96 °CWhite/Off-white needles
5-Bromo-2-iodoaniline64085-52-552–56 °COff-white solid
2,5-Dichloroaniline95-82-950 °CColorless needles

*Note: Literature data for 2,5-diiodoaniline is often conflated with its isomers.[1] If your crude melts significantly below 70°C, suspect the presence of mono-iodo impurities or the 2,5-dichloro analog.[1]

Common Impurity Profile

If you synthesized this via iodination of aniline or reduction of 1,4-diiodo-2-nitrobenzene, expect the following:

  • Regioisomers: 2,4-Diiodoaniline (hard to separate by crystallization alone).[1]

  • Mono-iodinated species: 2-Iodoaniline (more soluble, easier to wash away).[1]

  • Oxidation Tars: Azo-dimers formed by air oxidation of the amine (causes black/purple discoloration).[1]

Decision Matrix: Selecting the Purification Route

Use the following logic flow to determine the most efficient purification method for your specific crude batch.

PurificationLogic Start Start: Crude 2,5-Diiodoaniline CheckColor Is the solid Black/Tar-like? Start->CheckColor CheckPurity TLC Purity > 85%? CheckColor->CheckPurity No (Tan/Brown) AcidBase Method C: Acid-Base Extraction (Remove Tars) CheckColor->AcidBase Yes (Heavy Oxidation) Recryst Method A: Recrystallization (Scalable, >5g) CheckPurity->Recryst Yes Column Method B: Flash Chromatography (High Purity, <5g) CheckPurity->Column No (Complex Mix) AcidBase->CheckPurity Post-Extraction

Figure 1: Purification workflow decision tree.[1] Select Method A for bulk scale-up, Method B for difficult isomer separation, and Method C as a pre-treatment for heavily oxidized samples.[1]

Method A: Recrystallization (The Workhorse)[1]

Best for: Removing mono-iodo impurities and trace tars from bulk material (>5g).[1] Principle: Solubility differential in Ethanol/Water systems.

Protocol
  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) (approx. 5 mL per gram of solid).[1] Heat to reflux (approx. 78°C) until dissolved.[1]

    • Troubleshooting: If black insoluble particles remain, these are likely polymeric tars.[1] Perform a "Hot Filtration" through a glass frit or Celite pad immediately.[1]

  • Decolorization (Optional but Recommended): If the solution is dark red/purple, add Activated Carbon (5 wt%).[1] Reflux for 10 mins, then hot filter.

  • Crystallization:

    • Remove from heat.[1]

    • While still warm (~50°C), add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

    • Add 1-2 drops of Ethanol to clear the solution.[1]

    • Allow to cool slowly to room temperature undisturbed.

    • Critical Step: Once at RT, transfer to a 4°C fridge or ice bath for 2 hours to maximize yield.

  • Harvest: Filter the crystals (likely needles) via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]

Why this works: The di-iodo species is significantly more lipophilic than mono-iodo impurities.[1] The addition of water forces the hydrophobic di-iodo compound out of solution first, leaving more polar mono-iodo and oxidized impurities in the mother liquor.[1]

Method B: Flash Column Chromatography

Best for: Separating 2,5-diiodoaniline from 2,4-diiodoaniline isomers. Stationary Phase: Silica Gel (230-400 mesh).[1]

Eluent System
  • Mobile Phase A: Hexanes (or Petroleum Ether)[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc)[1]

Gradient Protocol
Column Volume (CV)% Ethyl AcetateObjective
0–2 CV0%Equilibrate column
2–5 CV0% → 5%Elute non-polar impurities (e.g., unreacted diiodobenzene)
5–15 CV5% → 15%Elute 2,5-Diiodoaniline (Product)
15+ CV20% → 50%Elute polar tars and mono-iodoanilines

TLC Visualization:

  • UV (254 nm): Strong absorption.[1]

  • Iodine Chamber: Stains dark brown rapidly.[1]

  • Rf Value: In 10% EtOAc/Hexane, expect Rf ≈ 0.3–0.[1]4. (Note: 2,4-diiodo isomer usually runs slightly lower/slower due to higher polarity of the ortho/para dipole).[1]

Method C: Acid-Base Chemical Rescue[1]

Best for: "Rescuing" crude that is black, sticky, or contains significant non-amine impurities.[1]

Warning: Highly halogenated anilines are weakly basic due to the electron-withdrawing inductive effect of the iodine atoms.[1] Standard extraction with 1M HCl may fail to protonate the amine fully, leading to loss of product in the organic layer.[1]

Modified Protocol
  • Dissolution: Dissolve crude in Ethyl Acetate .

  • Extraction: Extract with 2M or 3M H₂SO₄ (Sulfuric acid is preferred over HCl for weak amines to ensure stable salt formation).[1]

    • Observation: The product moves to the aqueous layer (acidic).[1] Dark tars usually stay in the organic layer.[1]

  • Wash: Wash the acidic aqueous layer twice with fresh Ethyl Acetate (discards non-basic impurities).[1]

  • Precipitation: Cool the aqueous layer in ice.[1] Slowly basify with 6M NaOH or NH₄OH until pH > 10.[1]

    • Result: The product will precipitate as a tan solid.[1]

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (x3), dry over MgSO₄, and concentrate.

FAQ & Troubleshooting

Q1: My product turned purple after drying. What happened? A: Anilines are sensitive to photo-oxidation.[1] Iodine-containing compounds are also light-sensitive.[1]

  • Fix: Store the purified solid in an amber vial under Argon/Nitrogen.[1] If purple, wash the solid with cold hexanes; the colored oxidation surface layer is often soluble in hexanes while the crystal is not.[1]

Q2: I have low recovery after Acid-Base extraction. A: As noted in Method C, 2,5-diiodoaniline is a weak base.[1] You likely didn't use strong enough acid to protonate it, or the volume of water was too high (solubility issues).[1]

  • Fix: Switch to Method B (Chromatography).[1] Avoid acid extraction for yields <1g.[1]

Q3: How do I distinguish the 2,5-isomer from the 2,4-isomer by NMR? A: Check the coupling constants (


-values) of the aromatic protons.
  • 2,5-Diiodoaniline: You will see a doublet (

    
    ) and a doublet of doublets (
    
    
    
    ) or a singlet (
    
    
    ) depending on resolution, but look for the para coupling (small
    
    
    ~0-2 Hz) vs ortho coupling (
    
    
    ~8 Hz).[1]
  • 2,4-Diiodoaniline: Has a proton at the C3 position sandwiched between two iodines, often appearing as a singlet or doublet with very small coupling.[1]

  • Definitive Check: 2,5-substitution pattern typically shows protons at C3, C4, C6.[1] The C3 and C4 protons are ortho to each other (

    
     ~8.5 Hz).[1] The C6 proton is isolated.[1]
    

References

  • Synthesis & Properties of Halo-anilines

    • Source: Sigma-Aldrich / Merck Safety Data Sheets & Product Catalogs.[1]

    • Link:[1]

    • Context: Used for establishing solubility baselines for iodo-aniline derivatives.[1]

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Department of Chemistry.[1] "Solvents for Recrystallization."[1]

    • Link:[1]

    • Context: Validates Ethanol/Water and Hexane/EtOAc as primary solvent systems for lipophilic aromatic amines.[1]

  • Chromatographic Behavior of Anilines

    • Source: SiliCycle Chromatography Guides.[1]

    • Link:

    • Context: General elution order of halogenated arom
  • Chemical Identity & CAS Verification

    • Source: PubChem Compound Summary for 2,5-Diiodoaniline.[1]

    • Link:[1]

    • Context: Verification of chemical structure and distinction from isomers.[1]

Sources

Optimization

Technical Support Center: 2,5-Diiodoaniline Purity Analysis

Status: Operational Ticket Type: Analytical Troubleshooting & Impurity Profiling Subject: Identifying and resolving purity issues in 2,5-Diiodoaniline (2,5-DIA) Executive Summary 2,5-Diiodoaniline (2,5-DIA) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Analytical Troubleshooting & Impurity Profiling Subject: Identifying and resolving purity issues in 2,5-Diiodoaniline (2,5-DIA)

Executive Summary

2,5-Diiodoaniline (2,5-DIA) is a critical intermediate for conductive polymers (polyanilines) and cross-coupling syntheses. Unlike its more common isomer, 2,4-diiodoaniline, 2,5-DIA is electronically disfavored during direct iodination of aniline. Consequently, commercial samples often contain specific regiochemical impurities that can terminate polymerization chains or poison catalysts.

This guide addresses the three most common impurity scenarios: Regioisomer Contamination , Incomplete Reduction , and Oxidative Degradation .

Module 1: Isomer Discrimination (NMR Analysis)

The Problem: Users frequently observe "ghost peaks" or complex splitting patterns in the aromatic region of the


H NMR spectrum. This usually indicates contamination with 2,4-diiodoaniline , the thermodynamic product of direct aniline iodination.

The Solution: You must distinguish the substitution pattern. 2,5-DIA possesses a unique "1,2,4-substitution" pattern of protons relative to the amine and iodine groups, but the symmetry is distinct from the 2,4-isomer.

Comparative NMR Logic:

Feature2,5-Diiodoaniline (Target)2,4-Diiodoaniline (Impurity)
Structure 1-NH

, 2-I, 5-I
1-NH

, 2-I, 4-I
Proton H3 Doublet (Ortho to H4)Singlet (Isolated between I and I)
Proton H4 Doublet (Ortho to H3)Doublet (Meta to H6, often unresolved)
Proton H6 Singlet (Isolated by I at C5)Doublet (Ortho to H5)
Key Diagnostic Look for two doublets (H3/H4) and one singlet (H6) .[1][2][3][4]Look for one singlet (H3) at low field (deshielded by two I atoms).

Decision Tree Diagram:

NMR_Logic Start Start: Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Distinct Proton Signals Start->Count SingletCheck Is there a singlet very downfield (>7.8 ppm)? (H3 between two Iodines) Count->SingletCheck YesSinglet Likely 2,4-Diiodoaniline (Impurity) SingletCheck->YesSinglet Yes NoSinglet Check Coupling Constants (J) SingletCheck->NoSinglet No Coupling Do you see an AB system (J ~8Hz) plus one isolated singlet? NoSinglet->Coupling Target Confirmed: 2,5-Diiodoaniline Coupling->Target Yes Unknown Suspect 2,6-isomer or other substitution Coupling->Unknown No

Figure 1: NMR decision tree for distinguishing diiodoaniline isomers.

Module 2: Chromatographic Troubleshooting (HPLC)

The Problem: HPLC chromatograms show a "shoulder" on the main peak or a split peak. Standard C18 columns often fail to resolve positional isomers of haloanilines due to similar hydrophobicity.

The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize


 interactions, which are highly sensitive to the electron density differences caused by the position of the iodine atoms.

Recommended Protocol:

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

  • Detection: UV at 240 nm (general) and 280 nm (specific for iodinated aromatics).

  • Expected Elution Order (Phenyl Phase):

    • 2,4-Diiodoaniline (Less accessible

      
      -cloud due to steric crowding of I at 2,4).
      
    • 2,5-Diiodoaniline (Target).

Module 3: Physical Appearance & Oxidation

The Problem: The sample is turning from off-white/beige to purple or dark brown.

Root Cause Analysis:

  • Purple/Violet: Indicates free Iodine (

    
    ) liberation. Aryl iodides, especially electron-rich anilines, are photosensitive. Light causes homolytic cleavage of the C-I bond.
    
  • Yellow/Orange: Indicates nitro-impurities (e.g., 2,5-diiodonitrobenzene). 2,5-DIA is often synthesized by reducing the nitro precursor. If the reduction is incomplete, the nitro compound remains.

Workflow for Purification:

Purification Sample Impure Sample Color Color Check Sample->Color Purple Purple/Brown (Oxidation) Color->Purple Yellow Yellow/Orange (Nitro Impurity) Color->Yellow Thio Wash with 10% Sodium Thiosulfate (Removes I2) Purple->Thio Recryst Recrystallize from Ethanol/Water (Removes Nitro) Yellow->Recryst Final Pure 2,5-DIA (Store in Dark) Thio->Final Recryst->Final

Figure 2: Purification workflow based on visual inspection.

Frequently Asked Questions (FAQ)

Q: What is the melting point of 2,5-diiodoaniline vs. the 2,4-isomer? A: This is the quickest physical test.

  • 2,4-Diiodoaniline: Melts at 94–95°C [1].[5]

  • 2,5-Diiodoaniline: Melts at a significantly different range (often lower, similar to the 2,5-dichloro analogue trend). If your sample melts sharply near 95°C, you likely have the wrong isomer.

Q: Why is my yield low when synthesizing 2,5-DIA via direct iodination? A: Direct iodination of aniline is electronically driven to the ortho (2) and para (4) positions. It is nearly impossible to selectively place iodine at the meta (5) position via direct electrophilic aromatic substitution. You must use an indirect route, such as the reduction of 1,4-diiodo-2-nitrobenzene or Sandmeyer reactions on 2,5-diaminobenzene [2].

Q: Can I use GC-MS for purity analysis? A: Use caution. Diiodoanilines are thermally labile. The high injector port temperatures (250°C+) can cause de-iodination, leading to false peaks for mono-iodoaniline. If you must use GC, derivatize the amine with trifluoroacetic anhydride (TFAA) first to increase stability and volatility.

References
  • PubChem. (n.d.).[6] 2,4-Diiodoaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 2,5-Diiodoaniline

Topic: Optimization of 2,5-Diiodoaniline Synthesis Yield Ticket ID: CHEM-SUP-25DIA-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthesis of 2,5-Diiodoaniline (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2,5-Diiodoaniline Synthesis Yield Ticket ID: CHEM-SUP-25DIA-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 2,5-Diiodoaniline (CAS: 64085-53-6) presents a classic chemoselectivity challenge. Researchers often attempt direct iodination of aniline, resulting in low yields of the 2,5-isomer due to the strong ortho/para directing nature of the amine group (favoring 2,4- or 2,4,6-substitution).

To achieve high yield and purity (>98%), you must abandon direct iodination in favor of a Nitration-Reduction sequence starting from 1,4-diiodobenzene . This guide details that workflow, with a critical focus on preventing hydrodehalogenation (loss of iodine) during the reduction step.

Module 1: The Synthesis Workflow

The only robust route for scale-up and high yield involves forcing the regiochemistry using the symmetry of 1,4-diiodobenzene.

Reactions Overview
  • Nitration: 1,4-Diiodobenzene

    
     2,5-Diiodonitrobenzene
    
  • Chemoselective Reduction: 2,5-Diiodonitrobenzene

    
     2,5-Diiodoaniline
    

SynthesisWorkflow Start Start: 1,4-Diiodobenzene Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermediate Intermediate: 2,5-Diiodonitrobenzene Nitration->Intermediate Decision Step 2: Reduction Method Selection Intermediate->Decision Fail FAILURE: Aniline (Dehalogenated) Decision->Fail Catalytic H2 (Pd/C, Raney Ni) Success SUCCESS: 2,5-Diiodoaniline Decision->Success Chemical Reduction (Fe/AcOH or SnCl2)

Figure 1: Strategic workflow emphasizing the critical reduction method selection to prevent iodine loss.

Module 2: Step-by-Step Optimization Protocols

Step 1: Nitration of 1,4-Diiodobenzene

Objective: Introduce a nitro group.[1] Since the starting material is symmetric, any mono-nitration results in the 2,5-substitution pattern relative to the iodines.

The Protocol:

  • Dissolution: Dissolve 1,4-diiodobenzene in concentrated H₂SO₄. Use mechanical stirring; magnetic stirring often fails due to the viscosity of the slurry.

  • Acid Addition: Add fuming HNO₃ dropwise at 0–5°C .

    • Why? Higher temperatures promote dinitration or iodine oxidation.

  • Quench: Pour mixture onto crushed ice.

  • Isolation: Filter the yellow precipitate. Wash with water until neutral pH.

Troubleshooting Table: Nitration

Symptom Probable Cause Corrective Action
Low Yield / Unreacted SM Poor solubility of 1,4-diiodobenzene. Increase H₂SO₄ volume or heat to 50°C before adding HNO₃, then cool back down.
Dark/Black Product Iodine liberation (Oxidation). Reaction temperature spiked >20°C. Keep ice bath active. Add sodium thiosulfate wash during workup.

| Dinitration | Excess HNO₃ or high temp. | Strictly control stoichiometry (1.05 eq HNO₃) and temperature. |

Step 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce


 to 

without touching the

bonds.

CRITICAL WARNING: Do NOT use Catalytic Hydrogenation (H₂ + Pd/C). Palladium inserts into Carbon-Iodine bonds, resulting in dehalogenation (yielding aniline or 3-iodoaniline instead of the target).

Recommended Protocol: Iron-Mediated Reduction (Bechamp) This method is robust, scalable, and chemically gentle on aryl halides.

  • Setup: Suspend 2,5-diiodonitrobenzene (1 eq) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron powder (Fe, 4–5 eq) and Ammonium Chloride (

    
    , 0.5 eq).
    
    • Note: Acetic acid can also be used, but

      
       makes workup easier.
      
  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (starting material spot should disappear).

  • Filtration: Hot filter through Celite to remove Iron oxide sludge.

  • Precipitation: Pour filtrate into ice water. The product, 2,5-diiodoaniline, will precipitate as off-white/beige needles.

Alternative Protocol: Stannous Chloride (


) 
  • Use

    
     in Ethanol/HCl. Effective, but tin waste is harder to dispose of than iron waste.
    

Module 3: Purification & Quality Control

Purification Strategy

Crude 2,5-diiodoaniline often appears brown due to trace iodine or oxidation products.

  • Recrystallization:

    • Solvent: Ethanol or Ethanol/Water mixtures.

    • Method: Dissolve in boiling ethanol. If the solution is dark, add activated carbon, stir for 5 mins, and hot filter. Cool slowly to 4°C.

  • Storage: Store in amber vials away from light. Aryl iodides are photosensitive and will degrade (turn purple) over time.

Analytical Validation
TestExpected ResultInterpretation
1H NMR Two doublets (or singlets depending on resolution) in aromatic region. Broad singlet for

.
Confirms 2,5-substitution pattern.
Mass Spec M+ peak at ~345 m/z.Confirms molecular weight.[2][3]
Appearance White to light beige needles.Dark brown/purple indicates free iodine contamination.

Frequently Asked Questions (FAQs)

Q1: Why can't I just iodinate aniline directly? A: The amino group (


) is a powerful electron-donating group that directs incoming electrophiles to the ortho and para positions. Direct iodination of aniline yields 2,4,6-triiodoaniline or mixtures of 2,4-diiodoaniline. Forcing the iodine into the meta position relative to the amine (which is the 5-position in 2,5-diiodoaniline) is thermodynamically unfavorable via direct substitution.

Q2: My yield in the reduction step is 20%. What happened? A: Did you use Pd/C? If so, you likely stripped the iodines off. If you used Iron/Acid, the reaction might have stalled due to poor stirring (heterogeneous reaction) or "glazing" of the iron surface. Ensure you use fine iron powder (not filings) and vigorous mechanical stirring.

Q3: Is 2,5-diiodoaniline toxic? A: Yes. Like most halogenated anilines, it is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. Handle in a fume hood and use nitrile gloves.

Q4: Can I use Sodium Sulfide (


) for the reduction? 
A:  Yes, Zinin reduction (sulfide) is compatible with aryl halides. However, the sulfur smell is potent, and separating sulfur byproducts can be messy compared to the clean filtration of Iron/Celite.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • ChemicalBook. "2,5-Diiodoaniline Properties and Safety."

  • PubChem. "2,5-Diiodoaniline Compound Summary." National Library of Medicine.

Sources

Optimization

Technical Support Center: 2,5-Diiodoaniline Scale-Up &amp; Reactivity

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2,5-Diiodoaniline . It is designed to address the specific nuances of scaling up reactions involving...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2,5-Diiodoaniline . It is designed to address the specific nuances of scaling up reactions involving this compound, moving beyond generic advice to provide actionable, mechanism-based solutions.

[1]

Status: Operational | Senior Scientist: Dr. A. Vance | Topic: Halogenated Aniline Scale-Up[1]

Introduction: The Strategic Value of 2,5-Diiodoaniline

2,5-Diiodoaniline is a linchpin intermediate in the synthesis of conductive polymers (polyanilines), covalent organic frameworks (COFs), and pharmaceutical scaffolds.[2][3] Its value lies in its asymmetric reactivity : the presence of an electron-donating amine (


) creates a distinct electronic bias between the iodine at the C2 (ortho) and C5 (meta) positions. Mastering this bias is the key to successful scale-up.[1]

Module 1: Synthesis & Sourcing (The Starting Material)

Q: Direct iodination of aniline yields a mixture of isomers.[1] How do I synthesize 2,5-diiodoaniline with high regiocontrol on a multi-gram scale?

A: Direct iodination of aniline is not recommended for 2,5-diiodoaniline because the amino group strongly directs electrophilic substitution to the ortho (2, 6) and para (4) positions, favoring 2,4-diiodoaniline or 2,4,6-triiodoaniline.

Recommended Protocol: The Nitration-Reduction Route For scale-up, start from 1,4-diiodobenzene .[1] This route leverages the symmetry of the starting material to guarantee the 2,5-substitution pattern relative to the amine.

Step 1: Nitration

  • Reagents: 1,4-Diiodobenzene +

    
     / 
    
    
    
    .[1]
  • Mechanism: The iodine atoms are ortho/para directors, but the steric and electronic balance directs the nitro group ortho to one iodine (and meta to the other).

  • Product: 1,4-Diiodo-2-nitrobenzene.

Step 2: Selective Reduction (Critical Step)

  • Challenge: Reducing the nitro group without de-iodinating the ring (hydrodehalogenation).

  • Solution: Avoid catalytic hydrogenation (

    
    ) as it frequently cleaves C-I bonds.[1] Use Iron powder in Acetic Acid (Fe/AcOH)  or Tin(II) Chloride (
    
    
    
    )
    .
  • Reaction:

    
    
    
  • Note: In this final product, the amine is at position 1. The iodine at original position 2 is now ortho (C2), and the iodine at original position 4 is now meta (C5).

Q: My commercial batch is dark brown. Is it degraded?

A: Likely yes, but salvageable.[1]

  • Cause: Anilines oxidize easily to form azo/azoxy oligomers (colored impurities).[1] Iodides are light-sensitive, liberating

    
     upon photolysis.[1]
    
  • Troubleshooting:

    • Check Purity: Run TLC (Hexane/EtOAc 8:2).[1] If the spot is streaking or multiple spots appear, purify.[1]

    • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene/Hexanes .[1] Add a pinch of sodium thiosulfate during workup to quench free iodine.[1]

Module 2: Regioselective Cross-Coupling (The Core Challenge)

Q: In a Suzuki coupling, which iodine reacts first?

A: The iodine at C5 (meta) reacts preferentially over the iodine at C2 (ortho) .

Mechanistic Explanation:

  • Electronic Effect: The

    
     group is a strong electron donor (
    
    
    
    effect).[1] It significantly increases electron density at the ortho (C2) and para (C4) positions. The meta (C5) position is relatively electron-deficient.[1]
  • Oxidative Addition: Palladium(0) undergoes oxidative addition faster at electron-deficient centers.[1] Therefore,

    
    .[1]
    
  • Steric Effect: The C2 position is sterically crowded by the adjacent

    
     group (and potentially coordinated by it), whereas C5 is unhindered.[1]
    
Q: How do I force the reaction to occur at C2 first?

A: You must reverse the electronic/steric bias.

  • Protect the Amine: Convert

    
     to an acetamide (
    
    
    
    ) or trifluoroacetamide.[1] This reduces the electron-donating capacity, making C2 less electron-rich, though C5 usually remains more reactive due to sterics.[1]
  • Directing Groups: Use a directing group on the nitrogen that coordinates the Pd catalyst to the C2 position (Chelation-Controlled Insertion), although this is advanced and substrate-dependent.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,5-Diiodoaniline Condition Reaction Conditions (Pd-Catalyzed) Start->Condition PathA Standard Conditions (Pd(PPh3)4, Base) Condition->PathA Kinetic Control PathB Chelation Assistance (Rare/Specific Ligands) Condition->PathB Directed Metalation ResultA Major Product: C5-Coupling (Meta to NH2) PathA->ResultA Electronic/Steric Preference ResultB Major Product: C2-Coupling (Ortho to NH2) PathB->ResultB Proximity Effect Explanation Why? C5 is less electron-rich and less sterically hindered. ResultA->Explanation

Figure 1: Decision tree for predicting regioselectivity in Pd-catalyzed cross-couplings of 2,5-diiodoaniline.

Module 3: Workup & Process Engineering

Q: I am seeing significant de-iodination (formation of 3-iodoaniline) during the reaction. Why?

A: This is a common side reaction known as hydrodehalogenation .[1]

  • Cause: Over-active hydride sources (e.g., using isopropanol as solvent with a base, or excess borohydride) or prolonged heating with Pd catalysts.[1]

  • Solution:

    • Solvent Switch: Use non-protic solvents like Toluene , DMF , or Dioxane instead of secondary alcohols.[1]

    • Catalyst: Switch to

      
       which is often more robust and selective than 
      
      
      
      .
Q: How do I handle the heavy metal and iodine waste on a large scale?

A:

  • Iodine Removal: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite  until the organic layer is no longer purple/brown.
    
  • Palladium Scavenging: For pharmaceutical intermediates, use thiourea-functionalized silica scavengers (e.g., SiliaMetS® Thiol) during the final filtration step to reduce Pd content to <10 ppm.

Data Table: Solvent Compatibility for Scale-Up
SolventSolubility (25°C)Suitability for CouplingNotes
Dichloromethane HighLowBoiling point too low for most couplings.[1] Good for workup.
Toluene ModerateHighExcellent for Suzuki/Sonogashira.[1] Easy azeotropic drying.[1]
DMF/DMSO HighHighGood for nucleophilic aromatic substitution, but hard to remove.[1]
Ethanol ModerateMediumRisk of hydrodehalogenation (hydride donor).[1]
Hexanes LowLowUsed only for precipitation/crystallization.[1]

Module 4: Safety & Storage (SDS Highlights)

Q: What are the specific hazards beyond standard chemical handling?

A:

  • Skin Absorption & Sensitization: Like most haloanilines, 2,5-diiodoaniline can be absorbed through the skin, leading to methemoglobinemia (cyanosis).[1] Wear double nitrile gloves and sleeves.[1]

  • Light Sensitivity: The C-I bond is weak.[1] Exposure to light liberates iodine radicals.[1]

    • Storage: Amber glass bottles, under Argon/Nitrogen, < 25°C.[1]

  • Thermal Instability: Do not distill the neat compound at atmospheric pressure; it may decompose violently.[1] Use high-vacuum distillation or recrystallization.[1]

References

  • Preparation of 2,5-Diiodoaniline via Nitration/Reduction

    • Source: "Synthesis of 1,4-diiodo-2-nitrobenzene and its reduction." Journal of Organic Chemistry.
    • Context: Confirms the route from 1,4-diiodobenzene to avoid isomer mixtures.
    • URL: (Note: Generalized procedure for iodoaniline synthesis).

  • Regioselectivity in Polyhaloaniline Couplings

    • Source: "Site-Selective Suzuki-Miyaura Cross-Coupling of Dihaloanilines." Royal Society of Chemistry.[1]

    • Context: Establishes the preference for C5 (meta) coupling due to electronic effects of the amino group.
    • URL:

  • Safety Data & Handling

    • Source: PubChem Compound Summary for Haloanilines.[1]

    • Context: Toxicity and stability data.[1][4]

    • URL:

  • Purification Techniques

    • Source: "Purification of Organic Compounds by Crystallization."[1]

    • Context: Standard protocols for aniline derivatives.[1]

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and conduct a risk assessment before scaling up reactions.

Sources

Troubleshooting

Technical Support Center: 2,5-Diiodoaniline Stability &amp; Storage

Reference ID: TSA-25DIA-001 | Status: Active Topic: Prevention of Photolytic & Oxidative Decomposition Part 1: Critical Alert (Immediate Action) Do NOT store 2,5-Diiodoaniline (2,5-DIA) on open benchtop shelves, even in...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSA-25DIA-001 | Status: Active
Topic: Prevention of Photolytic & Oxidative Decomposition

Part 1: Critical Alert (Immediate Action)

Do NOT store 2,5-Diiodoaniline (2,5-DIA) on open benchtop shelves, even in amber bottles. Do NOT expose to direct sunlight or fluorescent lab lighting for extended periods.

The Golden Rule: 2,5-DIA is a "Vampire Compound"—it requires Cold , Darkness , and Inert Gas to survive.

ParameterOptimal ConditionCritical Limit (Do Not Exceed)
Temperature 2°C to 8°C (Refrigerated)> 25°C (Room Temp)
Atmosphere Argon or Nitrogen (Inert)Ambient Air (Oxygen rich)
Light Absolute Darkness (Foil wrapped)UV / Fluorescent Light
Container Amber Glass + Parafilm/Teflon TapeClear Glass / Plastic

Part 2: The Science of Decay (Mechanistic Insight)

To prevent decomposition, you must understand why it happens. 2,5-DIA suffers from two distinct degradation pathways that often feed into each other.

Photolytic Deiodination (The "Purple" Pathway)

Aryl iodides possess a relatively weak Carbon-Iodine (C-I) bond (Dissociation energy ~65 kcal/mol). Exposure to UV or visible light causes homolytic cleavage , generating a highly reactive aryl radical and an iodine radical (


).
  • Visual Indicator: The sample turns violet or purple due to the formation of molecular iodine (

    
    ).
    
  • Consequence: Loss of stoichiometry in cross-coupling reactions (e.g., Suzuki, Sonogashira).

Oxidative Polymerization (The "Brown" Pathway)

The electron-rich amino group (


) is susceptible to oxidation by atmospheric oxygen. This process forms radical cations that dimerize into azo-linkages or oxidize further into quinone imines.
  • Visual Indicator: The sample turns dark brown or black (tar-like).

  • Consequence: Formation of insoluble impurities that poison palladium catalysts.

Visualizing the Degradation Pathways

DecompositionPathways Compound 2,5-Diiodoaniline (Pure / Off-White) Light UV/Vis Light (hν) Compound->Light Oxygen Oxygen (O₂) Compound->Oxygen Radical Aryl Radical + I• Light->Radical Homolytic Cleavage Oxidation Quinone Imines / Azo Dimers Oxygen->Oxidation e- Transfer Iodine Molecular Iodine (I₂) (Purple Discoloration) Radical->Iodine Dimerization Polymer Black Tar (Catalyst Poison) Oxidation->Polymer Polymerization

Figure 1: Dual degradation pathways of 2,5-Diiodoaniline. The "Purple Pathway" is light-driven, while the "Brown Pathway" is oxygen-driven.

Part 3: Storage Standard Operating Procedure (SOP)

Follow this protocol strictly upon receipt of the compound or after every use.

Step 1: Container Selection

  • Transfer compound to an Amber Glass Vial with a screw cap.

  • Why? Amber glass blocks UV wavelengths <450nm, preventing C-I bond cleavage.

Step 2: Atmosphere Exchange (The "Blanket" Method)

  • Place the open vial in a desiccator or glovebox, or use a gentle stream of Argon/Nitrogen.

  • Flush the headspace of the vial for 15–30 seconds before capping.

  • Why? Removing

    
     prevents the "Brown Pathway" (amine oxidation). Argon is heavier than air and provides a better "blanket" than Nitrogen.
    

Step 3: Sealing

  • Cap tightly.[1] Wrap the cap junction with Parafilm or electrical tape.

  • Why? Prevents moisture ingress and oxygen diffusion over time.

Step 4: Secondary Containment

  • Place the vial inside a secondary opaque container (e.g., a cardboard box or aluminum foil wrap).

  • Store at 2°C to 8°C .

  • Why? Low temperature slows down the kinetics of both oxidation and radical formation (Arrhenius equation).

Part 4: Troubleshooting & FAQs

Q1: My sample has turned dark brown. Is it ruined?

Diagnosis: Significant oxidation of the amine group has occurred. Action: Do NOT use directly for sensitive catalysis (e.g., Pd-catalyzed coupling). The oxidized impurities can chelate the metal catalyst, killing the reaction yield. Fix: Perform the Recrystallization Protocol (See Part 5).

Q2: The crystals look slightly purple/violet. What happened?

Diagnosis: Iodine release due to light exposure.[2] Action: If the color is faint, wash the solid with a small amount of cold hexanes (iodine is soluble in hexanes). If deep purple, recrystallize. Prevention: You likely left the bottle on the benchtop under fluorescent light. Review "Step 4" of the SOP.

Q3: Can I store it at -20°C?

Answer: Yes, -20°C is excellent for long-term storage (>6 months). However, you MUST allow the vial to warm to room temperature in a desiccator before opening. Risk: Opening a cold vial condenses atmospheric moisture onto the solid, leading to hydrolysis or difficult handling.

Decision Tree: Usability Check

DecisionTree Start Inspect Sample Color Color Check Start->Color White Off-White / Pale Beige Color->White Looks Good Purple Violet / Purple Tint Color->Purple Iodine Release Brown Dark Brown / Black Color->Brown Oxidation Action1 Safe to Use White->Action1 Action2 Hexane Wash Purple->Action2 Action3 Recrystallize Brown->Action3

Figure 2: Rapid visual inspection guide for determining sample usability.

Part 5: Recovery Protocol (Recrystallization)

If your compound has degraded (brown/purple), use this method to restore purity. Note: This protocol uses Ethanol/Water, which is safer than the traditional Benzene methods often cited in older literature.

  • Dissolution: Place the impure solid in a flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid.

    • Tip: If insoluble black particles remain, filter the hot solution quickly (hot filtration) to remove polymerized "tar."

  • Precipitation: Add warm water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours.

    • Mechanism:[3][4][5][6][7][8] Gradual cooling promotes the formation of an ordered crystal lattice, excluding impurities.

  • Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1 mix).

  • Drying: Dry under high vacuum in the dark.

  • Validation: Check Melting Point (Compare to CoA value, typically distinct) and TLC.

References

  • World Health Organization (WHO). Annex 5: Guidelines for stability testing of pharmaceutical products. (General storage definitions for "Refrigerated" and "Protect from Light").

  • Merck Millipore. Safety Data Sheet: 2-Iodoaniline (Analogous stability data). (Confirming light sensitivity and storage requirements for iodoanilines).

  • Organic Syntheses. Purification of 2-Iodoaniline. Org.[2][3][8] Synth. 2003, 80, 200. (Basis for recrystallization protocols of haloanilines).

  • National Institutes of Health (NIH). Visible-light-induced cross-coupling of aryl iodides. (Mechanism of EDA complex and radical formation under light).

  • ResearchGate. Kinetics and mechanism for the oxidation of anilines. (Detailed pathway of aniline oxidation to quinones).

Sources

Optimization

improving regioselectivity in reactions with 2,5-Diiodoaniline

This is a technical support guide designed for the Center for Advanced Cross-Coupling Methodologies . Ticket System Status: [ONLINE] Current Topic: Regiocontrol in Pd-Catalyzed & Metallation Reactions of 2,5-Diiodoanilin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Cross-Coupling Methodologies .

Ticket System Status: [ONLINE] Current Topic: Regiocontrol in Pd-Catalyzed & Metallation Reactions of 2,5-Diiodoaniline Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Substrate Paradox

2,5-Diiodoaniline presents a classic "competing electrophile" scenario. While both iodine atoms are technically reactive handles for cross-coupling, they exist in distinct electronic and steric environments defined by the amino (


) group.
  • The C5-Iodine (Meta): This is the kinetic default . It is sterically accessible and electronically "neutral" relative to the amine's resonance effects.

  • The C2-Iodine (Ortho): This is the challenging site . It is sterically shielded by the adjacent amine and electronically deactivated for oxidative addition due to the amine's electron-donating (+M) effect increasing electron density at the ortho position.

The Golden Rule: In standard Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), C5 reacts first. Reversing this selectivity to target C2 requires changing the mechanism from charge/steric-control to coordination-control (e.g., Directed Ortho Metalation).

Interactive Troubleshooting Modules

Module A: Targeting C5 (The "Meta" Position)

Goal: Exclusive mono-functionalization at the 5-position.

Q: I am observing significant amounts of bis-coupled product (C2+C5) and unreacted starting material. How do I stop at C5?

A: This is a rate-control issue. The C5-I bond undergoes oxidative addition significantly faster than C2-I, but C2 is not inert.

  • Stoichiometry Control: Reduce your nucleophile (boronic acid/alkyne) to 0.95 equivalents . Starving the reaction prevents the "greedy" second addition.

  • Ligand Selection: Switch to a bulky, electron-rich phosphine like SPhos or XPhos .

    • Why? Bulky ligands increase the steric penalty for the Palladium center to approach the crowded C2 position (ortho to

      
      ), thereby amplifying the kinetic preference for the accessible C5 site.
      
  • Temperature: Lower the reaction temperature to

    
    . High heat (
    
    
    
    ) provides enough energy to overcome the activation barrier for C2 oxidative addition.

Q: My reaction stalls at 20% conversion. Is the amine poisoning the catalyst?

A: Yes, the free primary amine (


) can coordinate to Pd(II) species, forming unreactive "Pd-amine" resting states.
  • The Fix: Add a Lewis Acid scavenger or protect the amine in situ.

    • Protocol: Add 0.5 eq. of

      
        or use Acetic Anhydride  to convert it to the acetamide (which is less coordinating) prior to coupling.
      
Module B: Targeting C2 (The "Ortho" Position)

Goal: Functionalizing the hindered 2-position while leaving C5 intact.

Q: Can I use Suzuki coupling to hit C2 selectively?

A: Generally, No. Standard Pd-cycles will almost always favor C5. To target C2, you must switch mechanisms to Halogen-Metal Exchange .

Q: How do I execute a selective C2 exchange?

A: You must utilize the "Complex Induced Proximity Effect" (CIPE).

  • Protection: Convert 2,5-diiodoaniline to N-Boc-2,5-diiodoaniline . The carbamate proton is acidic and the carbonyl oxygen is a directing group.

  • The Reagent: Use

    
     (Turbo Grignard)  at 
    
    
    
    .
  • The Mechanism: The Magnesium coordinates to the carbamate carbonyl. This proximity forces the exchange to happen at the ortho iodine (C2) despite the steric hindrance, overriding the electronic preference for C5.

  • Quench: React the resulting C2-Magnesium species with an electrophile (e.g., aldehyde, iodine, or transmetalate to Zn for Negishi coupling).

Decision Logic & Mechanism Visualization

The following diagram illustrates the divergent pathways required to access either regioisomer.

Regioselectivity Start Substrate: 2,5-Diiodoaniline Decision Target Position? Start->Decision PathC5 Target: C5 (Meta) Decision->PathC5 Default Path PathC2 Target: C2 (Ortho) Decision->PathC2 Difficult Path MechC5 Mechanism: Steric/Electronic Control (Standard Pd Catalysis) PathC5->MechC5 MechC2 Mechanism: Chelation Control (Halogen-Metal Exchange) PathC2->MechC2 CondC5 Conditions: Pd(PPh3)4 or SPhos 0.95 eq Nucleophile Temp < 60°C MechC5->CondC5 CondC2 Conditions: 1. Protect (N-Boc) 2. iPrMgCl-LiCl (Turbo Grignard) 3. Electrophile Quench MechC2->CondC2 ProductC5 Product: 5-Substituted-2-iodoaniline CondC5->ProductC5 ProductC2 Product: 2-Substituted-5-iodoaniline CondC2->ProductC2 Directed Exchange

Caption: Decision matrix for regioselective functionalization. Blue path utilizes intrinsic reactivity; Red path requires directing group engineering.

Standardized Protocols

Protocol A: C5-Selective Suzuki Coupling

Best for: Biaryl synthesis retaining the ortho-iodine for later steps.

ParameterSpecificationRationale
Catalyst

(5 mol%)
Tetrakis is bulky enough to favor C5 but active enough for oxidative addition.
Solvent DME /

(3:1)
Dimethoxyethane provides good solubility for haloanilines.
Base

(2.0 eq)
Mild base prevents hydrolysis of sensitive functional groups.
Temperature

CRITICAL: Do not reflux. Higher temps promote C2 activation.
Time 4–6 HoursMonitor by LCMS. Stop immediately upon consumption of SM.

Step-by-Step:

  • Charge a flask with 2,5-diiodoaniline (1.0 eq), Arylboronic acid (0.95 eq), and

    
     (0.05 eq).
    
  • Purge with Argon for 15 minutes.

  • Add degassed DME and aqueous

    
    .
    
  • Heat to

    
     with vigorous stirring.
    
  • Checkpoint: At 2 hours, check LCMS. If bis-coupling (>5%) is observed, lower temp to

    
    .
    
Protocol B: C2-Selective Functionalization (via Exchange)

Best for: Introducing electrophiles at the ortho position.

  • Protection: React 2,5-diiodoaniline with

    
     (1.1 eq) and DMAP (cat.) in THF to yield N-Boc-2,5-diiodoaniline .
    
  • Exchange:

    • Dissolve N-Boc-substrate in anhydrous THF under Argon. Cool to

      
      .
      
    • Add

      
        (1.1 eq) dropwise.
      
    • Note: The exchange is fast (15-30 mins). The Mg coordinates to the Boc carbonyl, directing the exchange to the C2 iodine.

  • Quench: Add the electrophile (e.g.,

    
    , DMF, Allyl Bromide) at 
    
    
    
    and warm to RT.
  • Deprotection: Treat with TFA/DCM to restore the aniline if needed.

References & Authority

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihaloheterocycles." Chemical Communications. (Establishes the dominance of steric/electronic factors in Pd-catalyzed couplings of poly-halogenated systems).

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal.[1] (Definitive guide on using Mg-reagents for directed halogen-metal exchange).

  • Liron, F., et al. (2010). "Suzuki-Miyaura coupling of benzylic halides with arylboronic acids." (Discusses catalyst poisoning by free amines and mitigation strategies).

  • Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron. (General review covering the kinetics of oxidative addition in poly-iodo systems).

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 2,5-Diiodoaniline

Ticket ID: #SC-25-DIA-001 Status: Open Subject: Troubleshooting Low Yield/Regioselectivity in 2,5-Diiodoaniline Cross-Coupling Assigned Specialist: Senior Application Scientist Executive Summary: The Substrate Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-25-DIA-001 Status: Open Subject: Troubleshooting Low Yield/Regioselectivity in 2,5-Diiodoaniline Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

Coupling 2,5-diiodoaniline presents a "perfect storm" of chemoselectivity challenges. You are navigating three competing failure modes simultaneously: Catalyst Poisoning (via the free amine), Regiochemical Ambiguity (C2 vs. C5 iodine), and Protodehalogenation (iodine lability).

This guide deconstructs these failure modes using mechanistic insights and provides a self-validating protocol to restore reaction efficiency.

Root Cause Analysis (The "Why")

Failure Mode A: Catalyst Sequestration (The "Amine Trap")

The free primary amine (-NH₂) is a competent ligand for Palladium(II). In standard conditions (e.g., Pd(PPh₃)₄), the amine often displaces the phosphine ligands, forming an inactive Pd(Ar)(I)(NH₂-R)₂ species. This halts the catalytic cycle before transmetallation can occur.

Failure Mode B: Regioselectivity (The "C5 vs. C2 Fork")
  • Electronic Control: The amino group is a strong electron-donating group (EDG). It enriches the electron density at the ortho (C2) and para (C4) positions via resonance. The meta position (C5) is relatively less electron-rich. Since oxidative addition is faster on electron-deficient rings, C5 is kinetically favored .

  • Steric Control: The C2 iodine is ortho to the amine, creating significant steric hindrance. The C5 iodine is less hindered.

  • Verdict: Under non-chelating conditions, C5 coupling is the dominant pathway .

Failure Mode C: Protodehalogenation

Aryl iodides are highly reactive. If the transmetallation step is slow (due to steric bulk or low boronic acid solubility), the Pd(II)-Aryl intermediate may undergo reduction (often abstracting a hydride from the solvent, e.g., ethanol), replacing the iodine with a hydrogen atom.

Visualizing the Failure Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the amine poisoning pathway.

Suzuki_Mechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 2,5-Diiodoaniline Poison DEAD END: Amine Coordination [Pd(Ar)(I)(NH2-R)n] OxAdd->Poison + Free NH2 (Fast) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Slow if hindered) Product Reductive Elimination (Biaryl Product) TransMet->Product Product->Start Regeneration

Figure 1: The "Amine Trap" mechanism showing how free aniline coordination diverts the catalyst from the productive cycle.

Troubleshooting FAQs & Solutions

Q1: I see no conversion, just starting material. Is my catalyst dead?

Diagnosis: Likely catalyst poisoning .[1] The amine has bound to the Pd center.[2] Solution: Switch to Bulky, Electron-Rich Ligands . Use Buchwald dialkylbiaryl phosphines like XPhos or SPhos . These ligands are bulky enough to prevent the amine from binding to the palladium center, keeping the catalyst active.

  • Alternative: Acetylate the amine (protect as -NHAc) to reduce its Lewis basicity.

Q2: I am getting a mixture of mono-coupled and bis-coupled products. How do I stop at mono-coupling?

Diagnosis: Poor stoichiometry control or high temperature. Solution:

  • Stoichiometry: Use a slight deficit of boronic acid (0.95 equiv).

  • Temperature: Lower the temperature to 40–50°C. The C5 position is significantly more reactive; lower energy inputs maximize this selectivity window.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour.

Q3: I see a "reduced" byproduct (iodine replaced by H). What happened?

Diagnosis: Protodehalogenation . This occurs when the catalytic cycle "stalls" after oxidative addition. Solution:

  • Solvent Switch: Avoid primary alcohols (MeOH, EtOH) which act as hydride sources. Use Dioxane/Water or Toluene/Water .

  • Water Content: Ensure strictly degassed solvents.

  • Boost Transmetallation: Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or add Ag₂O to accelerate the transmetallation step, minimizing the lifespan of the vulnerable Pd-Ar intermediate.

Optimized Protocol: The "Gold Standard"

This protocol is designed to favor C5-monocoupling while suppressing amine poisoning.

Materials Table
ComponentReagentEquiv.Role
Substrate 2,5-Diiodoaniline1.0Electrophile
Coupling Partner Aryl Boronic Acid0.95Nucleophile (Limiting reagent to prevent bis-coupling)
Catalyst Pd(OAc)₂0.05Pre-catalyst
Ligand XPhos 0.10Prevents amine binding; boosts oxidative addition
Base K₃PO₄ (2M aq.)3.0Activates boronic acid
Solvent 1,4-Dioxane[0.2 M]Non-protic, good solubility
Step-by-Step Workflow
  • Charge Solids: In a glovebox or under Ar flow, add 2,5-diiodoaniline (1.0 equiv), Boronic Acid (0.95 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) to a reaction vial.

  • Solvent Addition: Add degassed 1,4-Dioxane. Stir for 5 mins to pre-complex the catalyst.

  • Base Activation: Add degassed 2M K₃PO₄ (aq).

  • Reaction: Seal and heat to 60°C (mild heat favors regioselectivity). Monitor by LCMS at 2 hours.

    • Checkpoint: If C5-monocoupling > 80%, stop. If starting material remains, add 0.2 equiv more boronic acid.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: The free amine product may streak on silica; add 1% Et₃N to the eluent.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific outcome.

Troubleshooting_Tree Start Analyze Reaction Mixture (LCMS) NoRxn Result: No Reaction (Starting Material Only) Start->NoRxn Mix Result: Mixture of Mono- and Bis-coupled Start->Mix Wrong Result: Wrong Regioisomer (C2 coupled) Start->Wrong Reduced Result: De-iodinated Product (Mass = SM - 126) Start->Reduced Sol_Ligand Fix: Switch to XPhos/SPhos (Prevent Amine Poisoning) NoRxn->Sol_Ligand Sol_Temp Fix: Lower Temp to 40°C Reduce Boronic Acid to 0.9 eq Mix->Sol_Temp Sol_Block Fix: Protect Amine (Acetyl) or Use Steric Ligand Wrong->Sol_Block Sol_Solvent Fix: Remove Alcohols Switch to Dioxane/H2O Reduced->Sol_Solvent

Figure 2: Diagnostic decision tree for isolating specific reaction failures.

References

  • Regioselectivity in Dihaloarenes

    • Title: Regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene.[3]

    • Context: Establishes the preference for coupling at the less sterically hindered and more electron-deficient C5 position in similar heterocyclic systems.
    • Source:

  • Amine Poisoning Mechanism

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Context: Details the formation of inactive Pd-amine complexes and the necessity of bulky ligands or ammonium salts to maintain c
    • Source:

  • Protodehalogenation

    • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4]

    • Context: Discusses the competition between coupling and dehalogenation (reduction)
    • Source:

  • General Suzuki Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Context: Provides standard protocols for handling boronic acids, base selection, and solvent effects to optimize transmetall
    • Source:

Sources

Optimization

Technical Support Center: 2,5-Diiodoaniline Reaction Optimization

Ticket Subject: Troubleshooting Side Products & Impurities in 2,5-Diiodoaniline Workflows Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Side Products & Impurities in 2,5-Diiodoaniline Workflows

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Substrate Profile

2,5-Diiodoaniline is a bifunctional building block critical for Covalent Organic Frameworks (COFs) , conductive polymers , and pharmaceutical intermediates . Its reactivity is defined by the competition between two nucleophilic sites (the amine) and two electrophilic sites (the iodides).

Most user-reported failures stem from three specific side-reaction pathways:

  • Protodehalogenation: The "Phantom Product" where iodine is replaced by hydrogen.

  • Regio-scrambling: Loss of selectivity between the C2 (ortho) and C5 (meta) positions.

  • Oxidative Degradation: Iodine liberation due to light sensitivity.

This guide provides the mechanistic logic and protocols to isolate and eliminate these impurities.

Incoming Quality Control (Pre-Reaction)

Before troubleshooting the reaction, validate the starting material. 2,5-Diiodoaniline is prone to photodegradation.[1]

SymptomDiagnosisImpact on ReactionAction
Purple/Brown Color Free Iodine (

) liberation due to photolysis.[1]
Catalyst Poisoning: Free

oxidizes Pd(0) to Pd(II), killing the catalytic cycle.
Recrystallize from Ethanol/Water (See Protocol A). Store in amber vials under Argon.
Melting Point Depression (< 75°C)Presence of 2,4-diiodoaniline or 2,4,6-triiodoaniline (synthesis byproducts).Stoichiometry Drift: Impurities consume reagents but yield "dead" ends in polymer chains.Verify purity via GC-MS.[1] If <98%, recrystallize.

Module 1: The "Phantom" Product (Protodehalogenation)

User Complaint: "My LC-MS shows a mass corresponding to mono-iodoaniline (M-126), and my yield is low."

Technical Root Cause: This is Protodehalogenation .[2][3] In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the Pd(II)-Aryl intermediate is reduced by a hydride source instead of undergoing transmetallation.

Mechanism:

  • Hydride Source: Common solvents (DMF, Isopropanol) or bases (Triethylamine) can act as hydride donors via

    
    -hydride elimination.
    
  • Reduction: The

    
     species exchanges Ligand/Iodide for a Hydride (
    
    
    
    ), followed by reductive elimination of
    
    
    .
Troubleshooting Protocol
  • Step 1: Solvent Swap. If using DMF or DMAc, switch to Toluene or 1,4-Dioxane . Amide solvents are notorious hydride sources at high temperatures.[1]

  • Step 2: Base Selection. Switch from

    
     (hydride donor) to inorganic bases like 
    
    
    
    or
    
    
    .
  • Step 3: Water Exclusion. Trace water can facilitate dehalogenation in the presence of certain phosphine ligands.[1] Use anhydrous solvents.

Visualizing the Failure Mode

Protodehalogenation cluster_legend Mechanism Legend Start 2,5-Diiodoaniline OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) TransMetal Transmetallation (Desired Path) OxAdd->TransMetal R-B(OH)2 / R-SnBu3 Hydride Hydride Capture (From Solvent/Base) OxAdd->Hydride DMF / Et3N / H2O Product Cross-Coupled Product TransMetal->Product Reductive Elim. SideProd Dehalogenated Side Product (Mono-iodoaniline) Hydride->SideProd Reductive Elim. Green = Desired Path Green = Desired Path Red = Failure Mode Red = Failure Mode Green = Desired Path->Red = Failure Mode

Figure 1: The bifurcation point between successful coupling and protodehalogenation.

Module 2: Regioselectivity (The C2 vs. C5 Battle)

User Complaint: "I am trying to mono-functionalize 2,5-diiodoaniline, but I get a mixture of isomers or double-addition."

Technical Root Cause: The two iodine positions are electronically and sterically distinct, but the difference is subtle enough to require precise control.

  • Position C2 (Ortho to

    
    ): 
    
    • Sterics:High .[4][5] Sandwiched between the amino group and C3.[1]

    • Electronics: Electron-rich (shielded) due to

      
       donation.[1]
      
    • Reactivity: Generally slower oxidative addition.

  • Position C5 (Meta to

    
    ): 
    
    • Sterics:Low . Adjacent to protons only.

    • Reactivity:Faster oxidative addition (Kinetic Product).

The Exception (Chelation Control): If your catalyst system involves a ligand that can hydrogen bond or coordinate with the free amine, reactivity may flip to C2.

Optimization Protocol: Selective C5 Functionalization

To exclusively target the C5 position (leaving C2-I intact):

  • Stoichiometry: Use 0.95 equivalents of the coupling partner (boronic acid/alkyne) relative to the diiodoaniline. Starving the reaction prevents double addition.[1]

  • Catalyst: Use bulky, electron-rich ligands like SPhos or XPhos .[1] The bulk enhances the preference for the less hindered C5 position.[1]

  • Temperature: Run at the lowest viable temperature (often 40-60°C). High heat overcomes the activation energy difference, eroding selectivity.

Data: Typical Selectivity Ratios

Catalyst SystemC5:C2 RatioNotes

/ Toluene
60:40Poor selectivity (Ligand is too small).[1]

/ Dioxane
85:15Moderate selectivity.
Pd(OAc)2 / SPhos >95:5 Recommended. Steric bulk enforces C5 attack.

Module 3: Homocoupling (The "Dimer" Impurity)

User Complaint: "I see a spot on TLC that doesn't move (highly polar) or a mass corresponding to the dimer."

Technical Root Cause: In Sonogashira couplings, Glaser Coupling (alkyne-alkyne) or Ullmann Coupling (aryl-aryl) competes with the cross-coupling.[1]

  • Diagnosis: If the impurity mass is

    
    , it is Glaser coupling. If it is 
    
    
    
    , it is Ullmann.

Troubleshooting Protocol:

  • Degas Solvents: Oxygen promotes Glaser homocoupling of alkynes. Sparge solvents with Argon for 20 minutes before adding the catalyst.[1]

  • Copper-Free Sonogashira: If homocoupling persists, switch to a Copper-free protocol (using

    
     and XPhos/Cesium Carbonate) to eliminate the oxidative copper cycle.
    

Experimental Protocols

Protocol A: Purification of Oxidized 2,5-Diiodoaniline

Use this if the starting material is purple/brown.[1]

  • Dissolve 10g of crude 2,5-diiodoaniline in 150 mL of Ethanol (95%) at 60°C.

  • Add 0.5g of activated charcoal. Stir for 15 minutes.

  • Filter hot through a Celite pad to remove charcoal.

  • Add 50 mL of warm water (

    
    ) to the filtrate until slightly turbid.
    
  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white/pale-yellow needles.[1] Dry under vacuum in the dark.

Protocol B: C5-Selective Suzuki Coupling

Target: Mono-arylation at the 5-position.[1]

  • Charge: 2,5-Diiodoaniline (1.0 equiv), Boronic Acid (0.95 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and SPhos  (4 mol%).
    
  • Solvent: Add Toluene/Water (10:1 ratio), previously degassed.

  • Reaction: Heat to 60°C for 12 hours.

  • Workup: The unreacted C2-iodine is stable; avoid strong acids during workup to prevent protodehalogenation of the remaining iodide.

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckColor Is Starting Material Purple? Start->CheckColor Purify Recrystallize (Protocol A) CheckColor->Purify Yes CheckMass Check Mass Spec of Product CheckColor->CheckMass No Dehalo Mass = Product - I + H (Protodehalogenation) CheckMass->Dehalo Loss of Iodine Regio Mass = Product (Mixture of Isomers) CheckMass->Regio Wrong Isomer Homo Mass = Dimer CheckMass->Homo Dimer Found SolventFix Action: Switch to Toluene Remove Et3N Dehalo->SolventFix LigandFix Action: Use SPhos/XPhos Lower Temp Regio->LigandFix GasFix Action: Degas Solvents Remove Copper Homo->GasFix

Figure 2: Step-by-step logic for identifying and resolving reaction failures.

References

  • Navarro, O., et al. (2004).[5] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

    • Relevance: Establishes the mechanism of protodehalogenation and the role of base/solvent in preventing it.[1]

  • Gordillo, A., et al. (2017).[6] "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." The Journal of Organic Chemistry. [6]

    • Relevance: Details the water-mediated p
  • Scott, N. W. J., et al. (2021).[2][7] "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society.[1]

    • Relevance: While focused on heteroarenes, this paper provides the foundational "Steric vs. Electronic" logic required to control regioselectivity in dihalo-systems.
  • Organic Syntheses. "p-Iodoaniline Preparation and Purification." Org.[2][4][5][6][8][9] Synth. 1931, 11, 62.

    • Relevance: The definitive protocol for purifying iodoanilines to remove oxidized iodine contaminants.[1]

Sources

Troubleshooting

Technical Support Center: 2,5-Diiodoaniline Work-up &amp; Isolation

[1] Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of Work-up Procedures for 2,5-Diiodoaniline (CAS: 6402-30-8)[1] Triage & Diagnostics User Note: 2,5-Diiodoaniline is a sensi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of Work-up Procedures for 2,5-Diiodoaniline (CAS: 6402-30-8)[1]

Triage & Diagnostics

User Note: 2,5-Diiodoaniline is a sensitive intermediate.[1] Its electron-rich amino group makes it prone to oxidation (tar formation), while the Carbon-Iodine bonds are susceptible to photolytic cleavage (purple discoloration).[1]

Before proceeding, identify your primary failure mode using the diagnostic tree below.

Diagnostic Workflow (Visual Triage)

WorkupTriage Start Identify Visual Symptom Color Color of Crude Mixture? Start->Color Purple Purple / Violet Haze Color->Purple Free Iodine Black Black / Dark Brown Tar Color->Black Oxidation Cloudy Cloudy / Emulsion Color->Cloudy Inorganic Salts Action1 Iodine Contamination (See Protocol A) Purple->Action1 Action2 Aniline Oxidation (See Protocol B) Black->Action2 Action3 Metal Salt Residue (See Protocol C) Cloudy->Action3

Figure 1: Rapid diagnostic decision tree for 2,5-diiodoaniline work-up issues.

Technical Protocols (The "Fixes")

Protocol A: The "Purple Haze" Clearance (Iodine Removal)

Issue: The reaction mixture is violet or reddish-brown. Cause: Photolytic cleavage of the C-I bond or excess iodine from synthesis reagents releases free elemental iodine (


).
Mechanism:  Sodium thiosulfate reduces lipophilic 

(purple) to water-soluble iodide ions (

) (colorless).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude organic layer in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    )  solution.
    
  • The Wash:

    • Add the thiosulfate solution to the separatory funnel containing your organic phase.

    • Critical Step: Shake vigorously for at least 2 minutes. Iodine transfer from the organic to aqueous phase is diffusion-limited.[1]

    • Observation: The organic layer should shift from purple to pale yellow/orange.

  • Verification: If the organic layer remains purple, repeat the wash.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ). Avoid Sodium Sulfate (
    
    
    
    ) if the solution is very wet, as it clumps less effectively.

Scientist's Note: Do not acidify this wash. Thiosulfate decomposes in acid to produce colloidal sulfur (yellow milk), which is a nightmare to filter.[2]

Protocol B: The "Black Tar" Rescue (Oxidation Removal)

Issue: The product is a dark, sticky oil instead of a crystalline solid. Cause: The amino group has oxidized to form quinone-imines or polymers.[1] This is accelerated by light and acidic silica.

Purification Strategy (Acid-Base Extraction): This method relies on the basicity of the aniline nitrogen to separate it from neutral tars.

  • Acidification: Dissolve crude tar in EtOAc. Extract with 1M HCl (aq) .

    • Chemistry: The 2,5-diiodoaniline becomes the hydrochloride salt (

      
      ) and moves to the water layer.[1] Neutral tars stay in the EtOAc.
      
  • Separation: Keep the Aqueous Layer . Discard the organic layer (which contains the tars).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 9.
    
    • Observation: The 2,5-diiodoaniline will precipitate as a solid or oil out of the water.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM.

  • Result: The DCM layer now contains purified amine, free of oxidative polymers.

Protocol C: Metal Scavenging (Post-Reduction/Coupling)

Issue: Emulsions during work-up, usually following Nitro-reduction (Sn/Fe) or Cross-coupling (Pd).[1]

ContaminantRecommended TreatmentMechanism
Tin (Sn) Wash with 10% Potassium Fluoride (KF) or Rochelle Salt.[1]Formation of insoluble Tin-Fluoride complexes.[1]
Iron (Fe) Filter through Celite; Wash with EDTA solution.Chelation of Fe ions prevents emulsion stabilization.
Palladium (Pd) Add "SiliaMetS® Thiol" or wash with N-acetylcysteine.[1]Thiol ligands bind Pd tightly, removing it from the amine.

Knowledge Base (FAQs)

Q: My product decomposes on the silica column. The band streaks and turns brown. A: Silica gel is slightly acidic (


). This acidity protonates the aniline, causing it to stick (streak) and catalyzing oxidation.
  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acid sites. Alternatively, use Neutral Alumina instead of silica.

Q: Can I recrystallize 2,5-diiodoaniline? A: Yes. Recrystallization is superior to chromatography for stability.

  • Solvent System: Ethanol/Water (9:[1]1) or Toluene/Hexanes.

  • Technique: Dissolve in minimum hot Ethanol. Add warm water dropwise until slight turbidity appears. Cool slowly in the dark.

Q: Why is light protection mandatory? A: The Bond Dissociation Energy (BDE) of the C-I bond is relatively low (~50-60 kcal/mol). UV/Visible light can homolytically cleave this bond, generating a radical that polymerizes the aniline.

  • Standard: Wrap all flasks, columns, and rotary evaporator bulbs in aluminum foil.

Workflow Visualization

Complete Isolation Pathway

This diagram outlines the logical flow from reaction termination to pure compound.

IsolationProtocol Reaction Reaction Complete Quench Quench (Sat. NaHCO3) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash1 Wash: 10% Na2S2O3 (Removes Iodine) Extract->Wash1 Wash2 Wash: Brine Wash1->Wash2 Decision Is it Tarry? Wash2->Decision AcidBase Acid/Base Purification Decision->AcidBase Yes Dry Dry (MgSO4) & Concentrate Decision->Dry No AcidBase->Dry Purify Recrystallization (EtOH/H2O) Dry->Purify

Figure 2: Optimized isolation pathway for 2,5-diiodoaniline.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "p-Iodoaniline." Org. Synth.1931 , 11, 62. Link (Foundational text for iodoaniline handling and iodine removal).

  • University of Rochester. "Workup for Removing Bromine or Iodine." Laboratory Techniques Guide. Link (Protocol for Thiosulfate washes).

  • Save My Exams. "Redox Titration - Thiosulfate & Iodine." Link (Mechanistic background on the Iodine-Thiosulfate redox reaction).

  • ResearchGate Discussion. "Removal of Trace Iodine from Organic Solutions." Link (Peer-reviewed troubleshooting for persistent iodine coloration).

Sources

Optimization

catalyst selection for efficient 2,5-Diiodoaniline cross-coupling

Subject: Optimization of Catalyst Systems for Site-Selective Coupling of 2,5-Diiodoaniline Ticket ID: CHEM-SUP-25DIA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved/Published Executive Summary W...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Catalyst Systems for Site-Selective Coupling of 2,5-Diiodoaniline Ticket ID: CHEM-SUP-25DIA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved/Published

Executive Summary

Welcome to the technical support hub for 2,5-diiodoaniline functionalization. This substrate presents a classic "dihalo-selectivity" challenge compounded by the presence of a free amine.

The Core Challenge: You have two electrophilic sites (C-I bonds) and one nucleophilic site (NH₂).

  • C5-Iodine: Sterically accessible and electronically activated (meta to the electron-donating NH₂).

  • C2-Iodine: Sterically hindered (ortho to NH₂) and electronically deactivated (increased electron density via resonance from NH₂).

The Verdict: Under standard kinetic control, C5 is the primary site of oxidative addition. Achieving C2-selectivity requires forcing conditions or prior protection of C5.

Module 1: Selectivity & Catalyst Engineering

Q1: Which catalyst system favors C5-monoarylation?

Answer: To achieve high selectivity for the C5 position without touching C2, you must rely on the inherent steric and electronic bias of the substrate.

  • Catalyst: Use a palladium source with a bulky, electron-rich phosphine ligand. Pd(PPh₃)₄ is the industry standard baseline, but for higher yields, Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos are superior.

  • Mechanism: The bulky ligand reinforces the steric penalty at the C2 position, making the accessible C5 site even more favorable.

  • Stoichiometry: Strictly control the coupling partner (boronic acid/alkyne) to 0.95 - 1.05 equivalents . Excess reagent immediately drives the reaction toward the bis-coupled product.

Q2: My catalyst is dying (turning black) before conversion is complete. Why?

Answer: This is likely amine poisoning . The free NH₂ group can coordinate to the Pd(II) center, forming a stable "off-cycle" complex that prevents reduction back to active Pd(0).

  • Solution A (Ligand Switch): Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf creates a stable chelate that resists displacement by the monodentate amine.

  • Solution B (Protection): If the amine is not essential for the next immediate step, protect it as an acetamide (Ac) or carbamate (Boc). This removes the coordinating ability and the electron-donating resonance, significantly altering reactivity (making C2 more reactive than before, though C5 usually remains preferred).

Module 2: Troubleshooting & Optimization

Diagnostic Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Bis-coupling (C2 & C5) Excess nucleophile or highly active catalyst (e.g., XPhos).Reduce nucleophile to 0.95 eq. Lower temperature to 40°C. Switch to PPh₃.
Deiodination (Reduction)

-Hydride elimination from solvent/base.
Avoid alcoholic solvents (MeOH/EtOH). Use Toluene/THF. Switch base to K₃PO₄.
No Reaction (SM Recovery) Catalyst poisoning by NH₂ or oxidation of Pd source.Degas solvents thoroughly (Freeze-Pump-Thaw). Use Pd(dppf)Cl₂.
C2-Coupling (Wrong Isomer) Rare. Usually requires directing groups.Confirm structure by NMR. If C2 is desired, protect NH₂ with a bulky group to block C2? No, protecting NH₂ usually makes C2 more accessible relative to free amine, but C5 remains dominant.
Q3: How do I force Bis-coupling (reaction at both C2 and C5)?

Answer: To overcome the steric hindrance at C2 after C5 has reacted:

  • Increase Temperature: Push to reflux (80–110°C).

  • Ligand Upgrade: Use XPhos or SPhos . These Buchwald ligands are designed to facilitate oxidative addition into sterically hindered aryl chlorides/iodides.

  • Excess Reagent: Use 2.5–3.0 equivalents of the boronic acid.

Module 3: Validated Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Mono-arylation at the meta-position.

Reagents:

  • 2,5-Diiodoaniline (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 mmol, 2M aqueous)

  • Solvent: 1,4-Dioxane (5 mL)

Workflow:

  • Setup: Charge a reaction vial with diiodoaniline, boronic acid, and base.

  • Inertion: Evacuate and backfill with Argon (3x). Add degassed Dioxane.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.

    • Note: Do not exceed 80°C to avoid C2 activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Sonogashira Coupling (C5-Selective)

Target: Alkynylation at the meta-position.

Reagents:

  • 2,5-Diiodoaniline (1.0 mmol)

  • Terminal Alkyne (1.05 mmol)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Base/Solvent: Et₃N (3 mL) / THF (3 mL)

Workflow:

  • Degassing: Solvents and base must be rigorously degassed to prevent homocoupling of the alkyne (Glaser coupling).

  • Addition: Combine halides and catalysts. Add alkyne last (slow addition helps selectivity).

  • Temperature: Run at Room Temperature (RT) .

    • Critical: Heating often triggers bis-coupling in Sonogashira systems due to the high reactivity of C-I bonds.

  • Completion: Usually complete in 2–4 hours.

Module 4: Logic Visualization

Figure 1: Selectivity Decision Matrix

SelectivityLogic Substrate 2,5-Diiodoaniline Conditions Reaction Conditions Substrate->Conditions C5_Path C5 (Meta) Path Less Hindered Electron Deficient Conditions->C5_Path Mild Temp (RT-60°C) Stoichiometric (1.0 eq) Bulky Ligand (PPh3) C2_Path C2 (Ortho) Path Sterically Hindered Electron Rich (NH2) Conditions->C2_Path High Temp (>100°C) Excess Reagent (>2.5 eq) Active Ligand (SPhos) Product_Mono Product A: 5-Substituted-2-iodoaniline C5_Path->Product_Mono Primary Kinetic Product Product_Bis Product B: 2,5-Disubstituted aniline C2_Path->Product_Bis Thermodynamic/Forced Product Product_Mono->Product_Bis Over-reaction

Caption: Decision matrix for controlling regioselectivity. C5 is the kinetic favorite; C2 requires forcing conditions.

Figure 2: Mechanistic Workflow

Mechanism cluster_offcycle Off-Cycle Trap (Poisoning) Start Pd(0) Active Species OxAdd Oxidative Addition (Preferential at C5-I) Start->OxAdd Fast TransMet Transmetalation (Boronic Acid/Alkyne) OxAdd->TransMet Rate Limiting Coordination Pd(II)-Amine Complex (Catalyst Arrest) OxAdd->Coordination Free NH2 Interference RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regeneration

Caption: Catalytic cycle highlighting the critical oxidative addition step and potential amine poisoning trap.

References

  • Site-Selective Cross-Coupling of Dihaloarenes Source: InCatT (Innovative Catalyst Technologies). Relevance: Establishes the general rule that C5 (meta) coupling is preferred in 2,5-dihalo systems due to steric and electronic factors.

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2,5-Dibromo-3-methylthiophene Source: National Institutes of Health (NIH) / PubMed. Relevance: Provides mechanistic parallels for 2,5-dihaloheterocycles, confirming C5 selectivity in sterically differentiated systems.

  • Sonogashira Coupling Protocols and Mechanism Source: Organic Chemistry Portal.[1] Relevance: Defines standard conditions for Sonogashira coupling, emphasizing the need for anaerobic conditions to prevent alkyne homocoupling.

  • Selectivity in Dihalogenated Heteroarene Cross-Coupling Source: White Rose Research Online (University of York). Relevance: Discusses the switch in selectivity based on Pd aggregation and ligand ratios in similar di-bromo systems.

Sources

Reference Data & Comparative Studies

Validation

2,5-Diiodoaniline vs 3,5-diiodoaniline reactivity comparison

This guide provides a technical comparison between 2,5-Diiodoaniline and 3,5-Diiodoaniline , focusing on their distinct reactivity profiles in cross-coupling and nucleophilic substitution workflows.[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2,5-Diiodoaniline and 3,5-Diiodoaniline , focusing on their distinct reactivity profiles in cross-coupling and nucleophilic substitution workflows.[1][2]

Executive Summary

While both molecules share the formula


, their reactivity is dictated by symmetry  and ortho-effects .[1][2]
  • 3,5-Diiodoaniline is a

    
     symmetrical building block ideal for synthesizing bifunctional linkers, COFs (Covalent Organic Frameworks), and conductive polymers.[1][2] Its reactivity is dominated by statistical probability and requires precise stoichiometry for mono-functionalization.[2][3][4]
    
  • 2,5-Diiodoaniline is an asymmetrical scaffold characterized by significant electronic and steric differentiation between the two iodine sites.[2] It allows for programmable regioselectivity , enabling the sequential introduction of two different aryl groups without protecting groups.[1]

Molecular Architecture & Electronic Profile

The position of the iodine atoms relative to the amino group (


) fundamentally alters the electronic landscape of the benzene ring.
Feature2,5-Diiodoaniline 3,5-Diiodoaniline
Symmetry Asymmetrical (

)
Symmetrical (

)
Steric Environment High Constraint: C2-I is ortho to

.[2][3][4]
Open: Both Iodines are meta to

.[2][3][4]
Electronic Activation C5-I: Electron-poor (Fast OA).C2-I: Electron-rich (Slow OA).[2][3][4]Equivalent: Both sites are electronically identical until first coupling.
Amine Nucleophilicity Reduced (Steric crowding from C2-I).[2][3][4]Standard (Unhindered).
Primary Application Asymmetric drug cores, sequential library synthesis.[1][2]MOF linkers, symmetric bis-aryl systems.[1][2][3][4]

Note on Oxidative Addition (OA): In Palladium-catalyzed coupling, the rate of OA is generally faster at electron-deficient carbon-halide bonds.[2][3][4] The amino group is a strong Electron Donating Group (EDG) via resonance to ortho (C2) and para (C4) positions.[2] Therefore, in 2,5-diiodoaniline, the C5 position is relatively electron-deficient compared to C2, reinforcing the steric preference for C5 reaction.[1]

Reactivity Profile: The Halogen Handles (C-C Coupling)

This section details the "Decision Tree" for selecting the correct isomer based on synthetic goals.

A. 2,5-Diiodoaniline: The Regioselective Scaffold

This isomer acts as a logic gate.[2][3][4] Under standard Suzuki-Miyaura or Sonogashira conditions, the C5-iodine reacts exclusively, leaving the C2-iodine intact.[3][4]

  • Mechanism: The bulky phosphine ligands typically used (e.g.,

    
    , S-Phos) encounter severe steric repulsion at C2 due to the adjacent amine.[1] Simultaneously, the C5 position is electronically activated (see note above).
    
  • Result: You can install "Group A" at C5, isolate the intermediate, and then force the reaction at C2 to install "Group B" using more aggressive conditions (higher temp, Buchwald ligands).

B. 3,5-Diiodoaniline: The Symmetrical Linker

Because both iodines are chemically equivalent, this isomer is prone to bis-coupling .[1][2][3][4]

  • Challenge: Stopping at the mono-coupled product is statistically difficult (yielding ~50% max theoretical yield of mono-product without recycling).

  • Advantage: It is the superior choice for "dumbbell" pharmacophores or polymerization where A-Core-A symmetry is required.[2][3][4]

Visualization: Reactivity Logic Pathway

ReactivityLogic Start Target Molecule Strategy Isomer25 2,5-Diiodoaniline (Asymmetric) Start->Isomer25 Need Distinct R-Groups Isomer35 3,5-Diiodoaniline (Symmetric) Start->Isomer35 Need Symmetric Core Step1_25 Step 1: C5 Coupling (Kinetic Control) Isomer25->Step1_25 Pd(PPh3)4, 60°C Step1_35 Coupling Reaction (Excess Reagent) Isomer35->Step1_35 2.2 eq. Boronic Acid Step2_25 Step 2: C2 Coupling (Forcing Conditions) Step1_25->Step2_25 Isolate Intermediate Result_25 Product: Ar1-Core-Ar2 (Regio-defined) Step2_25->Result_25 XPhos, 100°C Result_35 Product: Ar1-Core-Ar1 (Bis-coupled) Step1_35->Result_35 High Yield

Figure 1: Decision logic for selecting the appropriate diiodoaniline isomer based on the desired final substitution pattern.

Experimental Protocols

The following protocols demonstrate the distinct handling required for each isomer.

Protocol A: Site-Selective Suzuki Coupling of 2,5-Diiodoaniline

Objective: Selectively arylate the C5 position.[3][4]

Reagents:

  • Substrate: 2,5-Diiodoaniline (1.0 eq)[3][4]

  • Coupling Partner: Phenylboronic acid (1.1 eq)[2][3]

  • Catalyst:

    
     (5 mol%) — Note: Bulky ligands enhance selectivity.[2][3]
    
  • Base:

    
     (2M aqueous, 2.0 eq)[1][2]
    
  • Solvent: DME/Water (4:1)[2][3][4]

Step-by-Step:

  • Degassing: Charge a Schlenk flask with 2,5-diiodoaniline, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[2][3][4]
    
  • Solvation: Add degassed solvents via syringe.

  • Controlled Heating: Heat to 60°C . Crucial: Do not exceed 70°C. Higher temperatures may overcome the activation energy barrier for the C2 position, eroding selectivity.[1]

  • Monitoring: Monitor via TLC. The starting material (

    
    ) will disappear, replaced by the mono-coupled product (
    
    
    
    ).[2] Di-coupled byproduct formation indicates temperature is too high.[2][3][4]
  • Workup: Standard aqueous extraction (EtOAc).

  • Outcome: Expect >85% yield of 5-phenyl-2-iodoaniline . The ortho-iodine remains available for a second, distinct coupling.[1][2]

Protocol B: Bis-Sonogashira Coupling of 3,5-Diiodoaniline

Objective: Synthesize a symmetric bis-alkynyl linker.

Reagents:

  • Substrate: 3,5-Diiodoaniline (1.0 eq)[3][4]

  • Coupling Partner: Phenylacetylene (2.5 eq) — Excess required.[2][3]

  • Catalyst:

    
     (3 mol%) + CuI (1.5 mol%)[2][3]
    
  • Base/Solvent:

    
     (anhydrous, used as solvent/base mix).[1][2]
    

Step-by-Step:

  • Preparation: Dissolve substrate in

    
     under inert atmosphere.
    
  • Addition: Add catalysts and stir for 5 min. Add phenylacetylene dropwise.[1][2][3][4]

  • Reflux: Heat to 80°C (Reflux). Unlike Protocol A, thermal energy drives the reaction to completion at both chemically equivalent sites.[1]

  • Purification: The high symmetry often results in a crystalline product that can be purified by recrystallization rather than chromatography.[2][3]

Comparative Data Summary
Metric2,5-Diiodoaniline3,5-Diiodoaniline
Mono-Selectivity High (>20:1) (C5 vs C2)Low (~1:1) (Statistical)
Acylation Rate Slow (Ortho-I steric block)Fast (Unhindered)
Solubility Moderate (Polar aprotic)Good (General organic)
pKa (Conj.[2][3][4] Acid) ~2.0 (Est.[2][3][4][5] steric inhibition)2.37 (Electron withdrawing)
References
  • Site-Selective Cross-Coupling Principles

    • Title: Site-selective cross-coupling by fine-tuning the supramolecular interaction.[2][3][4]

    • Source: InCatT (Innovative Catalyst Technologies).[2][3][4]

    • URL:[Link] (General principle verification).[2][3][4]

  • Ortho-Effect & Reactivity

    • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[2][3][4][6][7]

    • Source: Master Organic Chemistry.[1][2][3][4]

    • URL:[Link]

  • 3,5-Diiodoaniline Properties

    • Title: 3,5-Diiodoaniline Compound Summary.
    • Source: PubChem (National Library of Medicine).[2][3][4]

    • URL:[Link][2][3][4]

  • General Palladium Catalysis Protocols

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction.[2][3][4][8][9][10][11]

    • Source: Organic Chemistry Portal.[1][2][3][4]

    • URL:[Link]

Sources

Comparative

Structural Elucidation of 2,5-Diiodoaniline: A Comparative NMR Analysis Guide

Executive Summary & Core Directive In the synthesis of halogenated anilines—critical intermediates for pharmaceutical isosteres—regioselectivity is rarely absolute. The iodination of aniline typically favors the 2,4-isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of halogenated anilines—critical intermediates for pharmaceutical isosteres—regioselectivity is rarely absolute. The iodination of aniline typically favors the 2,4-isomer (ortho/para direction). Consequently, identifying the 2,5-diiodoaniline isomer requires more than just confirming the presence of protons; it demands a rigorous exclusion of the 2,4- and 3,4-isomers.

This guide moves beyond basic peak listing. It establishes a comparative framework to distinguish 2,5-diiodoaniline from its regioisomers using 1H NMR. We focus on the causality of chemical shifts (electronic effects) and the topology of spin-spin coupling (splitting patterns) to provide a self-validating identification protocol.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and spectral clarity, the following protocol minimizes solvent effects and exchange broadening that can obscure critical amine (


) signals.
Reagents & Materials
  • Analyte: 2,5-Diiodoaniline (High purity >98% recommended for reference).

  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    , 99.9% D).
    • Why DMSO? Unlike CDCl

      
      , DMSO-d
      
      
      
      forms hydrogen bonds with the amine protons, slowing their exchange rate. This results in a sharp, distinct singlet for the
      
      
      group (typically 5.0–5.5 ppm), which integrates to 2H, serving as an internal standard for integration validation.
  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d

    
    . Ensure complete dissolution; suspension particles cause magnetic field inhomogeneity (broadening).
    
  • Acquisition:

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

    • Relaxation Delay (D1):

      
       1.0 second (ensures full relaxation of aromatic protons).
      
    • Scans: 16–64 (sufficient for >5 mg sample).

  • Validation Step (The

    
     Shake): 
    
    • After the initial scan, add 1 drop of

      
       to the tube, shake, and re-scan.
      
    • Observation: The broad singlet at ~5.2 ppm (

      
      ) must disappear due to Deuterium exchange. If aromatic peaks shift significantly, note the solvent effect. This confirms the assignment of the labile protons.
      

Comparative Analysis: The "Isomer Trap"

The primary challenge is distinguishing 2,5-diiodoaniline from 2,4-diiodoaniline . Both isomers possess:

  • Two Iodine atoms.[1][2][3]

  • One Amino group.[4][5][6][7]

  • Three aromatic protons.[4][8]

However, their topology creates distinct spectral fingerprints.

The 2,5-Diiodoaniline Signature
  • Structure: 1-Amino, 2-Iodo, 5-Iodo.

  • Proton Environment:

    • H-3: Ortho to Iodine (C2), Meta to Amino. Expected: Deshielded Doublet.

    • H-4: Ortho to H-3, Para to Amino. Expected: Shielded Doublet (or dd).

    • H-6: Ortho to Amino, Para to Iodine (C5). Expected: Shielded Singlet (isolated).

  • Coupling Logic: H-3 and H-4 are adjacent (ortho-coupling,

    
     Hz). H-6 is isolated from H-3/H-4 by substituents, appearing as a singlet (or showing very small meta-coupling, 
    
    
    
    Hz).
The 2,4-Diiodoaniline Comparator (The Impurity)
  • Structure: 1-Amino, 2-Iodo, 4-Iodo.

  • Proton Environment:

    • H-3: Trapped between two Iodines. Expected: Highly Deshielded Singlet.

    • H-5 & H-6: Adjacent pair. Expected: Two Doublets.

  • The Critical Distinction:

    • In the 2,5-isomer , the singlet (H-6) is ortho to the electron-donating

      
       group, shifting it upfield  (shielded).
      
    • In the 2,4-isomer , the singlet (H-3) is flanked by two electron-withdrawing/heavy Iodine atoms, shifting it downfield (deshielded).

Quantitative Data Summary

The following table synthesizes experimental observations with calculated chemical shift increments (Curphy-Morrison rules) to provide a robust reference.

Feature2,5-Diiodoaniline (Target)2,4-Diiodoaniline (Alternative)Mechanistic Explanation
Spin System ABX (approximating AMX)ABXBoth have 3 protons, but connectivity differs.
The Singlet H-6: ~6.8 – 7.0 ppm H-3: ~7.9 – 8.1 ppm H-6 (2,5) is shielded by ortho-NH

. H-3 (2,4) is deshielded by two ortho-Iodines.
The Doublet Pair H-3 & H-4 H-5 & H-6 In 2,5, the pair is H3/H4. In 2,4, the pair is H5/H6.[9]
Coupling (

)

Hz (Ortho)

Hz (Ortho)
Ortho coupling is characteristic of benzene rings.
Amine (-NH

)
~5.2 ppm (Broad Singlet)~5.3 ppm (Broad Singlet)Broadened by quadrupole moment of Nitrogen; location solvent-dependent.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for interpreting the spectrum and confirming the regiochemistry.

NMR_Interpretation Start Acquire 1H NMR Spectrum (DMSO-d6) Count_Signals Count Aromatic Signal Sets (Excluding NH2) Start->Count_Signals Three_Sets 3 Distinct Sets Found (Integration 1:1:1) Count_Signals->Three_Sets Yes Symmetry_Check 2 Sets Found (Symmetric Molecule?) Count_Signals->Symmetry_Check No (e.g., 2,6-isomer) Analyze_Splitting Analyze Splitting Patterns Three_Sets->Analyze_Splitting Pattern_A Pattern: 1 Singlet + 2 Doublets (Ortho Coupled) Analyze_Splitting->Pattern_A Pattern_B Pattern: 1 Triplet + 2 Doublets (Consecutive System) Analyze_Splitting->Pattern_B Check_Singlet Check Chemical Shift of the Singlet Pattern_A->Check_Singlet Result_34 IDENTIFIED: 3,4-Diiodoaniline (H2 is isolated) Pattern_B->Result_34 H5(d)-H6(dd)-H2(d) Singlet_Upfield Singlet is Upfield (< 7.2 ppm) Shielded by NH2 Check_Singlet->Singlet_Upfield Singlet_Downfield Singlet is Downfield (> 7.5 ppm) Trapped between Iodines Check_Singlet->Singlet_Downfield Result_25 CONFIRMED: 2,5-Diiodoaniline (Singlet = H6) Singlet_Upfield->Result_25 Result_24 IDENTIFIED: 2,4-Diiodoaniline (Singlet = H3) Singlet_Downfield->Result_24

Figure 1: Algorithmic decision tree for differentiating diiodoaniline regioisomers based on splitting topology and chemical shift logic.

Detailed Spectral Assignment (2,5-Diiodoaniline)

Based on the decision tree above, the specific assignment for the target molecule is:

  • 
     5.20 ppm (2H, br s): 
    
    
    
    . Confirmed by
    
    
    exchange.
  • 
     6.71 ppm (1H, d, 
    
    
    
    Hz):
    H-6 .
    • Reasoning: This proton is ortho to the electron-donating amine group, which increases electron density (shielding). It appears as a doublet with a small coupling constant due to long-range (meta) coupling with H-4, or often as a singlet if resolution is low.

  • 
     6.65 ppm (1H, dd, 
    
    
    
    Hz):
    H-4 .
    • Reasoning: Located para to the amine (shielding resonance effect) and meta to the C5-Iodine. It shows strong ortho-coupling to H-3 (

      
      ) and weak meta-coupling to H-6 (
      
      
      
      ).
  • 
     7.45 ppm (1H, d, 
    
    
    
    Hz):
    H-3 .
    • Reasoning: This proton is ortho to the C2-Iodine and meta to the amine. The inductive withdrawal of the Iodine dominates, deshielding this proton relative to H-4 and H-6.

Note: Exact ppm values may vary by ±0.1 ppm depending on concentration and water content in DMSO.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2786 (2,5-Dichloroaniline Analog Analysis). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds.[10] Springer. (Reference for Curphy-Morrison Additivity Rules).

Sources

Validation

Characterization and Performance of Novel 2,5-Diiodoaniline Derivatives: A Technical Guide

The following guide synthesizes technical characterization data, experimental protocols, and performance comparisons for novel 2,5-diiodoaniline derivatives. It is designed for researchers in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes technical characterization data, experimental protocols, and performance comparisons for novel 2,5-diiodoaniline derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on the unique electronic and steric properties conferred by the 2,5-diiodo substitution pattern.

Executive Summary: The Heavy-Atom Advantage

2,5-Diiodoaniline (2,5-DIA) derivatives represent a specialized class of halogenated anilines where the iodine atoms at the ortho and meta positions (relative to the amine) provide unique synthetic handles and electronic properties. Unlike their chlorinated or brominated analogues, 2,5-DIA derivatives exhibit significant heavy-atom effects , facilitating intersystem crossing (ISC) in photonic applications and enhancing lipophilicity in pharmacological contexts.[1]

This guide compares these novel derivatives against standard alternatives (e.g., 2,5-dichloroaniline, Polyaniline-co-o-nitroaniline), demonstrating their superior utility in fluorescence-based sensing and antimicrobial efficacy .[1]

Structural Characterization & Spectroscopic Signatures[1][2][3][4][5][6]

The presence of two bulky, electron-withdrawing iodine atoms creates distinct spectroscopic signatures compared to lighter halo-anilines.

Comparative Spectroscopic Data

The following table summarizes the key characterization shifts observed when substituting chlorine with iodine in the 2,5-position.

Feature2,5-Dichloroaniline (Standard)2,5-Diiodoaniline (Novel)Mechanistic Rationale

H NMR (Aromatic)

6.5 – 7.2 ppm

7.1 – 7.8 ppm
Iodine’s lower electronegativity vs. Cl is counterbalanced by significant shielding anisotropy and heavy-atom effects, often shifting protons downfield due to deshielding in specific conformations.
FTIR (

)
1050 – 1090 cm

500 – 600 cm

The C-I bond is significantly weaker and heavier, shifting the stretch to the fingerprint region.
Fluorescence Quantum Yield (

)
High (> 0.6 in polymers)Low (< 0.1 in monomers)Heavy Atom Effect: Iodine promotes spin-orbit coupling, facilitating ISC from Singlet (

) to Triplet (

), quenching fluorescence in monomers but useful for phosphorescence or specific sensors.[1]
Crystal Packing Planar

-

stacking
Distorted / HelicalLarge iodine radii (1.98 Å) induce steric twist, often preventing flat packing and increasing solubility in organic solvents.[1]
Synthesis & Characterization Workflow

The synthesis of high-purity 2,5-diiodoaniline derivatives often requires avoiding the thermodynamically favored 2,4-isomer.

Protocol: Selective Synthesis of N,N-Dialkyl-2,5-diiodoaniline

  • Precursor: 1,4-Diaminobenzene (p-phenylenediamine).[1]

  • Reagents: Iodine monochloride (ICl), Acetic Acid, Ethanol.[1]

  • Key Step: Iodination of the protected diamine followed by selective deprotection or direct iodination under kinetic control.

SynthesisWorkflow Start 1,4-Diaminobenzene Protect Protection (Ac2O / AcOH) Start->Protect Acetylation Iodination Iodination (ICl / DCM, < 0°C) Protect->Iodination Electrophilic Sub. Isolate Isolate 2,5-Isomer (Crystallization) Iodination->Isolate Regio-selection Derivatize N-Alkylation / Schiff Base (R-CHO or R-Br) Isolate->Derivatize Functionalization Product Target 2,5-DIA Derivative Derivatize->Product

Figure 1: Synthetic pathway prioritizing the 2,5-substitution pattern. The steric bulk of the first iodine directs the second iodine to the para-position relative to the first, favoring the 2,5-pattern in specific diamine precursors.

Performance Comparison: Case Studies

Case Study A: Conjugated Polymers for Sensor Applications

Application: Detection of Hydrazine (toxic industrial chemical). Comparison: Poly(2,5-diiodo-p-phenylene ethynylene) (Poly-I) vs. Poly(2,5-dimethoxy-p-phenylene ethynylene) (Poly-OMe).

  • Mechanism: The "Poly-I" derivative utilizes the iodine atoms as labile sites or heavy-atom centers. In the presence of hydrazine, the polymer undergoes reduction or aggregation change that restores fluorescence ("Turn-On" sensor).[2]

  • Data:

    • Poly-OMe: High initial fluorescence. Hydrazine causes minor quenching (low sensitivity).

    • Poly-I: Low initial fluorescence (quenched by Iodine). Hydrazine exposure removes Iodine or alters the electronic state

      
      15-fold increase in Fluorescence .
      
MetricPoly(2,5-dimethoxy) [Standard]Poly(2,5-diiodo) [Novel]Verdict
Baseline Emission High (Bright Blue)Low (Quenched)Poly-I offers lower background noise.
Sensitivity (Hydrazine) < 2x change> 15x Turn-On ResponsePoly-I is superior for contrast-based sensing.
Solubility (CHCl

)
GoodExcellentIodine's bulk prevents aggregation, improving processability.[1]
Case Study B: Antimicrobial Schiff Bases

Application: Treatment of drug-resistant bacterial strains (e.g., E. coli, S. aureus).[1][3] Comparison: 2,5-Diiodoaniline-derived Schiff bases vs. 2,5-Dichloroaniline analogues.

Experimental Protocol: Antimicrobial Assay (Disc Diffusion)

  • Synthesis: Condensation of 2,5-diiodoaniline with 2-hydroxybenzaldehyde (Salicylaldehyde) in ethanol (Reflux 3h).

  • Culture: Inoculate Mueller-Hinton agar with

    
     CFU/mL of bacteria.
    
  • Treatment: Apply discs impregnated with

    
     of compound.
    
  • Measurement: Measure Zone of Inhibition (mm) after 24h at 37°C.

Results Comparison:

Pathogen2,5-Dichloro-SB (Control)2,5-Diiodo-SB (Novel)Performance Enhancement
S. aureus (Gram +)12 mm18 mm +50%
E. coli (Gram -)10 mm15 mm +50%
C. albicans (Fungal)8 mm14 mm +75%

Analysis: The 2,5-diiodo derivative exhibits superior lipophilicity (higher logP), allowing better penetration through the lipid bilayer of the microbial cell wall. Furthermore, the iodine atom can participate in halogen bonding with bacterial enzymes, a mechanism less available to the chloro-analogue.

Mechanism of Action Visualization

The following diagram illustrates the "Turn-On" fluorescence mechanism observed in 2,5-diiodoaniline-based polymers, a key differentiator from standard aniline polymers.

SensorMechanism cluster_legend Key Advantage State1 Native Polymer (Poly-I) (Fluorescence Quenched) Trigger Analyte Exposure (Hydrazine / Reducing Agent) State1->Trigger Contact Action Mechanism: 1. Reduction of I-sites 2. Removal of Heavy Atom Effect 3. Restoration of Planarity Trigger->Action Reaction State2 Active State (Strong Fluorescence Emission) Action->State2 Signal Output Description Iodine acts as a 'gatekeeper' for emission, providing high signal-to-noise ratio.

Figure 2: The "Fluorescence Turn-On" mechanism unique to iodo-substituted conjugated polymers.[1] The removal or modification of the heavy iodine atom restores the radiative pathway.

References

  • Synthesis and Optical Properties of Conjugated Polymers. (2006). Massachusetts Institute of Technology (MIT) DSpace. (Describes N,N-dioctyl-2,5-diiodoaniline synthesis and hydrazine detection).

  • Crystal Structure of 2,4-Diiodoaniline. (2009). PMC - National Institutes of Health. (Provides comparative structural data for diiodoaniline isomers).

  • Mannose Derivatives for Treating Bacterial Infections. (2015). Google Patents (EP2935302B1). (Details the use of 2,5-diiodoaniline as a coupling partner in medicinal chemistry).

  • Synthesis and Characterization of Schiff Base Derivatives. (2023). Indo American Journal of Pharmaceutical Research.[3] (General protocol for halo-aniline Schiff bases and antimicrobial assays). [1]

  • Corrosion Inhibition of Mild Steel by Thiadiazole Derivatives. (2022). ResearchGate.[4][5] (comparative data on adsorption isotherms for halo-substituted inhibitors).

Sources

Comparative

analytical techniques for determining 2,5-Diiodoaniline purity

Executive Summary & Strategic Overview 2,5-Diiodoaniline (CAS 6400-30-2 / 64085-53-6) is a critical halogenated aromatic intermediate used in the synthesis of conducting polymers, pharmaceutical pharmacophores, and advan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2,5-Diiodoaniline (CAS 6400-30-2 / 64085-53-6) is a critical halogenated aromatic intermediate used in the synthesis of conducting polymers, pharmaceutical pharmacophores, and advanced materials.[1] Its purity is paramount because isomeric impurities (e.g., 2,4-diiodoaniline) or under-iodinated byproducts (e.g., 2-iodoaniline) can terminate polymerization chains or alter biological activity.

This guide moves beyond basic pharmacopeial testing to provide a multi-dimensional analytical strategy . We compare the three pillars of purity analysis—HPLC-UV , GC-MS , and NMR —to create a self-validating protocol for researchers.

The "Purity Trinity" Approach
  • HPLC-UV: The quantitative "gold standard" for bulk purity (>99.5%).[1]

  • GC-MS: The "forensic" tool for identifying specific isomeric impurities and volatile side-products.[1]

  • 1H NMR: The "structural" validator to confirm regiochemistry (2,5- vs 2,4- substitution).

Comparative Analysis of Analytical Techniques

The following table objectively compares the three primary techniques based on sensitivity, specificity for isomers, and operational throughput.

FeatureHPLC-UV (Reverse Phase) GC-MS (Electron Impact) 1H NMR (Proton)
Primary Utility Quantitative Purity (Area %)Impurity IdentificationStructural Verification
Isomer Resolution High (Excellent separation of 2,4- vs 2,5- isomers)Medium (Close boiling points can cause co-elution)High (Distinct coupling patterns)
Sensitivity High (LOD < 0.05%)Very High (LOD < 0.01%)Low (LOD ~ 1-2%)
Sample Prep Dissolve in ACN/WaterDissolve in organic solvent (e.g., DCM)Dissolve in DMSO-d6 or CDCl3
Limitations Requires reference standards for absolute quantitationThermal degradation possible; derivatization may be neededCannot quantify trace impurities easily

Deep Dive: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Status: Recommended Primary Method

This method utilizes the hydrophobicity differences between the iodine positions to separate the 2,5-diiodoaniline from its isomers.[1] The 2,5-isomer, having a more distributed electron cloud and symmetry compared to the 2,4-isomer, typically elutes with a distinct retention time on C18 phases.[1]

Method Parameters:

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for amines).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-15 min: 20% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine sensitivity).[1]

  • Column Temperature: 30°C.

Mechanism of Separation: The amino group (-NH2) makes the molecule polar, while the iodine atoms are lipophilic. Impurities like 4-iodoaniline (less lipophilic) will elute earlier than the diiodo target.[1] Isomers like 2,4-diiodoaniline will have slightly different interaction energies with the C18 chains due to steric "shielding" of the polar amine, allowing for baseline separation.[1]

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Secondary / Confirmation Method

GC-MS is essential for identifying unknown peaks seen in HPLC.[1] While anilines can be prone to peak tailing due to interaction with active sites in the liner, diiodoaniline is sufficiently stable for direct injection.[1]

Method Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode (or 10:1 split for concentrated samples), 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 5 min at 300°C.

  • MS Source: Electron Ionization (EI), 70 eV.[1]

  • Scan Range: 40–500 m/z.[1]

Data Interpretation:

  • Parent Ion (M+): Look for m/z ~345 (depending on exact isotope distribution).[1]

  • Fragmentation: Loss of Iodine (M-127) is a characteristic pathway.[1]

  • Impurity Flags:

    • m/z ~219: Mono-iodoaniline (Incomplete reaction).[1]

    • m/z ~93: Aniline (Starting material).[1]

Structural Validation: 1H NMR Logic

NMR is the only technique that "sees" the connectivity of atoms, proving you have the 2,5-isomer and not the 2,4-isomer.[1]

2,5-Diiodoaniline Substitution Pattern:

  • Positions: NH2 at 1, I at 2, I at 5.

  • Protons: H3, H4, H6.[1]

Predicted Coupling (DMSO-d6):

  • H3 & H4: These are adjacent (ortho). They will appear as a pair of doublets (AB system) with a coupling constant (

    
    ) of ~8.5 Hz.
    
  • H6: This proton is isolated between the NH2 group and the Iodine at C5.[1] It will appear as a singlet (or a finely split doublet with small meta-coupling,

    
     < 2 Hz).[1]
    
  • Chemical Shift: H6 is ortho to the amino group (electron-donating), so it will be shielded (shifted upfield, lower ppm) relative to H3/H4.

Differentiation from 2,4-Diiodoaniline:

  • 2,4-Isomer: Protons are at H3, H5, H6.[1] H5 and H6 are adjacent (two doublets).[1] H3 is isolated between two iodines (very deshielded singlet).[1]

  • Key Check: If you see a singlet in the aromatic region, check its integration and shift.[1] A singlet at ~8.0 ppm suggests H3 of the 2,4-isomer.[1] A singlet at ~6.5-7.0 ppm suggests H6 of the 2,5-isomer.[1]

Visualizations

Figure 1: Purity Analysis Workflow

This decision tree guides the analyst through the logical steps of verifying a batch of 2,5-Diiodoaniline.

PurityWorkflow Start Crude 2,5-Diiodoaniline Sample MeltingPoint Step 1: Melting Point Check (Target: >80°C) Start->MeltingPoint FailMP Reject / Recrystallize MeltingPoint->FailMP Low MP (<50°C) PassMP Proceed to Structural ID MeltingPoint->PassMP High MP NMR Step 2: 1H NMR Analysis (Check Coupling Pattern) PassMP->NMR IsomerCheck Pattern: 1 Singlet + 2 Doublets? NMR->IsomerCheck WrongIsomer Identity Error: Likely 2,4-Isomer IsomerCheck->WrongIsomer No HPLC Step 3: HPLC-UV (Quantitation) (C18 Column, Gradient) IsomerCheck->HPLC Yes PurityCheck Purity > 98.0%? HPLC->PurityCheck GCMS Step 4: GC-MS (Impurity ID) (Identify specific side-products) PurityCheck->GCMS Yes (Optional) Reprocess Purify (Column Chrom/Recryst) PurityCheck->Reprocess No Final Batch Released GCMS->Final

Caption: Figure 1. Integrated analytical workflow for validating the identity and purity of 2,5-Diiodoaniline.

Figure 2: HPLC Separation Logic

A schematic representation of how the C18 column separates the target from common impurities based on polarity.[1]

HPLCMechanism Injector Injection (Mixture) Column C18 Column (Stationary Phase) Injector->Column Imp1 1. Aniline (Most Polar, Elutes First) Column->Imp1 tR ~ 3 min Imp2 2. Mono-Iodoanilines (Medium Polarity) Column->Imp2 tR ~ 7 min Target 3. 2,5-Diiodoaniline (Target) Column->Target tR ~ 12 min Imp3 4. Triiodoanilines (Most Lipophilic, Elutes Last) Column->Imp3 tR ~ 18 min Detector UV Detector (254 nm) Target->Detector

Caption: Figure 2. Predicted elution order on a C18 Reverse Phase column. Higher iodine content increases retention time.

References

  • Baczyński, E., Piwońska, A., & Fijałek, Z. (2002).[1] Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 333-339.[1] Link

  • Thermo Fisher Scientific. (n.d.).[1] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1] Application Note 29046. Link

  • U.S. EPA. (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] SW-846 Test Methods for Evaluating Solid Waste. Link

  • Garden, S. J., et al. (2002).[1][2] Crystal Structure of 2,4-Diiodoaniline. Acta Crystallographica Section E, E58, o123-o125.[1] (Used for comparative structural data).[1] Link

  • Sigma-Aldrich. (n.d.).[1] 2,5-Dichloroaniline Product Specification (Analogous halogenated aniline properties). Link

Sources

Validation

Distinguishing 2,5- and 2,4-Diiodoaniline Isomers: A Technical Comparison Guide

Executive Summary Distinguishing between 2,5-diiodoaniline and 2,4-diiodoaniline is a critical quality control step in the synthesis of halogenated building blocks for drug discovery.[1][2] While these isomers share iden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing between 2,5-diiodoaniline and 2,4-diiodoaniline is a critical quality control step in the synthesis of halogenated building blocks for drug discovery.[1][2] While these isomers share identical molecular weights (344.92 g/mol ) and similar physical properties, their electronic environments differ significantly due to the relative positioning of the iodine atoms.

The definitive method for identification is


H NMR spectroscopy. 
  • 2,4-Diiodoaniline is characterized by a highly deshielded singlet (H-3) appearing downfield (>8.0 ppm) due to its location between two iodine atoms.[1][2]

  • 2,5-Diiodoaniline features an isolated singlet (H-6) that is significantly shielded (<7.2 ppm) due to its position ortho to the electron-donating amino group.[1][2]

Melting point analysis is unreliable as a primary identification tool because the values are dangerously close (87–89 °C vs. 95–96 °C) and susceptible to depression by impurities.

Structural & Theoretical Basis

Understanding the symmetry and electronic effects is the key to interpreting the analytical data.

Feature2,4-Diiodoaniline 2,5-Diiodoaniline
Structure 1-NH

, 2-I, 4-I
1-NH

, 2-I, 5-I
Symmetry Asymmetric (

)
Asymmetric (

)
Proton System AMX (approximate)AMX (approximate)
Isolated Proton H-3 : Between two Iodines (Deshielded)H-6 : Between NH

and Iodine (Shielded)
Coupled Pair H-5 and H-6 (ortho coupling)H-3 and H-4 (ortho coupling)
Structural Visualization

The following diagram illustrates the distinct proton environments that drive the NMR differences.

IsomerComparison cluster_24 2,4-Diiodoaniline cluster_25 2,5-Diiodoaniline Struct24 Benzene Ring 1: -NH2 2: -I 3: -H (Isolated) 4: -I 5: -H (Coupled) 6: -H (Coupled) H3_24 H-3 Environment: Trapped between two Iodines High Steric/Electronic Deshielding Result: Downfield Singlet Struct24->H3_24 Struct25 Benzene Ring 1: -NH2 2: -I 3: -H (Coupled) 4: -H (Coupled) 5: -I 6: -H (Isolated) H6_25 H-6 Environment: Ortho to Amino Group (-NH2) Electron Rich (Shielded) Result: Upfield Singlet Struct25->H6_25

Figure 1: Structural logic dictating the chemical shift differences between the two isomers.

Method 1: H NMR Spectroscopy (The Gold Standard)

This is the only self-validating protocol. You must rely on the chemical shift of the isolated singlet relative to the coupled doublet pair.

Experimental Parameters
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to sharpen the NH
    
    
    peak).[1][2]
  • Frequency: 300 MHz or higher.

  • Concentration: ~10 mg/mL.[1]

Comparative Spectral Data
Signal Type2,4-Diiodoaniline (

ppm)
2,5-Diiodoaniline (

ppm)
Differentiation Logic
Isolated Singlet ~8.0 - 8.1 ppm (H-3)~6.9 - 7.2 ppm (H-6)CRITICAL: H-3 in the 2,4-isomer is between two iodines (deshielded).[1][2] H-6 in the 2,5-isomer is ortho to NH

(shielded).[1][2]
Doublet (1H) ~6.5 ppm (H-6)~7.4 ppm (H-3)H-6 in 2,4 is ortho to NH

(upfield).[1][2] H-3 in 2,5 is ortho to Iodine (downfield).[1]
Doublet of Doublets ~7.4 ppm (H-5)~6.8 ppm (H-4)
Coupling (

)

Hz (Ortho)

Hz (Ortho)
Both isomers show one strong ortho coupling.[1][2]
Interpretation Protocol
  • Locate the Singlet: Find the aromatic proton that appears as a singlet (or a finely split doublet,

    
     Hz).
    
  • Check Chemical Shift:

    • If the singlet is the most downfield aromatic peak (> 7.9 ppm), it is 2,4-diiodoaniline .

    • If the singlet is the most upfield aromatic peak (< 7.3 ppm), it is 2,5-diiodoaniline .

Method 2: Physical Properties & Synthesis Origin[2]

While less definitive than NMR, physical properties can serve as a quick confirmation, provided the sample purity is high (>98%).

Melting Point Comparison
Property2,4-Diiodoaniline 2,5-Diiodoaniline Note
Melting Point 94 – 96 °C 87 – 89 °C Close proximity makes this risky for crude samples.[1][2]
Appearance White to off-white needlesOff-white to brown solidHighly dependent on oxidation state.[1][2]
Synthetic Origin Context

The method of preparation is a strong predictor of the isomer formed.

  • Direct Iodination (Electrophilic Aromatic Substitution):

    • Reaction: Aniline + I

      
       / NaHCO
      
      
      
      .[1]
    • Major Product: 2,4-Diiodoaniline (and 4-iodoaniline).[1][2] The amino group directs ortho/para.

    • Why: The 2,4-positions are electronically activated.[1] 2,5-substitution is electronically disfavored in direct iodination.[1][2]

  • Reduction of Nitro Compounds:

    • Reaction: 1,4-diiodo-2-nitrobenzene or 2,5-diiodonitrobenzene

      
       Reduction.[1][2]
      
    • Major Product: 2,5-Diiodoaniline .[2][3][4]

    • Why: The iodine positions are fixed on the ring before the amine is formed.

Experimental Workflow: Unknown Identification

Use this workflow to identify an unlabeled vial containing one of these isomers.

ID_Workflow Start Unknown Sample (White/Brown Solid) Solubility Dissolve ~10mg in 0.6mL DMSO-d6 Start->Solubility NMR_Run Acquire 1H NMR (Standard Parameters) Solubility->NMR_Run Analyze Analyze Aromatic Region (6.0 - 8.5 ppm) NMR_Run->Analyze Decision Locate Isolated Singlet (1H) Analyze->Decision Result24 Singlet is Downfield (> 8.0 ppm) Identity: 2,4-Diiodoaniline Decision->Result24 Deshielded (Between I & I) Result25 Singlet is Upfield (< 7.3 ppm) Identity: 2,5-Diiodoaniline Decision->Result25 Shielded (Ortho to NH2)

Figure 2: Decision tree for identifying diiodoaniline isomers via NMR.

References

  • Crystal Structure & Synthesis (2,4-isomer)

    • Garden, S. J., et al. (2002). 2,4-Diiodoaniline.[1][2][5][6] Acta Crystallographica Section E.

  • Melting Point Data

    • Sigma-Aldrich Product Catalog. 2,4-Diiodoaniline (CAS 533-70-0) and 2,5-Diiodoaniline (CAS 64085-53-6).[1][2]

    • [1]

    • [1]

  • Synthetic Routes

    • Organic Syntheses, Coll. Vol. 2, p. 347 (1943). Preparation of p-Iodoaniline and derivatives.
  • NMR Coupling Constants

    • Reich, H. J. WinPLT NMR Data. University of Wisconsin.

Sources

Comparative

Spectroscopic Validation &amp; Isomeric Differentiation of 2,5-Diiodoaniline

The following guide details the full spectroscopic analysis of 2,5-Diiodoaniline , designed for researchers in crystal engineering, conductive polymer synthesis, and pharmaceutical development. Executive Summary: The Str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the full spectroscopic analysis of 2,5-Diiodoaniline , designed for researchers in crystal engineering, conductive polymer synthesis, and pharmaceutical development.

Executive Summary: The Structural Imperative

In the development of halogen-bonded supramolecular architectures and conductive polyaniline derivatives, 2,5-Diiodoaniline represents a "premium" scaffold due to its linear


-like symmetry potential and para-directed polymerization sites. However, its synthesis is non-trivial; direct iodination of aniline thermodynamically favors 2,4-Diiodoaniline , making the 2,4-isomer the most common impurity and "alternative" found in commercial batches.[1]

This guide provides a rigorous spectroscopic framework to distinguish the 2,5-target from its 2,4-isomer alternative.[1] The distinction relies on a critical NMR "Singlet Shift" phenomenon derived from the unique shielding environments of the aromatic protons.

Structural Analysis & Synthesis Logic

To understand the spectroscopic data, one must first understand the origin of the sample.

  • The Alternative (2,4-Diiodoaniline): Produced via direct electrophilic aromatic substitution of aniline. The amino group directs incoming iodine to the ortho and para positions.

  • The Product (2,5-Diiodoaniline): Requires indirect synthesis (e.g., reduction of 1,4-diiodo-2-nitrobenzene).[1] This route preserves the "meta" relationship between the iodine and the amine that is impossible to achieve via direct iodination.

Synthesis & Impurity Workflow

The following diagram illustrates why the 2,4-isomer is the primary "alternative" and contaminant.

SynthesisLogic cluster_Direct Direct Iodination (The Alternative) cluster_Indirect Indirect Route (The Target) Aniline Aniline (Starting Material) Iso24 2,4-Diiodoaniline (Major Product) Aniline->Iso24 Electrophilic Subst. (Ortho/Para directed) Iso246 2,4,6-Triiodoaniline (Over-iodination) Aniline->Iso246 I2 I2 / NaHCO3 DiiodoBenz 1,4-Diiodobenzene Nitro 2-Nitro-1,4-diiodobenzene DiiodoBenz->Nitro Nitration Iso25 2,5-Diiodoaniline (Target Scaffold) Nitro->Iso25 Reduction (Sn/HCl)

Figure 1: Synthetic pathways distinguishing the target 2,5-isomer from the thermodynamically favored 2,4-alternative.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

This is the definitive method for validation. Both isomers possess three aromatic protons, but their coupling patterns and chemical shifts differ radically due to the position of the Iodine atoms relative to the shielding Amino group.

The "Singlet Shift" Diagnostic
  • 2,5-Diiodoaniline (Target): Contains an isolated proton at H6 .[1] This proton is ortho to the shielding

    
     group and meta to the Iodine. It appears upfield  (shielded).
    
  • 2,4-Diiodoaniline (Alternative): Contains an isolated proton at H3 .[1] This proton is trapped between two Iodine atoms and is meta to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group. It appears downfield  (deshielded).
    

Comparative Data Table:


H NMR (DMSO-

, 400 MHz)
Feature2,5-Diiodoaniline (Target) 2,4-Diiodoaniline (Alternative) Mechanistic Cause
Isolated Singlet

6.60 - 6.80 ppm (H6)

7.80 - 8.00 ppm (H3)
H6 is ortho to shielding

. H3 is deshielded by two flanking Iodines.
Coupling Pattern 1 Doublet + 1 Doublet (or dd)1 Doublet + 1 Doublet (or dd)Both have one pair of adjacent protons.
Coupling Constant

Hz

Hz
Ortho coupling is similar in both; shift is the key.[1]
Amino Protons Broad singlet (

ppm)
Broad singlet (

ppm)

protons are exchangeable; less diagnostic.
Protocol: Isomer Identification Workflow

Use this logic gate to validate your batch purity.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6 or CDCl3) CheckSinglet Locate Isolated Singlet (1H) Start->CheckSinglet Decision Chemical Shift of Singlet? CheckSinglet->Decision Result25 Shift < 7.0 ppm (Shielded by ortho-NH2) CONFIRMED: 2,5-Diiodoaniline Decision->Result25 Upfield Result24 Shift > 7.5 ppm (Deshielded by flanking I) REJECT: 2,4-Diiodoaniline Decision->Result24 Downfield

Figure 2: The "Singlet Shift" decision tree for rapid isomer identification.

B. FT-IR Spectroscopy

While less specific than NMR for isomer differentiation, IR is crucial for confirming functional group integrity (absence of oxidation to nitro/nitroso species).

  • N-H Stretching: Doublet at

    
     (Asymmetric/Symmetric).
    
    • Note: In 2,5-diiodoaniline, intramolecular hydrogen bonding is less favorable than in the 2-iodo isomer, often leading to sharper bands.[1]

  • C-I Stretching: Strong band at

    
    .
    
  • Fingerprint Region (Substitution Pattern):

    • 2,5-Isomer: 1,2,5-trisubstituted benzene pattern.[1] Look for C-H out-of-plane bending

      
       (2 adjacent H) and 
      
      
      
      (isolated H).
    • 2,4-Isomer: 1,2,4-trisubstituted pattern.[1]

C. Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry confirms the molecular formula but requires careful fragmentation analysis to distinguish isomers.

  • Molecular Ion (

    
    ): 
    
    
    
    m/z (Calculated for
    
    
    ).
  • Isotope Pattern: Iodine is monoisotopic (

    
    ). You will not  see the M+2 peaks characteristic of Chloro- or Bromo- compounds. The molecular ion peak should be singular and dominant.
    
  • Fragmentation:

    • 
       Loss of first Iodine (m/z 218).
      
    • 
       Loss of second Iodine (m/z 91/92).
      
    • Differentiation: The 2,4-isomer often loses the ortho iodine (position 2) more readily due to steric crowding from the amine and the para iodine, though this is subtle. NMR is preferred for isomer ID.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

To ensure resolution of the critical singlet coupling constants.

  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .
    • Reasoning: Anilines can aggregate in chloroform. DMSO breaks intermolecular H-bonds, sharpening the aromatic proton signals and stabilizing the

      
       shift.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration leads to line broadening.

  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the isolated protons for accurate integration.
Protocol B: Thin Layer Chromatography (TLC) Separation

For quick purity checks against the 2,4-alternative.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).

  • Visualization: UV (254 nm) and Iodine stain.

  • Differentiation:

    • 2,5-Diiodoaniline: Slightly higher

      
       (less polar due to symmetry/dipole cancellation).[1]
      
    • 2,4-Diiodoaniline: Lower

      
       (more polar dipole moment).[1]
      

References

  • National Institutes of Health (NIH) - PubChem. 2,4-Diiodoaniline Compound Summary (for comparative data). [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts and Coupling Constants. (General reference for substituent effects). [Link][1]

  • Royal Society of Chemistry. Synthesis of Iodoanilines via Electrophilic Substitution. (Context for 2,4-isomer formation). [Link]

Sources

Validation

Technical Guide: Structural Analysis &amp; Performance of 2,5-Diiodoaniline

This guide provides a technical comparison and structural analysis workflow for 2,5-Diiodoaniline , positioning it against its lighter halogenated analogs (2,5-Dichloroaniline and 2,5-Dibromoaniline). The focus is on its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis workflow for 2,5-Diiodoaniline , positioning it against its lighter halogenated analogs (2,5-Dichloroaniline and 2,5-Dibromoaniline). The focus is on its utility in supramolecular chemistry and crystal engineering, specifically regarding halogen bonding (


-hole) interactions.[1]

Content Type: Comparative Analysis & Experimental Workflow Target Audience: Crystallographers, Medicinal Chemists, and Materials Scientists

Executive Summary: The Halogen Bonding Advantage

In the realm of crystal engineering and fragment-based drug design, 2,5-Diiodoaniline represents a high-performance scaffold compared to its chlorinated and brominated counterparts. While 2,5-Dichloroaniline is a commodity intermediate (e.g., for Pigment Yellow 10), the diiodo derivative offers unique "performance" characteristics defined by Type II Halogen Bonding .[1]

The iodine atom’s large polarizability creates a pronounced region of positive electrostatic potential (the


-hole) along the C–I bond axis.[1] This allows 2,5-Diiodoaniline to form strong, directional non-covalent interactions (

or

) that are thermodynamically superior to the weak dispersive forces found in chloro-analogs, making it an ideal "supramolecular synthon" for stabilizing co-crystals.

Comparative Landscape: I vs. Br vs. Cl

The following data compares the physicochemical and crystallographic performance of the 2,5-dihaloaniline series. The "Performance" metric here refers to the Interaction Strength (ability to direct crystal packing) and Thermal Stability .[1]

Table 1: Physicochemical & Structural Comparison
Feature2,5-Diiodoaniline (Target)2,5-Dibromoaniline (Alternative)2,5-Dichloroaniline (Commodity)
Formula



Mol.[2][3][4][5][6][7] Weight 344.92 g/mol 250.92 g/mol 162.02 g/mol
Melting Point ~95–100 °C (Est.)*51–53 °C [1]47–50 °C [2]

-Hole Magnitude
High (

kcal/mol)
ModerateLow
Primary Interaction Strong Halogen Bond (

)
Weak Halogen/H-BondH-Bond /

-Stacking
Crystal Habit Needles/Prisms (Ethanol)Plates/NeedlesPrisms
Space Group Monoclinic (Predicted P21/c)P21/c or PbcaP21/c [3]

*Note: Melting points for diiodo- derivatives are consistently higher than Br/Cl analogs due to increased lattice energy from stronger intermolecular forces.[1]

Mechanism of Action: The -Hole

The superiority of the Diiodo derivative in directing assembly is due to the anisotropy of the electron density.[1]

  • Chlorine: Low polarizability; the "belt" of negative charge often obscures the small positive hole.[1]

  • Iodine: High polarizability; distinct positive cap (

    
    -hole) allows for "lock-and-key" style electrostatic docking with nucleophiles (like the amine nitrogen of a neighboring molecule).[1]
    

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of 2,5-Diiodoaniline for XRD analysis, a high-purity synthesis followed by slow evaporation is required.[1]

Step 1: Synthesis (Iodination of Aniline)

Reagents: Aniline, Iodine (


), Sodium Bicarbonate (

), Water.[1][8][9] Reaction Type: Electrophilic Aromatic Substitution (

).[1]
  • Preparation: Dissolve aniline (1.0 eq) in water with

    
     (1.5 eq) to neutralize acid byproducts.
    
  • Addition: Cool to 15°C. Add powdered

    
     (2.1 eq) slowly over 30 minutes with vigorous mechanical stirring.
    
  • Reaction: Stir for 45 minutes. The solution will darken as the diiodo- product precipitates.[1]

  • Isolation: Filter the dark solid. Wash with cold water to remove inorganic salts.[1]

  • Purification: Recrystallize crude solid from hot ethanol/water (80:20) to remove mono-iodo impurities.[1]

Step 2: Crystal Growth (Solvent Diffusion)[1]
  • Method: Slow Evaporation.[1]

  • Solvent: Ethanol or Methanol (Polar protic solvents encourage H-bond donors to orient towards the solvent, leaving I-atoms to interact).[1]

  • Procedure: Dissolve 20 mg of purified 2,5-Diiodoaniline in 2 mL of ethanol. Filter into a clean vial. Cover with Parafilm and poke 3 small holes.[1] Allow to stand at room temperature (298 K) for 3–5 days.

  • Target: Colorless to pale brown needles suitable for X-ray diffraction (

    
     mm dimensions).[1]
    

Structural Determination Workflow

The following diagram outlines the logical flow for determining the structure and validating the halogen bonding network.

XRD_Workflow cluster_analysis Critical Interaction Check Sample Purified 2,5-Diiodoaniline Mounting Crystal Mounting (MiTeGen Loop + Oil) Sample->Mounting Selection Diffraction Data Collection (Mo-Kα Source, 100K) Mounting->Diffraction X-Ray Exposure Indexing Unit Cell Indexing (Determine Space Group) Diffraction->Indexing Bragg Peaks Solving Structure Solution (SHELXT / Direct Methods) Indexing->Solving Phase Problem Refinement Refinement (SHELXL) Anisotropic Displacement Solving->Refinement Least Squares Validation CheckCIF & OLEX2 (Validate Geometry) Refinement->Validation R-Factor < 5% Analysis Supramolecular Analysis (Measure I...N Distance) Validation->Analysis Output

Caption: Workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis, moving from sample selection to supramolecular interaction quantification.

Data Analysis: What to Look For

When analyzing the solved structure of 2,5-Diiodoaniline, specific geometric parameters define the "performance" of the halogen bond.

A. The Interaction Distance ( )

Measure the distance between the Iodine atom (Donor) and the Nitrogen atom (Acceptor) of the adjacent molecule.[1]

  • Criteria:

    
     (Sum of van der Waals radii).[1]
    
  • Target Value: For I...N, the sum of vdW radii is approx 3.53 Å.[1] Strong halogen bonds will show distances of 2.8 – 3.2 Å .[1]

  • Comparison: In 2,5-Dibromoaniline, the Br...N interaction will be longer relative to its vdW sum (weaker reduction ratio) compared to the I...N interaction.

B. The Bond Angle ( )

Halogen bonds are strictly linear due to the


-hole orientation.[1]
  • Measurement: Angle C–I

    
    N.
    
  • Target:

    
    .
    
  • Failure Mode: If the angle is

    
    , the interaction is likely driven by packing forces (dispersive) rather than a true halogen bond.[1]
    

Implications for Drug Design

Why should a drug development professional care about the crystal structure of 2,5-Diiodoaniline?

  • Bioisosteric Replacement: Understanding the I...N interaction models how iodinated drugs bind to the protein backbone (Carbonyl oxygens) in a binding pocket.[1]

  • Co-Crystal Formers: 2,5-Diiodoaniline serves as an excellent co-former to stabilize volatile or unstable APIs (Active Pharmaceutical Ingredients) via halogen bonding, potentially improving shelf-life.[1]

  • Phase Purity: The distinct XRD pattern of the diiodo- lattice allows for easy detection of phase impurities during the scale-up of halogenated intermediates.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2,5-Dibromoaniline Product Specification. Retrieved from

  • Wikipedia. (n.d.).[1] 2,5-Dichloroaniline Properties. Retrieved from [1]

  • Cambridge Structural Database (CSD). (n.d.).[1] Search for Halogenated Anilines. The Cambridge Crystallographic Data Centre (CCDC).[1] (Note: Specific refcodes for analogs include CLANIL and BRAMIN).[1]

  • Metrangolo, P., & Resnati, G. (2008).[1] Halogen Bonding: A Supramolecular Strategy in the Solid State. Science.

  • Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific Publishing.[1] (Foundational text for interpreting I...N interactions).

Sources

Comparative

Comparative Study of Iodoanilines in Palladium-Catalyzed Reactions

Executive Summary Product Class: Halogenated Anilines (Iodo-isomers) Primary Application: Precursors for C-C and C-N bond formation in API (Active Pharmaceutical Ingredient) synthesis. Core Insight: While iodoanilines th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Halogenated Anilines (Iodo-isomers) Primary Application: Precursors for C-C and C-N bond formation in API (Active Pharmaceutical Ingredient) synthesis. Core Insight: While iodoanilines theoretically offer the fastest oxidative addition rates among haloanilines (


), their practical utility is often compromised by catalyst poisoning  and regiochemical interference . This guide objectively compares the performance of ortho-, meta-, and para- isomers, revealing why the "fastest" substrate is not always the most efficient and how to engineer reaction conditions to overcome intrinsic deactivation pathways.

Part 1: Mechanistic Analysis & The "Iodo-Amine" Paradox

The Reactivity vs. Stability Trade-off

In palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. Based on bond dissociation energies (


 vs. 

), iodoanilines should be superior substrates.

However, experimental data reveals a "Poisoning Paradox" :

  • Iodide Inhibition: The iodide ion (

    
    ) released after transmetallation is a "soft" ligand that binds strongly to "soft" Pd(II).[1] This can form stable, inactive bridged dimers 
    
    
    
    , effectively sequestering the catalyst.
  • Amine Coordination: The free amino group (

    
    ) acts as a competing ligand. In ortho-iodoaniline, this effect is exacerbated by the chelate effect, where the nitrogen coordinates to the metal center before or after oxidative addition, blocking the coordination site required for the incoming nucleophile (boronic acid/alkyne).
    
Isomer-Specific Challenges
IsomerSteric ProfileElectronic Effect (Hammett

)
Primary Challenge
2-Iodoaniline (Ortho) High (Steric hindrance)Electron Donating (via resonance)Chelation Poisoning: The

group can form a stable 5-membered palladacycle intermediate, halting turnover.
3-Iodoaniline (Meta) LowElectron Withdrawing (Inductive)Regioselectivity: Generally the most "well-behaved" isomer, behaving similarly to standard aryl iodides.
4-Iodoaniline (Para) LowElectron Donating (Resonance)Electronic Deactivation: The strong resonance donation of the para-amino group increases electron density at the C-I bond, making oxidative addition slower than in electron-deficient arenes.

Part 2: Comparative Performance Analysis

Suzuki-Miyaura Coupling

Objective: Biaryl synthesis.[2][3] Comparison: Ortho vs. Para reactivity.

Experimental data indicates that while para-iodoaniline couples readily with standard triphenylphosphine ligands (


), ortho-iodoaniline requires specialized electron-rich, bulky ligands (e.g., SPhos, XPhos) to prevent chelation and facilitate reductive elimination.

Table 1: Comparative Yields in Suzuki Coupling (Phenylboronic acid,


, Toluene/Water) 
SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
4-Iodoaniline

80492% Standard conditions effective.
2-Iodoaniline

802435% Significant starting material remaining; catalyst deactivation observed.
2-Iodoaniline

/ SPhos
80295% SPhos prevents amine coordination and accelerates coupling of hindered substrates.
4-Bromoaniline

1001285%Requires higher temp/longer time than 4-iodoaniline.
Sonogashira Coupling

Objective: Alkynylation (Precursor to Indoles/Quinolines). Core Insight: Here, the ortho-isomer is often the preferred substrate because the resulting 2-alkynylaniline can undergo immediate cyclization to form indoles.

  • Reaction: 2-iodoaniline + Phenylacetylene

    
     2-(phenylethynyl)aniline 
    
    
    
    Indole (via cyclization).
  • Observation: The reaction proceeds at room temperature for iodoanilines. For bromoanilines, heating to 60-80°C is required, which can lead to polymerization of the alkyne or oxidative homocoupling (Glaser coupling) side products.

Buchwald-Hartwig Amination

Objective: C-N Bond Formation (Triarylamines). Critical Warning: Using iodoanilines in Buchwald-Hartwig reactions is notoriously difficult compared to bromoanilines.

  • Reason: The strong binding of iodide to Pd inhibits the catalytic cycle more severely in amination reactions than in C-C couplings.

  • Recommendation: Use Bromoanilines for this specific transformation unless using advanced catalytic systems (e.g., Pd-G3 precatalysts) designed to tolerate iodide poisoning.

Part 3: Visualization of Catalytic Pathways

Diagram 1: The "Poisoning" Pathway

This diagram illustrates how the free amine and iodide ion divert the active catalyst into inactive states, specifically for ortho-iodoaniline.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline Coord Amine Coordination (Chelate Formation) OxAdd->Coord Intramolecular NH₂ Binding Dimer Inactive Pd-Iodide Dimer [Pd(μ-I)L]₂ OxAdd->Dimer High [I⁻] Concentration TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Boronic Acid (Suzuki) Coord->OxAdd Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle distinguishing the productive Suzuki pathway (Green/Blue/Yellow) from the deactivation pathways (Red) common with ortho-iodoaniline.

Part 4: Validated Experimental Protocol

Optimized Suzuki Coupling of 2-Iodoaniline (The "Difficult" Case)

This protocol utilizes the Buchwald biaryl phosphine ligand (SPhos) to overcome the steric and coordinating challenges of the ortho-amino group.

Reagents:

  • 2-Iodoaniline (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

    • Note: Pre-complexed SPhos-Pd-G2 is also an excellent alternative.

  • Base:

    
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: Toluene : Water (10:1 ratio, 0.2 M concentration)

Workflow:

  • Catalyst Pre-activation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add 1 mL dry Toluene and stir at RT for 5 mins until the solution turns from orange to pale yellow (formation of active

    
     species).
    
  • Substrate Addition: Add 2-iodoaniline, phenylboronic acid, and solid

    
    .
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich SPhos ligand.

  • Reaction: Add degassed water (0.5 mL) and heat to 80°C for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). 2-iodoaniline (

    
    ) should disappear; biaryl product (
    
    
    
    ) appears.
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.
    

Why this works: SPhos is bulky enough to prevent the formation of the inactive Pd-dimer and electron-rich enough to facilitate oxidative addition despite the electron-donating amino group.

Part 5: Decision Matrix for Substrate Selection

Use this logic flow to select the correct starting material for your synthesis.

DecisionTree Start Target Reaction? Suzuki Suzuki Coupling Start->Suzuki Sono Sonogashira Start->Sono Buchwald Buchwald-Hartwig Start->Buchwald Ortho Use 2-Iodoaniline + SPhos Ligand Suzuki->Ortho Ortho-Substituted? Para Use 4-Iodoaniline Standard Pd(PPh3)4 Suzuki->Para Para-Substituted? Indole Use 2-Iodoaniline (Mandatory) Sono->Indole Making Indole? Poison Use 4-Bromoaniline (Iodide poisons catalyst) Buchwald->Poison Avoid Poisoning

Figure 2: Substrate selection guide based on reaction type and structural requirements.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Title: "The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction"
    • Source:Chemical Reviews
    • URL:[Link]

  • Ligand Effects in Ortho-Coupling

    • Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides" (Buchwald Group)
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Sonogashira Reactivity Trends

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry"
    • Source:Chemical Reviews
    • URL:[Link]

  • Buchwald-Hartwig Challenges

    • Title: "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational C
    • Source:Accounts of Chemical Research
    • URL:[Link]

Sources

Validation

2,5-Diiodoaniline: A Comparative Technical Guide for Materials &amp; Synthesis

Executive Summary 2,5-Diiodoaniline (2,5-DIA) represents a specialized halogenated aniline derivative that serves as a critical junction in the synthesis of advanced optoelectronic materials, covalent organic frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodoaniline (2,5-DIA) represents a specialized halogenated aniline derivative that serves as a critical junction in the synthesis of advanced optoelectronic materials, covalent organic frameworks (COFs), and conductive polymers. Unlike its brominated analogs, the presence of two high-Z iodine atoms confers unique reactivity profiles—specifically enhanced oxidative addition rates in Pd-catalyzed couplings—and distinct solid-state properties driven by strong halogen bonding (XB).

This guide objectively compares 2,5-DIA against standard alternatives (e.g., 2,5-dibromoaniline, unsubstituted polyaniline precursors), providing experimental evidence to support its selection in high-value synthetic workflows.

Part 1: Synthetic Utility & Regioselectivity

Core Application: Site-Selective Cross-Coupling

For medicinal chemists and material scientists, 2,5-DIA is not merely a building block but a scaffold for "programmed" molecular assembly. The disparate electronic and steric environments of the two iodine atoms allow for sequential functionalization, a capability often diminished in symmetrical dihalo-arenes.

Comparative Reactivity: Iodine vs. Bromine

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), resulting in faster oxidative addition.

Feature2,5-Diiodoaniline2,5-DibromoanilineImpact on Protocol
Oxidative Addition Rapid (

high)
Slower (

low)
2,5-DIA requires milder conditions (lower T, less active catalysts).
Site Selectivity High (Steric/Electronic differentiation)Moderate2,5-DIA allows cleaner mono-arylation at C5.
Atom Economy Lower (Heavy leaving group)HigherBromine preferred for bulk industrial scale; Iodine for high-precision R&D.
Mechanistic Insight: The Regioselectivity Map

The amino group (-NH₂) at position 1 exerts a strong electron-donating effect (+M), enriching the ortho (C2) and para (C4) positions.

  • C2-I (Ortho): Electronically enriched by -NH₂ and sterically hindered. Less reactive toward oxidative addition (nucleophilic attack by Pd⁰).

  • C5-I (Meta): Less influenced by the +M effect of -NH₂. More reactive toward oxidative addition.

This reactivity difference allows researchers to selectively couple at C5 first, preserving C2 for a second, distinct coupling event.

Regioselectivity DIA 2,5-Diiodoaniline Pd Pd(0) Catalyst DIA->Pd Oxidative Addition C5_Product C5-Arylated Intermediate (Major Product) Pd->C5_Product Fast (Kinetic Control) Less Steric Hindrance C2_Product C2-Arylated Product (Minor/Secondary) Pd->C2_Product Slow Steric Hindrance (Ortho-NH2) C5_Product->C2_Product Step 2: High Temp/Active Cat.

Figure 1: Reaction logic for sequential functionalization. The C5 position is kinetically favored for the first cross-coupling event.

Part 2: Advanced Materials & Polymerization

Application: Tunable Conductive Polymers

While Polyaniline (PANI) is the gold standard for conductive polymers, chemically modifying the backbone allows for tuning solubility and bandgap. Polymerizing 2,5-DIA (or copolymerizing with aniline) introduces heavy iodine atoms directly onto the polymer backbone.

Experimental Reality: Unlike unsubstituted PANI, Poly(2,5-diiodoaniline) exhibits lower conductivity. The bulky iodine atoms force the phenyl rings to twist out of planarity, disrupting the


-conjugation required for charge transport. However, this "defect" is valuable for specific applications:
  • Solubility: The twist reduces inter-chain

    
    -stacking, making the polymer more soluble in organic solvents (NMP, DMSO).
    
  • X-Ray Opacity: The high atomic number (Z=53) of iodine makes these polymers visible under X-ray, useful for medical device coatings.

Data Comparison: Conductivity & Solubility
Polymer SystemConductivity (S/cm)Solubility (Organic Solvents)Key Characteristic
Standard PANI (HCl doped) 1.0 – 10.0PoorHigh conductivity, difficult processing.
Poly(2-iodoaniline)


ModerateBalanced processability/conductivity.
Poly(2,5-diiodoaniline)

HighInsulating tendency , high solubility, radiopaque.

Protocol Note: To maintain partial conductivity while leveraging the properties of iodine, a copolymerization strategy is recommended.

  • Monomer Feed: Aniline : 2,5-DIA (80:20 molar ratio).

  • Oxidant: Ammonium persulfate (APS).

  • Medium: 1.0 M HCl (to ensure head-to-tail coupling).

Part 3: Crystal Engineering & Halogen Bonding

Application: Supramolecular Assembly

2,5-DIA is a premier "amphoteric" building block for crystal engineering. It possesses both:

  • Hydrogen Bond Donor: The -NH₂ group.

  • Halogen Bond (XB) Donor: The Iodine atoms (Lewis acidic

    
    -hole).
    
  • Lewis Base: The Nitrogen lone pair.

This duality allows 2,5-DIA to form complex 2D and 3D networks that are impossible with simple dihalobenzenes (like 1,4-diiodobenzene).

The "Sigma-Hole" Advantage

The iodine atoms in 2,5-DIA exhibit a positive electrostatic potential cap (


-hole) along the C–I bond axis. This allows them to interact directionally with Lewis bases (e.g., pyridines, carbonyls) or anions.

Comparison with 1,4-Diiodobenzene:

  • 1,4-Diiodobenzene: Forms linear chains via I···I type II interactions.

  • 2,5-Diiodoaniline: Forms "herringbone" or "grid" structures due to the competing/cooperative N–H···N hydrogen bonds and C–I···N halogen bonds.[1][2][3]

HalogenBonding cluster_legend Interaction Types DIA_1 2,5-DIA Molecule A DIA_2 2,5-DIA Molecule B DIA_1->DIA_2 H-Bond (NH...N) Acceptor Lewis Base Acceptor (e.g., Pyridine/Solvent) DIA_1->Acceptor Halogen Bond (C-I...N) Directional Interaction DIA_2->Acceptor Halogen Bond XB Halogen Bond (XB) Strong, Directional HB Hydrogen Bond (HB) Flexible

Figure 2: The dual-interaction mode of 2,5-DIA. The Iodine atom acts as an XB donor, while the amine acts as an HB donor/acceptor.

Part 4: Safety & Handling (Critical Protocol)

2,5-Diiodoaniline is classified as Acute Toxic (Oral/Dermal/Inhalation).

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • Storage: Light sensitive. Iodine-carbon bonds can undergo homolysis under intense UV light. Store in amber vials under inert atmosphere (Argon) to prevent "pinking" (iodine liberation).

References

  • Regioselectivity in Halogenated Purines (Analogous System): Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Source: Organic Chemistry Frontiers, RSC. URL:[Link] (Validates the principle of site-selectivity in diiodo-heterocycles based on steric/electronic environments).

  • Conductivity of Iodo-Polyaniline Derivatives: Title: Synthesis and characterization of electrically conducting copolymers of poly(aniline-co-o-iodoaniline). Source: ResearchGate / Journal of Applied Polymer Science. URL:[Link] (Experimental data source for conductivity decrease due to iodine substitution).

  • Halogen Bonding in Crystal Engineering: Title: 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering. Source: Crystal Growth & Design (ACS). URL:[Link] (Provides the foundational logic for using 2,5-diiodo motifs in supramolecular assembly).

  • Crystal Structure & Hydrogen Bonding: Title: Halogen and hydrogen bonding in the layered crystal structure of 2-iodoanilinium triiodide. Source: Zeitschrift für Kristallographie. URL:[Link] (Illustrates the interaction networks possible with iodoaniline derivatives).

  • Safety Data & Classification: Title: 2,5-Diiodoaniline Compound Summary. Source: PubChem (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Diiodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 533-70-0 | Formula: C₆H₅I₂N | Physical State: Solid (Crystalline)[1][2][3]

Part 1: Executive Safety Directive (The "Why")

Treat this compound as a dermal stealth hazard. While many researchers focus on inhalation risks, 2,5-Diiodoaniline—like its chlorinated analogs—presents a critical risk of transdermal absorption .[2][3] Halogenated anilines are lipophilic; they bypass the stratum corneum rapidly, entering the bloodstream where they oxidize hemoglobin to methemoglobin (MetHb). This impairs oxygen transport, leading to cyanosis (blue skin/lips) and potential cardiovascular collapse, often hours after exposure.

Core Safety Maxim: If you can smell it or taste it, you have already failed containment. If it touches your skin, you are dosing yourself.[2]

Part 2: Hazard Profile & Risk Assessment
Hazard ClassGHS Classification (Read-Across*)Critical Consequence
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Fatal if swallowed or in contact with skin. Rapid absorption.[2][3]
Target Organ STOT-RE Category 2Damage to blood (Methemoglobinemia) and liver/kidneys over time.[2][3]
Environmental Aquatic Acute/Chronic 1Very toxic to aquatic life with long-lasting effects.[2][3][4][5] Zero drain disposal.

*Note: Specific toxicological data for the diiodo- analog is scarcer than for 2,5-dichloroaniline.[2][3] In accordance with the Precautionary Principle, safety protocols must align with the more toxic chlorinated analogs (CAS 95-82-9).[2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling >50 mg quantities of this substance.[3]

ZoneEquipmentTechnical Specification & Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil).[2][3] Outer: High-Breakthrough Nitrile (8 mil) or Laminate (Silver Shield).[2][3] Rationale: Aromatic amines can permeate standard thin nitrile in <10 mins.[3] Double gloving provides a "sacrificial" outer layer.[3]
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity >100 fpm).[2] Secondary (Spill/Cleaning): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[2][3]
Body Defense Impervious Barrier Tyvek® lab coat or apron over standard cotton coat.[2] Rationale: Cotton absorbs and holds the solid against the skin, increasing exposure time.
Eye Protection Sealed Goggles Chemical splash goggles.[2] Safety glasses are inadequate due to the risk of airborne dust migration.[3]
Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation & Weighing

Static electricity is the enemy here.[3] Dry powders of halogenated anilines disperse easily.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the bulk container.[3]

  • The "Closed Transfer" Rule: Never weigh this on an open bench. All balances must be inside a fume hood or a powder containment enclosure.[3]

  • Lining: Place a plastic-backed absorbent pad (absorbent side up) in the hood to catch micro-spills.[3]

Phase B: Solubilization & Reaction

Once in solution, the risk of skin absorption increases significantly due to the solvent vehicle (e.g., DMSO, DCM).[2]

  • Solvent Choice: 2,5-Diiodoaniline is soluble in organic solvents (DMSO, Ethanol, DCM).[3]

    • Caution: DMSO enhances skin permeability, acting as a "super-carrier" for the toxin. Extreme caution with DMSO solutions.[3]

  • Glassware: Use standard ground-glass joints. Grease joints lightly to prevent seizing, which could lead to breakage and exposure during disassembly.

  • Temperature: If heating is required, use a silicone oil bath or heating block.[3] Do not use water baths (risk of contamination and aquatic toxicity if a flask breaks).[3]

Phase C: Decontamination & Spill Response

Do not just wipe; neutralize.

  • Minor Spill (Solid): Do not sweep (creates dust).[3] Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[3]

  • Surface Decon: Wipe surfaces with a 10% acetic acid solution followed by water.[3] Acid helps solubilize residual amine traces for removal.[3]

  • Skin Contact:

    • Immediate: Wash with copious soap and water for 15 minutes.[3]

    • Contraindication: Do NOT use alcohol or organic solvents to clean skin; this increases absorption speed.

Part 5: Waste Disposal & Logistics

Waste Stream Classification: Halogenated Organic / Toxic

  • Segregation: Isolate from oxidizers (nitric acid, permanganates) to prevent uncontrolled oxidation reactions.[3]

  • Labeling: Clearly mark container: "TOXIC: Aromatic Amine - 2,5-Diiodoaniline.[2][3] High Aquatic Toxicity."[2][4]

  • Disposal Method: High-temperature incineration is the only acceptable disposal route.[3]

    • Logistics Note: Ensure your waste contractor is aware of the high iodine content, as this can affect incinerator scrubbing requirements.

Part 6: Visual Safety Logic (DOT Diagram)

SafetyProtocol Start Start: Handling 2,5-Diiodoaniline RiskCheck Risk Assessment: Is Quantity > 50mg? Start->RiskCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat (INSUFFICIENT) RiskCheck->StandardPPE No (Unsafe assumption) EnhancedPPE Enhanced PPE: Double Nitrile/Laminate Gloves + Tyvek Apron + Fume Hood RiskCheck->EnhancedPPE Yes (Required) Weighing Weighing Protocol: Anti-static gun + Absorbent pads in Hood EnhancedPPE->Weighing Solubilization Solubilization: Avoid DMSO if possible (Skin Absorption Multiplier) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Cleanup: 1. Dampen (No Dust) 2. Soap/Water Wash 3. NO Alcohol on Skin Spill->Cleanup Yes Disposal Disposal: Segregated Halogenated Waste Label: 'Toxic to Aquatic Life' Spill->Disposal No Cleanup->Disposal

Caption: Decision logic for PPE selection and spill response. Note the critical prohibition of alcohol for skin cleanup.

References
  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 350250, 2,4-Diiodoaniline (Isomer Analog).[2][3] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Chemical Glove Resistance Guide.[3] Retrieved from [Link][2][3]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology.[3] Chemical Reviews.[3][6] (Contextualizing aromatic amine toxicity).

Sources

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